molecular formula C40H56O2 B1246428 3'-Epilutein CAS No. 52842-48-5

3'-Epilutein

Katalognummer: B1246428
CAS-Nummer: 52842-48-5
Molekulargewicht: 568.9 g/mol
InChI-Schlüssel: KBPHJBAIARWVSC-IRHPOQNPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,3'S,6'R)-b,e-Carotene-3,3'-diol is a xanthophyll.
Lutein B/Calthaxanthin/3'-Epilutein has been reported in Pyrus communis and Caltha palustris with data available.

Eigenschaften

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPHJBAIARWVSC-IRHPOQNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@H](CC2(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317940
Record name 3′-Epilutein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3R,3'S,6'R)-b,e-Carotene-3,3'-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52842-48-5
Record name 3′-Epilutein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52842-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Epilutein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,3'S,6'R)-b,e-Carotene-3,3'-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The In Vivo Pathway of 3'-Epilutein: A Technical Guide to its Metabolic Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Epilutein, a stereoisomer of the well-known dietary carotenoid lutein (B1675518), has garnered increasing interest within the scientific community for its presence in human plasma, ocular tissues, and breast milk, as well as its potential biological activities. Unlike its precursor, lutein, which is directly obtained from dietary sources, this compound is primarily formed in vivo through metabolic conversion. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, with a focus on the enzymatic and non-enzymatic mechanisms of its formation, quantitative data, and detailed experimental protocols for its study.

From Dietary Lutein to this compound: A Metabolic Journey

The in vivo formation of this compound is not a de novo synthesis but rather a metabolic transformation of dietary lutein. The primary proposed pathway involves a two-step oxidation-reduction process. Additionally, non-enzymatic conversion can occur under specific physiological conditions.

The Predominant Pathway: Oxidation and Reduction

The most widely accepted mechanism for the in vivo formation of this compound from lutein involves an intermediate, 3'-oxolutein. This transformation is believed to be enzymatically driven and can be summarized as follows:

  • Oxidation of Lutein to 3'-Oxolutein: The first step is the oxidation of the hydroxyl group at the 3'-position of the ε-ring of lutein to a keto group, forming 3'-oxolutein. While the specific enzymes responsible for this reaction in vivo have not been definitively identified, evidence suggests the involvement of oxidoreductases, potentially including members of the cytochrome P450 (CYP) superfamily, which are known to be involved in carotenoid metabolism.[1][2]

  • Reduction of 3'-Oxolutein to this compound: The subsequent step involves the reduction of the keto group of 3'-oxolutein back to a hydroxyl group. This reduction can result in two different stereoisomers: the original (3'R)-lutein or its epimer, (3'S)-3'-epilutein. The enzymes catalyzing this reduction are also not fully characterized but may include retinol (B82714) dehydrogenases or other reductases.[3][4] The stereospecificity of this reduction determines the final ratio of lutein to this compound.

Lutein to3-Epilutein Conversion Lutein (3R,3'R,6'R)-Lutein Oxolutein 3'-Oxolutein Lutein->Oxolutein Oxidation (e.g., Cytochrome P450?) Oxolutein->Lutein Reduction Epilutein (3R,3'S,6'R)-3'-Epilutein Oxolutein->Epilutein Reduction (e.g., Retinol Dehydrogenase?)

Figure 1: Proposed enzymatic pathway for the conversion of lutein to this compound via a 3'-oxolutein intermediate.
Non-Enzymatic Conversion

In addition to the enzymatic pathway, this compound can be formed from lutein through non-enzymatic mechanisms, primarily driven by acidic conditions. This epimerization can occur in the stomach, where the low pH facilitates the conversion.[5][6][7] Thermal processing of foods containing lutein, such as during cooking, can also induce this epimerization.[5][6]

Quantitative Insights into this compound Formation

The concentration of this compound relative to lutein varies significantly across different human tissues, suggesting tissue-specific regulation of its formation and accumulation.

TissueLutein ConcentrationThis compound ConcentrationReference(s)
Human Plasma 0.14 - 1.45 µmol/L (post-supplementation)Detected as a minor carotenoid[8][9][10]
Human Retina High concentration, particularly in the maculaDetected as a minor carotenoid[2][11]
Human Milk Variable, dependent on maternal dietDetected[12]
Infant Plasma VariableDetected[3]

Table 1: Reported Concentrations of Lutein and this compound in Human Tissues. Note that concentrations can vary widely based on dietary intake, age, and other physiological factors.

Experimental Protocols for Studying this compound Biosynthesis

Investigating the in vivo formation of this compound requires robust experimental methodologies to separate and quantify lutein stereoisomers and to study the enzymatic and cellular processes involved.

Analysis of Lutein and its Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying lutein, this compound, and other related carotenoids. Chiral columns are often necessary to achieve baseline separation of the stereoisomers.

Protocol: Chiral HPLC Separation of Lutein Stereoisomers

  • Instrumentation: HPLC system with a diode array detector (DAD) or UV-Vis detector.

  • Column: A chiral stationary phase column, such as an amylose-based or cellulose-based column (e.g., Daicel AD-H or similar), is recommended. C30 columns have also shown good selectivity for carotenoid isomers.[13][14][15]

  • Mobile Phase: A non-polar mobile phase system is typically used. A gradient of n-hexane and an alcohol like 2-propanol or ethanol (B145695) is common. For example, a gradient of hexane (B92381) and 2-propanol can be optimized for separation.[15]

  • Detection: Monitoring at the wavelength of maximum absorbance for lutein, typically around 445-450 nm.

  • Sample Preparation:

    • Extract carotenoids from the biological matrix (plasma, tissue homogenate, cell lysate) using an organic solvent mixture (e.g., hexane:isopropanol or ethanol with an antioxidant like butylated hydroxytoluene (BHT)).

    • Saponify the extract with methanolic potassium hydroxide (B78521) to hydrolyze carotenoid esters, if necessary.

    • Neutralize and wash the extract to remove interfering substances.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

  • Quantification: Use certified standards of lutein and this compound to create calibration curves for accurate quantification.

HPLC Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Extraction Extraction of Carotenoids Saponification Saponification (optional) Extraction->Saponification Neutralization Neutralization & Washing Saponification->Neutralization Reconstitution Reconstitution in Mobile Phase Neutralization->Reconstitution Injection Injection onto HPLC Reconstitution->Injection Separation Chiral Column Separation Injection->Separation Detection DAD/UV-Vis Detection (450 nm) Separation->Detection Quantification Quantification using Standards Detection->Quantification

Figure 2: General workflow for the analysis of lutein stereoisomers by HPLC.
In Vitro Cell Culture Models

Cell culture models are invaluable for studying the cellular uptake, metabolism, and transport of lutein and the formation of this compound in a controlled environment.

a) Caco-2 Cell Model for Intestinal Absorption

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocyte-like cells, making it an excellent model for studying intestinal absorption.[1][2][16][17][18][19][20]

Protocol: Lutein Metabolism in Caco-2 Cells

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer.

  • Lutein Treatment: Prepare lutein in mixed micelles to simulate physiological conditions in the gut and apply it to the apical side of the Caco-2 monolayer.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Sample Collection: Collect the media from both the apical and basolateral chambers, as well as the cell lysate.

  • Analysis: Extract carotenoids from all fractions and analyze by HPLC as described above to determine the extent of lutein uptake, transport, and conversion to this compound.

b) ARPE-19 Cell Model for Retinal Metabolism

The ARPE-19 cell line, a human retinal pigment epithelial cell line, is a relevant model for studying the uptake and metabolism of lutein in the eye.[5][6][14][16][19][21]

Protocol: Lutein Metabolism in ARPE-19 Cells

  • Cell Culture: Culture ARPE-19 cells in appropriate media until confluent.

  • Lutein Treatment: Treat the cells with lutein, delivered in a suitable vehicle (e.g., dissolved in ethanol and diluted in media).

  • Incubation: Incubate the cells for various time points.

  • Sample Collection: Harvest the cells and extract the carotenoids.

  • Analysis: Analyze the cell extracts by HPLC to quantify the intracellular concentrations of lutein and this compound.

In Vitro Enzyme Assays

To identify the specific enzymes involved in the oxidation of lutein and the reduction of 3'-oxolutein, in vitro assays using isolated enzymes or subcellular fractions (e.g., liver microsomes containing CYPs) can be performed.

Protocol: In Vitro Lutein Oxidation Assay

  • Enzyme Source: Use human liver microsomes or recombinant cytochrome P450 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme source, lutein as the substrate, and necessary cofactors (e.g., NADPH for CYP-mediated reactions).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) and extract the carotenoids.

  • Analysis: Analyze the extract by HPLC or LC-MS to detect the formation of 3'-oxolutein. The identity of the product can be confirmed by its retention time, UV-Vis spectrum, and mass spectrum.

Enzyme Assay Workflow cluster_0 Reaction Setup cluster_1 Analysis Enzyme Enzyme Source (e.g., Microsomes) Substrate Lutein Substrate Enzyme->Substrate Cofactors Cofactors (e.g., NADPH) Substrate->Cofactors Incubation Incubation at 37°C Cofactors->Incubation Termination Reaction Termination Incubation->Termination Extraction Carotenoid Extraction Termination->Extraction LCMS_Analysis HPLC or LC-MS Analysis Extraction->LCMS_Analysis Product_ID Product Identification (3'-Oxolutein) LCMS_Analysis->Product_ID

Figure 3: General workflow for an in vitro enzyme assay to study lutein oxidation.

Conclusion and Future Directions

The in vivo formation of this compound is a fascinating example of how the human body metabolizes dietary carotenoids. While the primary pathway appears to be an oxidation-reduction process involving a 3'-oxolutein intermediate, many details, particularly the specific enzymes involved, remain to be fully elucidated. Future research should focus on identifying the specific oxidoreductases responsible for this conversion, quantifying the kinetics of these reactions in different tissues, and further exploring the biological significance of this compound in human health and disease. The detailed protocols provided in this guide offer a solid foundation for researchers to contribute to this expanding field of knowledge.

References

Unveiling 3'-Epilutein: A Technical Guide to its Natural Sources and Analysis in a Dietary Context

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of 3'-Epilutein, a stereoisomer of the well-known carotenoid, lutein (B1675518). While not a primary component of the human diet in its raw form, this compound emerges through the transformation of lutein during food processing and metabolic processes. This document delineates its natural dietary occurrences, albeit limited, and presents detailed methodologies for its extraction and quantification. Furthermore, it elucidates the metabolic pathway leading to its formation and provides a comprehensive experimental workflow for its analysis in food matrices.

Natural Dietary Sources of this compound: An Overview

Unlike its parent compound, lutein, which is abundant in leafy green vegetables and other colorful produce, this compound is not a significant constituent of fresh, unprocessed foods. Its presence in the human diet is primarily a consequence of the chemical transformation of lutein.

Formation during Food Processing: Thermal processing and acidic conditions, common in cooking and food preservation, can induce the epimerization of lutein at the 3'-position, leading to the formation of this compound.[1][2] This conversion has been observed in various processed vegetables. However, comprehensive quantitative data across a wide range of commercially available processed foods remains limited.

Potential Marine Sources: Some research suggests the presence of this compound in certain marine organisms. Notably, it has been reported to occur in the skin of some fish species.[2] Further investigation is required to quantify the concentration and assess the bioavailability of this compound from these sources.

Metabolic Generation: Within the human body, particularly in the ocular tissues, lutein can be metabolized into this compound.[3] This in-vivo conversion underscores the biological relevance of this isomer.

Quantitative Data on this compound in Dietary Sources

The available quantitative data for this compound in dietary sources is sparse. The following table summarizes the current understanding, highlighting the need for more extensive research in this area.

Food CategorySpecific Food ItemProcessing MethodReported Presence of this compoundQuantitative Data (µg/g)Reference
Processed Vegetables Various lutein-containing vegetablesCooking, Canning (acidic conditions)YesData not widely available in comparative format[1][2]
Marine Sources Fish Skin-ReportedSpecific quantitative data is limited[2]

Note: The lack of extensive quantitative data is a significant gap in the current literature. The values are expected to be highly variable depending on the initial lutein content of the food, the specific processing conditions (temperature, pH, duration), and the analytical methods employed.

Metabolic Pathway of Lutein to this compound

The formation of this compound from lutein is not a direct conversion but rather proceeds through an intermediate, 3'-oxolutein. This metabolic process is of significant interest in understanding the fate of dietary lutein within the body.

Lutein to3-Epilutein Metabolic Pathway Lutein (3R,3'R,6'R)-Lutein Oxolutein 3'-Oxolutein Lutein->Oxolutein Oxidation Epilutein (3R,3'S,6'R)-3'-Epilutein Oxolutein->Epilutein Reduction

Metabolic conversion of Lutein to this compound.

Experimental Protocols for the Analysis of this compound

The analysis of this compound in food matrices requires robust extraction and sensitive chromatographic techniques. The following protocols are based on established methods for xanthophyll analysis and can be adapted for this compound.

Sample Preparation and Extraction

The goal of the extraction procedure is to efficiently isolate xanthophylls, including this compound, from the complex food matrix while minimizing degradation.

  • Homogenization: A representative sample of the food product is homogenized to a fine powder or paste. Lyophilization (freeze-drying) is recommended for high-moisture samples to improve extraction efficiency.

  • Solvent Extraction: A suitable solvent system is used to extract the carotenoids. A common approach involves a mixture of hexane (B92381) and a more polar solvent like acetone (B3395972) or ethanol (B145695) (e.g., hexane:acetone, 1:1 v/v). The use of butylated hydroxytoluene (BHT) as an antioxidant in the extraction solvent is crucial to prevent oxidative degradation of the carotenoids. The extraction is typically performed under subdued light and low-temperature conditions.

  • Saponification (Optional but Recommended): For food matrices rich in lipids, a saponification step is necessary to hydrolyze interfering triglycerides and chlorophylls. This is achieved by adding a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) and incubating the mixture. This step is critical for obtaining clean chromatograms and accurate quantification.

  • Liquid-Liquid Partitioning: After saponification (if performed), the xanthophylls are partitioned into a non-polar solvent like diethyl ether or hexane. The aqueous layer is discarded, and the organic phase containing the carotenoids is washed with water to remove residual alkali and other water-soluble impurities.

  • Drying and Reconstitution: The organic extract is dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a suitable solvent for HPLC analysis, typically a mixture of methanol, acetonitrile, and dichloromethane.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection is the method of choice for the separation and quantification of lutein isomers.

  • Chromatographic Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers due to its enhanced shape selectivity.

  • Mobile Phase: A gradient elution is typically employed using a mixture of solvents such as methanol, acetonitrile, methyl-tert-butyl ether (MTBE), and water. The exact gradient program will need to be optimized depending on the specific column and instrument used.

  • Detection: A photodiode array (PDA) detector is used to monitor the column effluent. The characteristic absorption spectrum of lutein and its isomers (around 445-450 nm) allows for their identification and quantification.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using a certified reference standard of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound in a food sample.

Experimental Workflow for 3-Epilutein Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Food Sample Homogenization Extraction Solvent Extraction (with BHT) Homogenization->Extraction Saponification Saponification (KOH/MeOH) Extraction->Saponification Partitioning Liquid-Liquid Partitioning Saponification->Partitioning Drying Drying and Reconstitution Partitioning->Drying HPLC HPLC-PDA Analysis (C30 Column) Drying->HPLC Quantification Quantification (External Standard) HPLC->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Workflow for this compound analysis in food.

Conclusion

This compound is a fascinating, yet under-researched, stereoisomer of lutein. While not a primary dietary component, its formation during food processing and in-vivo metabolism warrants further investigation, particularly concerning its bioavailability and potential biological activities. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify this compound in various matrices, paving the way for a better understanding of its role in human health and nutrition. Future research should focus on generating comprehensive quantitative data on this compound in a wider variety of processed foods to better assess its dietary intake.

References

Metabolic Fate of 3'-Epilutein in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Epilutein is a stereoisomer of lutein (B1675518) and a natural metabolite of dietary lutein found in the human body.[1][2] Its presence has been confirmed in human serum, milk, and ocular tissues.[1] This technical guide provides a comprehensive overview of the metabolic fate of this compound in humans, including its formation, distribution, and potential biological activities. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the physiological roles and therapeutic potential of lutein and its metabolites.

Formation and Distribution of this compound

This compound is not typically found in the diet but is formed in the human body through the metabolic transformation of dietary lutein.[1] This conversion can occur through two primary pathways:

  • Acid-Catalyzed Epimerization: The acidic environment of the stomach can facilitate the epimerization of lutein to this compound. This process can also occur during food processing.[1]

  • Oxidation-Reduction Pathway: Lutein can be oxidized to 3'-oxolutein, which can then be reduced to either lutein or this compound. This metabolic conversion is thought to occur in the retina.[1][3]

Once formed, this compound is distributed throughout the body and has been identified in various tissues.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related carotenoids in human tissues. It is important to note that direct quantitative data for this compound is limited, and some values are inferred from studies on its parent compound, lutein, and its oxidative metabolite, 3'-oxolutein.

Table 1: Concentration of Lutein and Metabolites in Human Plasma

CompoundConcentration RangeNotesReference
Lutein0.14 - 1.45 µmol/LVaries with dietary intake and supplementation.[4]
3'-Dehydro-luteinPlasma kinetics parallel those of lutein after supplementation.Suggests formation from lutein.[4]

Table 2: Concentration of Lutein and Metabolites in Human Milk

CompoundConcentration Range (nmol/L)NotesReference
Lutein61.9 - 121.2Decreases from colostrum to mature milk.[5]
Zeaxanthin (B1683548)22.8 - 46.3Decreases from colostrum to mature milk.[5]

Table 3: Concentration of Lutein Metabolites in Human Retina

CompoundConcentration (pg/tissue)NotesReference
3'-Oxolutein375 ± 192 (central macula)8-mm punches of tissue.[6]
3'-Oxolutein191 ± 95 (peripheral retina)8-mm punches of tissue.[6]

Metabolic Pathways and Biological Activities

This compound is not merely a metabolic byproduct but exhibits biological activities, particularly antioxidant and anti-inflammatory effects. These properties are closely linked to its potential role in neuroprotection.

Metabolic Conversion Pathway

The metabolic conversion of lutein to this compound is a key process. The following diagram illustrates the proposed pathway.

metabolic_pathway Lutein Lutein 3'-Oxolutein 3'-Oxolutein Lutein->3'-Oxolutein Oxidation 3'-Oxolutein->Lutein Reduction This compound This compound 3'-Oxolutein->this compound Reduction Zeaxanthin Zeaxanthin This compound->Zeaxanthin Isomerization

Proposed metabolic conversion pathway of lutein.[1][3]
Antioxidant and Anti-inflammatory Signaling Pathways

This compound is suggested to exert its protective effects by modulating key signaling pathways involved in cellular stress and inflammation.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. It is hypothesized that this compound, similar to lutein, can activate this pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-Epilutein 3-Epilutein Nrf2_Keap1 Nrf2-Keap1 Complex 3-Epilutein->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE Antioxidant Response Element Nrf2_nucl->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Hypothesized activation of the Nrf2 pathway by this compound.

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Lutein has been shown to inhibit this pathway, and it is plausible that this compound shares this activity.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-Epilutein 3-Epilutein IKK IKK Complex 3-Epilutein->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation NFkB_cyto NF-κB NFkB_IkB->NFkB_cyto NFkB_nucl NF-κB NFkB_cyto->NFkB_nucl Translocation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nucl->Inflammatory_Genes Activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols

This section details the methodologies for the extraction and analysis of this compound and related carotenoids from human biological samples.

Sample Preparation: Extraction and Saponification

The extraction of carotenoids from biological matrices like plasma and milk often requires a saponification step to hydrolyze carotenoid esters and remove interfering lipids.

Protocol for Extraction and Saponification from Human Plasma:

  • Protein Precipitation: To 1 mL of plasma, add 1 mL of ethanol (B145695) to precipitate proteins. Vortex for 30 seconds.

  • Initial Extraction: Add 2 mL of n-hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes. Collect the upper hexane (B92381) layer. Repeat the hexane extraction.

  • Saponification: Combine the hexane extracts and evaporate to dryness under a stream of nitrogen. To the residue, add 2 mL of 10% (w/v) methanolic KOH. Incubate at room temperature for 2 hours in the dark.

  • Final Extraction: Add 2 mL of n-hexane and 2 mL of distilled water. Vortex and centrifuge to separate the phases. Collect the upper hexane layer. Repeat the hexane extraction twice.

  • Drying and Reconstitution: Combine all hexane extracts and evaporate to dryness under nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.

Workflow for Sample Preparation:

sample_prep_workflow start Human Plasma Sample protein_precip Add Ethanol (Protein Precipitation) start->protein_precip extract1 Extract with Hexane (x2) protein_precip->extract1 evap1 Evaporate Hexane extract1->evap1 sapon Saponify with Methanolic KOH evap1->sapon extract2 Extract with Hexane (x3) sapon->extract2 evap2 Evaporate Hexane extract2->evap2 reconstitute Reconstitute in Mobile Phase evap2->reconstitute end Analysis by HPLC-MS/MS reconstitute->end

Workflow for the extraction of carotenoids from human plasma.
Analytical Methodology: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

Table 4: HPLC-MS/MS Parameters for Carotenoid Analysis

ParameterSetting
HPLC System
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AAcetonitrile/Methanol (e.g., 85:15, v/v) with 0.1% formic acid
Mobile Phase BDichloromethane with 0.1% formic acid
GradientOptimized for separation of lutein isomers
Flow Rate0.2 - 0.4 mL/min
Column Temperature25-30 °C
Injection Volume5 - 20 µL
Mass Spectrometer
Ionization SourceAtmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Ionization ModePositive
MRM TransitionsLutein/3'-Epilutein (precursor > product): e.g., m/z 569.4 > 477.4
3'-Oxolutein (precursor > product): e.g., m/z 567.4 > 549.4
Collision EnergyOptimized for each transition
Dwell Time100-200 ms

Pharmacokinetics (ADME)

  • Absorption: As a metabolite of lutein, its appearance in the plasma is dependent on the absorption of dietary lutein. Lutein is absorbed in the small intestine and incorporated into chylomicrons.

  • Distribution: this compound is transported in the blood by lipoproteins and is distributed to various tissues, with a known accumulation in the retina.

  • Metabolism: As discussed, this compound is part of a metabolic pool that includes lutein, 3'-oxolutein, and zeaxanthin.

  • Excretion: The excretion pathways of this compound have not been specifically elucidated but are likely to be similar to other carotenoid metabolites, which are primarily eliminated through feces and to a lesser extent in urine after further metabolism.

Conclusion

This compound is an important in vivo metabolite of dietary lutein with demonstrated antioxidant and anti-inflammatory properties. Its presence in key tissues like the retina suggests a significant physiological role. Further research is warranted to fully elucidate its specific concentrations in various human tissues, its detailed pharmacokinetic profile, and its precise mechanisms of action in modulating cellular signaling pathways. A deeper understanding of the metabolic fate of this compound will be crucial for developing targeted nutritional and therapeutic strategies for eye and neurological health.

References

3'-Epilutein: A Comprehensive Technical Guide to its Biological Functions in the Human Body

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Epilutein, a stereoisomer of lutein (B1675518), is a xanthophyll carotenoid that has garnered increasing interest for its potential biological activities in the human body.[1] Unlike its more prevalent dietary counterpart, lutein, this compound is primarily formed through the metabolism of lutein within the body, particularly in the retina, and can also be found in human serum and skin.[2][3] Its formation can occur through the reduction of 3'-oxolutein, an oxidation product of lutein, or via epimerization of lutein in acidic conditions or during cooking.[2][4] This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its antioxidant, anti-inflammatory, and neuroprotective properties, supported by quantitative data and detailed experimental methodologies.

Formation and Distribution

This compound is not a primary dietary carotenoid but rather a metabolite of lutein. Its presence has been confirmed in various human tissues, indicating specific metabolic pathways and sites of action.

Metabolic Pathway

The formation of this compound from dietary lutein is a multi-step process. The allylic oxidation of lutein can lead to the formation of 3'-oxolutein. This intermediate can then be reduced back to lutein or undergo epimerization at the C-3' position to form this compound.

Metabolic Formation of this compound Lutein Dietary Lutein ((3R,3'R,6'R)-β,ε-carotene-3,3'-diol) Oxolutein 3'-Oxolutein Lutein->Oxolutein Allylic Oxidation Oxolutein->Lutein Reduction Epilutein This compound ((3R,3'S,6'R)-β,ε-carotene-3,3'-diol) Oxolutein->Epilutein Reduction (Epimerization)

Metabolic pathway of this compound formation.
Tissue Distribution

This compound has been identified and quantified in several human tissues:

  • Ocular Tissues: It is present in the human macula, retina, and lens, contributing to the macular pigment.

  • Serum and Milk: this compound is found in human serum and milk, indicating systemic circulation.

  • Skin: The epidermis contains notable concentrations of this compound.

Biological Functions and Mechanisms of Action

Emerging research has highlighted the significant antioxidant, anti-inflammatory, and neuroprotective roles of this compound.

Antioxidant Activity

This compound demonstrates potent antioxidant properties by directly scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.

In studies using SH-SY5Y human neuroblastoma cells, this compound significantly suppressed the increase in intracellular ROS induced by glutamate (B1630785), a known neurotoxin.

This compound has been shown to increase the total antioxidant capacity (TAC) in cells. It also elevates the levels of thiol compounds, such as glutathione, which are crucial for cellular protection against oxidative damage. Furthermore, this compound can increase the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating the secretion of pro-inflammatory cytokines. In glutamate-stressed neuronal cells, this compound significantly reduced the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα).

Neuroprotection

The neuroprotective effects of this compound are closely linked to its antioxidant and anti-inflammatory activities. It has shown significant efficacy in protecting neuronal cells from glutamate-induced toxicity, a mechanism implicated in various neurodegenerative diseases.

Ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation. This compound has been found to modulate the expression of genes involved in iron metabolism and ferroptosis. It can reduce the expression of transferrin receptor 1 (TfR1) and ferritin heavy chain (FTH), which are involved in iron uptake and storage. By regulating iron homeostasis, this compound helps to mitigate iron-dependent oxidative stress and cell death.

This compound downregulates the expression of genes that promote lipid peroxidation, such as ALOX5, ALOX15, and ACSL4. This action helps to protect cellular membranes from oxidative damage.

Neuroprotective Mechanisms of this compound Glutamate Glutamate-Induced Oxidative Stress ROS ↑ Reactive Oxygen Species (ROS) Glutamate->ROS Inflammation ↑ Pro-inflammatory Cytokines (IL-6, TNFα) Glutamate->Inflammation Ferroptosis ↑ Iron Uptake & Lipid Peroxidation (↑ TfR1, ↑ FTH, ↑ ALOX5/15, ↑ ACSL4) Glutamate->Ferroptosis NeuronalProtection Neuronal Protection Epilutein This compound Antioxidant ↑ Total Antioxidant Capacity ↑ Thiol Levels, ↑ SOD Activity Epilutein->Antioxidant Enhances AntiInflammatory ↓ IL-6, ↓ TNFα Epilutein->AntiInflammatory Inhibits AntiFerroptosis ↓ TfR1, ↓ FTH ↓ ALOX5/15, ↓ ACSL4 Epilutein->AntiFerroptosis Inhibits Antioxidant->NeuronalProtection AntiInflammatory->NeuronalProtection AntiFerroptosis->NeuronalProtection

Signaling pathways in this compound's neuroprotection.
Ocular Health

This compound, as a component of the macular pigment, is believed to play a role in eye health. A clinical study demonstrated that oral supplementation with a combination of this compound and lutein was associated with an increase in macular pigment optical density (MPOD) in patients with early-stage age-related macular degeneration (AMD).

Skin Health

The presence of this compound in the epidermis suggests a potential role in skin health. Carotenoids, in general, are known to protect the skin from oxidative stress and UV damage.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of this compound.

Table 1: Effects of this compound on Markers of Oxidative Stress and Inflammation in Glutamate-Treated SH-SY5Y Cells

ParameterTreatment GroupResult
Reactive Oxygen Species (ROS) This compound + GlutamateSignificant reduction compared to glutamate alone
Total Antioxidant Capacity (TAC) This compound aloneElevation in small molecule antioxidants
This compound + GlutamateRestoration of small molecule antioxidant levels
Superoxide Dismutase (SOD) Activity This compound aloneIncreased SOD activity
This compound + GlutamateModified SOD activity in glutamate-treated cells
Thiol Levels This compound aloneElevated thiol content
This compound + GlutamateIncreased thiol levels compared to glutamate alone
Interleukin-6 (IL-6) Secretion This compound + GlutamateSignificant decrease after 48 and 72 hours
Tumor Necrosis Factor-α (TNFα) Secretion This compound + GlutamateDiminished TNFα levels

Table 2: Effects of this compound on Gene Expression in Glutamate-Treated SH-SY5Y Cells

GeneTreatment GroupResult
TfR1 (Transferrin Receptor 1) This compound + GlutamateReduced mRNA expression
FTH (Ferritin Heavy Chain) This compound + GlutamateReduced mRNA expression
ALOX5 (Arachidonate 5-Lipoxygenase) This compound + GlutamateReduced relative mRNA expression
ALOX15 (Arachidonate 15-Lipoxygenase) This compound + GlutamateReduced relative mRNA expression
ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4) This compound + GlutamateReduced relative mRNA expression

Table 3: Concentration of this compound in Human Epidermis

ConditionMean Concentration (µg/g wet tissue ± SD)
Healthy Volunteers 0.71 ± 0.27
Chronic Arsenic Poisoning (Diffuse dark brown spots) 0.20 ± 0.11
Chronic Arsenic Poisoning (Raindrop-shaped discoloration) 0.43 ± 0.25

Table 4: Effect of this compound Supplementation on Macular Pigment Optical Density (MPOD) in Early-Stage AMD Patients

Treatment Group (2 months)Baseline MPOD (ODU ± SD)1-Month MPOD (ODU ± SD)2-Month MPOD (ODU ± SD)
8 mg this compound + 2 mg Lutein 0.203 ± 0.020.214 ± 0.040.206 ± 0.03
10 mg Lutein 0.215 ± 0.030.202 ± 0.030.207 ± 0.02

Experimental Protocols

This section details the methodologies for key experiments cited in the literature investigating the biological functions of this compound.

Cell Culture and Treatment
  • Cell Line: SH-SY5Y human neuroblastoma cell line.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with varying concentrations of this compound, with or without a stressor like glutamate, for specified time periods (e.g., 24, 48, 72 hours).

Measurement of Reactive Oxygen Species (ROS)
  • Method: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Procedure:

    • Cells are seeded in a 96-well plate.

    • After treatment, the cells are washed and incubated with DCFH-DA.

    • The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a microplate reader.

Total Antioxidant Capacity (TAC) Assay
  • Method: A colorimetric assay kit is used to measure the total antioxidant capacity of cell lysates.

  • Principle: The assay is based on the reduction of Cu2+ to Cu+ by the antioxidants present in the sample, and the subsequent chelation of Cu+ with a colorimetric probe.

  • Procedure:

    • Cell lysates are prepared.

    • The lysates are incubated with the assay reagents according to the manufacturer's instructions.

    • The absorbance is measured at a specific wavelength.

Cytokine Measurement (ELISA)
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of specific cytokines (e.g., IL-6, TNFα) in the cell culture supernatant.

  • Procedure:

    • The cell culture supernatant is collected after treatment.

    • The ELISA is performed according to the manufacturer's protocol, which typically involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.

    • The absorbance is measured, and the cytokine concentration is determined from a standard curve.

Gene Expression Analysis (RT-qPCR)
  • Method: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the relative mRNA expression of target genes.

  • Procedure:

    • Total RNA is extracted from the treated cells.

    • RNA is reverse-transcribed into cDNA.

    • qPCR is performed using specific primers for the target genes and a reference gene (e.g., GAPDH) for normalization.

    • The relative gene expression is calculated using the ΔΔCt method.

Experimental Workflow for this compound Functional Analysis cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_endpoints Endpoints CellCulture SH-SY5Y Cell Culture Treatment Treatment with this compound and/or Glutamate CellCulture->Treatment ROS ROS Measurement (DCFH-DA) Treatment->ROS TAC Total Antioxidant Capacity (Colorimetric Assay) Treatment->TAC ELISA Cytokine Quantification (ELISA for IL-6, TNFα) Treatment->ELISA qPCR Gene Expression Analysis (RT-qPCR) Treatment->qPCR Antioxidant_Effect Antioxidant Effect ROS->Antioxidant_Effect TAC->Antioxidant_Effect AntiInflammatory_Effect Anti-inflammatory Effect ELISA->AntiInflammatory_Effect Gene_Regulation Gene Regulation qPCR->Gene_Regulation

Workflow for analyzing this compound's functions.

Conclusion and Future Directions

This compound, a metabolite of dietary lutein, demonstrates significant biological activity in the human body, particularly as an antioxidant, anti-inflammatory, and neuroprotective agent. Its ability to counteract oxidative stress, reduce inflammation, and modulate pathways related to ferroptosis suggests its therapeutic potential for a range of conditions, including neurodegenerative diseases and age-related macular degeneration.

While current research provides a strong foundation, further investigation is warranted to fully elucidate the pharmacokinetics and bioavailability of this compound in humans. Additional clinical trials are needed to establish optimal dosages and long-term efficacy for various health applications. The synergistic effects of this compound with other carotenoids and antioxidants also represent a promising area for future research and drug development.

References

The Discovery and Isolation of 3'-Epilutein from Caltha palustris: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3'-Epilutein, a naturally occurring stereoisomer of lutein (B1675518), from the flowers of Caltha palustris (Marsh Marigold). This document details the experimental protocols for extraction, purification, and identification, presents available data in a structured format, and includes visualizations of the experimental workflow and the relevant biosynthetic pathway.

Introduction

This compound, with the chemical structure (3R,3'S,6'R)-β,ε-carotene-3,3'-diol, is a xanthophyll carotenoid and a stereoisomer of the more common lutein. While it can be formed from lutein through acid-catalyzed epimerization, its natural occurrence has been documented in various sources, including the petals of Caltha palustris[1][2]. This discovery is significant for researchers in natural product chemistry, pharmacology, and drug development due to the potential biological activities of lutein isomers. This guide serves as a technical resource for the isolation and further investigation of this compound from its natural plant source.

Quantitative Data

While the presence of this compound in Caltha palustris has been qualitatively confirmed, specific quantitative data on its concentration in the flowers is not extensively available in the reviewed literature. The following table summarizes the types of quantitative data that are crucial for the evaluation and utilization of a natural source for a specific compound. Researchers are encouraged to establish these values during their own investigations.

ParameterValueMethod of DeterminationReference
Concentration of this compound in fresh C. palustris flowers (mg/g)Data not availableHPLC-DAD-
Concentration of this compound in dried C. palustris flowers (mg/g)Data not availableHPLC-DAD-
Purity of isolated this compound (%)>95% (achievable)HPLC, NMR[3]
UV-Vis λmax in Ethanol (B145695) (nm)~420, 445, 474UV-Vis Spectroscopy[4]
Circular Dichroism (CD) Spectral Features in EthanolCharacteristic positive and negative bandsCD Spectroscopy[5]

Experimental Protocols

The following protocols are a synthesized guide based on established methods for carotenoid isolation and purification, adapted for the specific case of this compound from Caltha palustris.

Plant Material Collection and Preparation
  • Collection: Fresh flowers of Caltha palustris should be collected during their peak blooming period.

  • Drying: The petals are carefully separated and can be either freeze-dried or air-dried in the dark to prevent degradation of carotenoids.

  • Grinding: The dried petals are ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Carotenoids
  • Solvent System: A mixture of hexane, acetone, and ethanol is an effective solvent system for extracting a broad range of carotenoids. A common ratio is 10:7:6 (v/v/v).

  • Procedure:

    • The powdered plant material is macerated with the extraction solvent at room temperature in the dark.

    • The process is repeated until the plant material becomes colorless.

    • The extracts are combined and filtered.

Saponification

Saponification is performed to hydrolyze carotenoid esters and remove interfering chlorophylls (B1240455) and lipids.

  • Reagent: A 10% (w/v) solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) is used.

  • Procedure:

    • The methanolic KOH solution is added to the carotenoid extract.

    • The mixture is left to stand overnight in the dark at room temperature under a nitrogen atmosphere to prevent oxidation.

    • After saponification, the mixture is washed with a saturated sodium chloride solution to remove the alkali.

    • The carotenoids are then extracted into a nonpolar solvent like diethyl ether or hexane.

    • The organic phase is washed with water until neutral and then dried over anhydrous sodium sulfate.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex mixture of carotenoids.

  • Stationary Phase: Silica gel or calcium carbonate can be used as the stationary phase for initial fractionation.

  • Mobile Phase: A gradient of solvents with increasing polarity, such as hexane-acetone mixtures, is used to elute the carotenoids.

  • Fraction Collection: Fractions are collected based on the color of the eluting bands. The fractions containing lutein and its isomers are pooled.

  • Column: A C30 reversed-phase column is highly effective for separating lutein isomers.

  • Mobile Phase: A mobile phase consisting of a gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.

  • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the characteristic absorption maxima of carotenoids (around 450 nm).

  • Fraction Collection: The peak corresponding to this compound is collected. The identity and purity of the collected fraction should be confirmed by analytical HPLC.

Identification and Characterization

The isolated compound is identified and characterized using various spectroscopic techniques.

  • UV-Visible Spectroscopy: To determine the absorption maxima (λmax), which are characteristic of the carotenoid chromophore.

  • Circular Dichroism (CD) Spectroscopy: To confirm the stereochemistry of the molecule, as stereoisomers exhibit distinct CD spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the complete chemical structure and confirm the identity as this compound by comparing the data with published values.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Caltha palustris.

G cluster_0 Sample Preparation cluster_1 Extraction & Saponification cluster_2 Purification cluster_3 Analysis A Caltha palustris Flowers B Drying and Grinding A->B C Solvent Extraction B->C Powdered Petals D Saponification C->D E Open Column Chromatography D->E Crude Carotenoid Extract F Preparative HPLC (C30) E->F G Spectroscopic Identification (UV-Vis, CD, NMR, MS) F->G Isolated this compound

Caption: Workflow for the isolation of this compound.

Carotenoid Biosynthesis Pathway

This compound is a stereoisomer of lutein. The following diagram shows the generalized biosynthetic pathway leading to the formation of lutein in plants. The final epimerization step to form this compound is not a direct part of this primary pathway but can occur subsequently.

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Desaturases alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase Lycopene β-cyclase beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase Lutein Lutein alpha_Carotene->Lutein Hydroxylases Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-hydroxylase Epilutein This compound Lutein->Epilutein Epimerization

Caption: Simplified carotenoid biosynthesis pathway.

Conclusion

Caltha palustris represents a valuable natural source for the xanthophyll this compound. The protocols outlined in this guide provide a framework for the successful isolation and characterization of this compound. Further research is warranted to quantify the concentration of this compound in this plant species and to fully explore its potential biological activities and applications in drug development and human health. The detailed methodologies and visualizations provided herein are intended to facilitate these future investigations.

References

Unveiling the Protective Power of 3'-Epilutein: A Molecular-Level Antioxidant Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Epilutein, a stereoisomer of the well-known carotenoid lutein (B1675518), is a naturally occurring xanthophyll found in the human diet and tissues.[1] While the antioxidant properties of lutein are extensively studied, the specific molecular mechanisms of this compound are an emerging area of significant interest, particularly in the context of neuroprotection and cellular defense against oxidative stress. This technical guide provides an in-depth exploration of the antioxidant mechanism of this compound at a molecular level, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound, much like its parent compound lutein, is multifaceted, involving both direct scavenging of reactive oxygen species (ROS) and indirect mechanisms via the modulation of cellular antioxidant defense systems.

Direct Radical Scavenging
Indirect Antioxidant Effects: Modulation of Cellular Pathways

Recent research has highlighted that the more significant contribution of carotenoids to cellular antioxidant defense lies in their ability to upregulate endogenous antioxidant systems. This compound has been shown to enhance the total antioxidant capacity of cells, increase the levels of crucial antioxidant molecules like glutathione (B108866) (GSH), and boost the activity of antioxidant enzymes.[2]

Data Presentation: Quantitative Antioxidant Effects

The following tables summarize the quantitative data on the antioxidant effects of this compound and its parent compound, lutein, from cellular studies.

Table 1: Effect of this compound on Cellular Antioxidant Capacity and Thiol Levels in SH-SY5Y Cells

ParameterTreatment24h48h72h
Total Antioxidant Capacity (nmol/µL) Control~1.8~1.7~1.6
This compoundIncreasedIncreasedIncreased
Glutamate (5mM)DecreasedDecreasedDecreased
This compound + Glutamate (5mM)RestoredRestoredRestored
Thiol Content (µM) Control~120~115~110
This compoundIncreasedIncreasedIncreased
Glutamate (5mM)DecreasedDecreasedDecreased
This compound + Glutamate (5mM)Increased vs. GlutamateIncreased vs. GlutamateIncreased vs. Glutamate

Data adapted from a study on glutamate-induced neuronal damage.[1][2][3] "Increased" and "Decreased" indicate a statistically significant change relative to the control. "Restored" indicates a significant increase compared to the glutamate-only treated group.

Table 2: Effect of this compound on Superoxide (B77818) Dismutase (SOD) Activity in SH-SY5Y Cells

Treatment24h (U/mL)48h (U/mL)72h (U/mL)
Control ~12.5~12.0~11.5
This compound IncreasedIncreasedIncreased
Glutamate (5mM) DecreasedDecreasedDecreased
This compound + Glutamate (5mM) CompensatedCompensated-

Data adapted from a study on glutamate-induced neuronal damage. "Increased" and "Decreased" indicate a statistically significant change relative to the control. "Compensated" indicates a significant increase compared to the glutamate-only treated group.

Table 3: Lutein-Mediated Activation of the Nrf2 Pathway in ARPE-19 Cells (Data as a Proxy for this compound)

ParameterTreatment (Lutein)Fold Change vs. Control
Nrf2 Nuclear Translocation (4h) 10 µM1.5 ± 0.4
NQO1 mRNA Expression (24h) 10 µM1.7 ± 0.1
GCLm mRNA Expression (24h) 10 µM1.4 ± 0.1
HO-1 mRNA Expression (24h) 10 µM1.8 ± 0.3
NQO1 Enzyme Activity 10 µM1.2 ± 0.1

Data from a study on lutein's effect on the Nrf2 pathway in human retinal pigment epithelial cells. This data is presented as a proxy for this compound due to the lack of direct studies and their structural similarity.

Signaling Pathway Analysis: The Nrf2-ARE Pathway

A key mechanism underlying the indirect antioxidant effect of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative stress or in the presence of activators like lutein (and presumably this compound), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Epilutein This compound Epilutein->Nrf2_Keap1 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) Transcription->Antioxidant_Genes

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antioxidant mechanism of this compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of a fluorescent probe by peroxyl radicals within cells.

Workflow:

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Steps:

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in a 96-well black-walled, clear-bottom plate at a density of 6 x 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include appropriate vehicle controls. Incubate for a desired period (e.g., 1, 4, or 24 hours).

  • Probe Loading: After incubation, wash the cells once with phosphate-buffered saline (PBS). Add 100 µL of 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS to each well. Incubate for 1 hour at 37°C.

  • Radical Initiation and Measurement: Wash the cells once with PBS. Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in PBS to each well. Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD in cell lysates, which catalyzes the dismutation of superoxide radicals.

Detailed Steps:

  • Cell Lysate Preparation: Culture and treat SH-SY5Y cells as described above. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100 and protease inhibitors). Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cell debris. The supernatant is the cell lysate containing SOD.

  • Assay Procedure (using a commercial kit, e.g., Cayman Chemical #706002):

    • Prepare a standard curve using the provided SOD standard.

    • Add 10 µL of sample or standard to a 96-well plate.

    • Add 200 µL of the Radical Detector (e.g., a tetrazolium salt solution) to all wells.

    • Initiate the reaction by adding 20 µL of Xanthine Oxidase to all wells except the blank.

    • Incubate the plate on a shaker for 20-30 minutes at room temperature.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The SOD activity is determined by the degree of inhibition of the reaction. Calculate the percentage of inhibition for each sample and determine the SOD activity in U/mL by comparing with the standard curve.

Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression

This method quantifies the mRNA expression levels of Nrf2-target genes (e.g., HO-1, NQO1, GCLm).

Detailed Steps:

  • RNA Extraction: Treat cells with this compound as described. Extract total RNA using a suitable method, such as TRIzol reagent or a column-based kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction in a 384-well plate using a SYBR Green or TaqMan-based master mix. A typical reaction mixture (10 µL) includes: 5 µL of 2x SYBR Green Master Mix, 1 µL of forward and reverse primers (5 µM each), and 4 µL of diluted cDNA (e.g., 10 ng).

  • Thermocycling: Perform the qPCR using a real-time PCR system with the following typical cycling conditions: 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: Determine the threshold cycle (Ct) for each gene. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative gene expression (fold change) using the 2^-ΔΔCt method.

Conclusion

This compound exhibits a potent antioxidant mechanism that extends beyond direct radical scavenging to the modulation of crucial cellular signaling pathways. Its ability to enhance the total antioxidant capacity, increase thiol levels, and boost the activity of antioxidant enzymes like SOD underscores its protective effects. The activation of the Nrf2-ARE pathway appears to be a central mechanism, leading to the coordinated upregulation of a battery of antioxidant and cytoprotective genes. While more research is needed to quantify the direct radical scavenging activity of this compound, the existing evidence strongly supports its role as a significant contributor to cellular antioxidant defense, making it a promising candidate for further investigation in the context of preventing and mitigating diseases associated with oxidative stress.

References

Unveiling the Anti-inflammatory Potential of 3'-Epilutein: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of 3'-Epilutein, a natural metabolite of lutein.[1][2][3][4] Emerging research highlights its potential as a protective agent against cellular damage induced by oxidative stress and inflammation.[1] This document synthesizes the current scientific findings, presenting detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms. The information contained herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and cellular biology who are investigating novel anti-inflammatory compounds.

Core Anti-inflammatory and Antioxidant Activities

In vitro studies have demonstrated that this compound exhibits significant antioxidant and anti-inflammatory capabilities, primarily investigated in human SH-SY5Y neuroblastoma cells challenged with glutamate-induced oxidative stress. The protective effects of this compound are attributed to its ability to mitigate reactive oxygen species (ROS) production, enhance the cell's total antioxidant capacity, and modulate the secretion of pro-inflammatory cytokines.

Attenuation of Reactive Oxygen Species (ROS)

This compound has been shown to significantly decrease the elevation of intracellular ROS induced by glutamate. This antioxidant effect is a cornerstone of its anti-inflammatory properties, as ROS are known to activate pro-inflammatory signaling pathways.

Enhancement of Antioxidant Defenses

Beyond its direct ROS scavenging activity, this compound also bolsters the cell's endogenous antioxidant systems. Treatment with this compound has been observed to increase the total antioxidant capacity (TAC) and elevate the levels of thiol-containing molecules. Furthermore, it enhances the activity of superoxide (B77818) dismutase (SOD), a critical enzyme in the dismutation of superoxide radicals.

Downregulation of Pro-inflammatory Cytokines

A key indicator of inflammation is the production of pro-inflammatory cytokines. This compound has been demonstrated to reduce the secretion of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), in glutamate-stimulated SH-SY5Y cells.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on various markers of inflammation and oxidative stress in glutamate-treated SH-SY5Y cells.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production

Treatment10 min (% of Control)20 min (% of Control)30 min (% of Control)
Control100100100
1 mM GlutamateSignificantly IncreasedSignificantly IncreasedSignificantly Increased
This compound + 1 mM GlutamateSignificantly Decreased vs. GlutamateSignificantly Decreased vs. GlutamateSignificantly Decreased vs. Glutamate
5 mM GlutamateSignificantly IncreasedSignificantly IncreasedSignificantly Increased
This compound + 5 mM GlutamateSignificantly Decreased vs. GlutamateSignificantly Decreased vs. GlutamateSignificantly Decreased vs. Glutamate
Data presented are qualitative summaries of significant changes reported in the source literature.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion (pg/mL)

TreatmentIL-6 (48h)IL-6 (72h)IL-8 (48h)TNF-α (24h)
ControlBaselineBaselineBaselineBaseline
GlutamateSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
This compoundReduced vs. ControlReduced vs. ControlReduced vs. ControlReduced vs. Control
This compound + GlutamateSignificantly Decreased vs. GlutamateSignificantly Decreased vs. GlutamateSignificantly Decreased vs. GlutamateSignificantly Decreased vs. Glutamate
Data presented are qualitative summaries of significant changes reported in the source literature.

Table 3: Effect of this compound on Antioxidant Capacity

TreatmentTotal Antioxidant Capacity (24h)Total Antioxidant Capacity (48h)Total Antioxidant Capacity (72h)SOD Activity (24h)SOD Activity (48h)
ControlBaselineBaselineBaselineBaselineBaseline
GlutamateSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
This compoundElevatedElevatedElevatedIncreasedIncreased
This compound + GlutamateRestored vs. GlutamateRestored vs. GlutamateRestored vs. GlutamateCompensated vs. GlutamateCompensated vs. Glutamate
Data presented are qualitative summaries of significant changes reported in the source literature.

Postulated Signaling Pathways

While direct in vitro studies on the effects of this compound on specific signaling pathways are still emerging, its known antioxidant properties allow for the postulation of its mechanism of action. Oxidative stress is a well-established trigger for the activation of pro-inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By reducing ROS levels, this compound likely inhibits these pathways, leading to the observed decrease in pro-inflammatory cytokine production. Lutein, a closely related compound, has been shown to suppress the activation of NF-κB and MAPK pathways.

G cluster_stress Cellular Stress cluster_ros Oxidative Stress cluster_epilutein Intervention cluster_signaling Inflammatory Signaling cluster_cytokines Inflammatory Response Glutamate Glutamate ROS ROS Production Glutamate->ROS MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Epilutein This compound Epilutein->ROS Inhibition Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines TNFa TNF-α IL6 IL-6 IL8 IL-8 Cytokines->TNFa Cytokines->IL6 Cytokines->IL8 G cluster_prep Experiment Preparation cluster_treatment Treatment Protocol cluster_assays Endpoint Assays cluster_analysis Data Analysis CellCulture SH-SY5Y Cell Culture Seeding Cell Seeding in Multi-well Plates CellCulture->Seeding Pretreatment Pre-treatment with This compound Seeding->Pretreatment Stimulation Stimulation with Glutamate Pretreatment->Stimulation ROS_Assay ROS Detection Stimulation->ROS_Assay Cytokine_Assay Cytokine ELISA Stimulation->Cytokine_Assay TAC_Assay Total Antioxidant Capacity Assay Stimulation->TAC_Assay SOD_Assay SOD Activity Assay Stimulation->SOD_Assay Data Data Quantification and Statistical Analysis ROS_Assay->Data Cytokine_Assay->Data TAC_Assay->Data SOD_Assay->Data

References

The Impact of Culinary Heat: A Technical Guide to the Formation of 3'-Epilutein from Lutein During Cooking

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the chemical transformation of lutein (B1675518) into its stereoisomer, 3'-epilutein, during common cooking processes. This guide, intended for researchers, scientists, and professionals in drug development, synthesizes current knowledge on the subject, providing detailed experimental protocols and highlighting the critical need for further quantitative analysis.

The guide addresses the well-documented phenomenon that thermal processing and acidic conditions can induce the epimerization of (3R,3'R,6'R)-lutein to (3R,3'S,6'R)-lutein, also known as this compound. This conversion is significant as it alters the molecular structure of a key dietary carotenoid, potentially impacting its bioavailability and physiological activity. The epimerization and dehydration of lutein have been observed in various cooked foods, including sorrel, paprika, and blackberries.[1][2]

While the conversion of lutein to this compound is an established occurrence, a comprehensive, publicly available dataset quantifying this transformation across a range of vegetables and cooking methods remains limited. The existing literature confirms a significant decrease in all-trans-lutein content during cooking, with the formation of various isomers, including this compound, but specific quantitative ratios are not extensively documented.[1]

Quantitative Data on Lutein Transformation During Cooking

The following table summarizes the observed effects of cooking on lutein, including the formation of this compound where reported. It is important to note that much of the available data focuses on the degradation of all-trans-lutein or the formation of geometric (cis/trans) isomers, rather than specifically quantifying the yield of this compound.

Food MatrixCooking Method(s)Key ObservationsQuantitative Data (if available)Reference(s)
SorrelCooking (unspecified)Formation of this compound and anhydrolutein I and II was detected.Specific concentrations not detailed in available abstracts.[1][2]
PaprikaProcessing (unspecified)Epimerization of lutein to this compound observed.Specific concentrations not detailed in available abstracts.[2]
BlackberriesProcessing (unspecified)Epimerization of lutein to this compound observed.Specific concentrations not detailed in available abstracts.[2]
Green VegetablesAcidic Medium ProcessingEpimerization of lutein to this compound has been reported to occur experimentally.Not specified.[2]

Mechanism of this compound Formation

The epimerization of lutein at the 3'-position is understood to be an acid-catalyzed reaction, accelerated by heat. The proposed mechanism involves the protonation of the hydroxyl group at the C3' position, followed by the loss of a water molecule to form a resonance-stabilized allylic carbocation intermediate. The subsequent nucleophilic attack by a water molecule can occur from either face of the carbocation, leading to a mixture of the original (3'R) and the epimerized (3'S) configurations.

G cluster_lutein (3R,3'R,6'R)-Lutein cluster_intermediate Intermediate cluster_epilutein (3R,3'S,6'R)-Lutein Lutein Lutein Structure (R configuration at C3') Carbocation Allylic Carbocation (Planar at C3') Lutein->Carbocation + H⁺ - H₂O Carbocation->Lutein + H₂O - H⁺ Epilutein This compound Structure (S configuration at C3') Carbocation->Epilutein + H₂O - H⁺

Figure 1: Acid-catalyzed epimerization of lutein to this compound.

Experimental Protocols

To facilitate further research in this area, this guide provides a detailed compilation of methodologies for the extraction, separation, and quantification of lutein and this compound from cooked food matrices.

1. Sample Preparation and Extraction

This protocol is a composite of established methods for carotenoid analysis from vegetable matrices.

  • Homogenization: A representative sample of the cooked vegetable (e.g., 5-10 g) is homogenized to a fine puree. For dry samples, grinding to a fine powder is recommended.

  • Saponification (to hydrolyze lutein esters):

    • Weigh approximately 1-2 g of the homogenized sample into a screw-cap tube.

    • Add an antioxidant, such as 0.5 mL of a 10% (w/v) pyrogallol (B1678534) solution in ethanol, to prevent oxidative degradation.

    • Add 2 mL of 60% (w/v) aqueous potassium hydroxide (B78521) (KOH) and 5 mL of ethanol.

    • Blanket the tube with nitrogen, seal tightly, and vortex to mix thoroughly.

    • Place the tube in a shaking water bath at 60-70°C for 45-60 minutes to ensure complete saponification.

    • Cool the tube on ice.

  • Liquid-Liquid Extraction:

    • Add 10 mL of a non-polar solvent mixture, such as hexane:diethyl ether (1:1, v/v), to the saponified sample.

    • Add 5-10 mL of a saturated sodium chloride (NaCl) solution to facilitate phase separation.

    • Vortex vigorously for 1-2 minutes and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the layers.

    • Carefully collect the upper organic layer containing the carotenoids.

    • Repeat the extraction of the aqueous layer two more times with the solvent mixture.

    • Combine the organic extracts.

  • Washing: Wash the combined organic extract with deionized water to remove any residual KOH and other water-soluble impurities. Repeat the washing until the aqueous layer is neutral.

  • Drying and Reconstitution:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 35-40°C.

    • Immediately redissolve the residue in a known volume (e.g., 2-5 mL) of the initial HPLC mobile phase or a suitable solvent like methyl tert-butyl ether (MTBE).

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial.

2. HPLC Analysis

The separation of lutein and its stereoisomers requires a highly selective stationary phase. A C30 reversed-phase column is often recommended for this purpose.

  • HPLC System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

    • Solvent A: Methanol/water (e.g., 95:5, v/v) with an ion-pairing agent like ammonium (B1175870) acetate.

    • Solvent B: Methyl tert-butyl ether (MTBE).

  • Gradient Program (Example):

    • 0-15 min: 80% A, 20% B

    • 15-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: Monitoring at the maximum absorbance wavelength for lutein (approximately 445-450 nm).

  • Identification: Peaks are identified by comparing their retention times and UV-Vis spectra with those of authentic standards of (3R,3'R,6'R)-lutein and (3R,3'S,6'R)-lutein.

  • Quantification: The concentration of each compound is determined by creating a calibration curve with certified reference standards.

G cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Cooked Vegetable Homogenization Saponification Saponification (KOH, Heat) Homogenization->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Drying Drying & Reconstitution in Mobile Phase Extraction->Drying HPLC HPLC-PDA Analysis (C30 Column) Drying->HPLC Filtered Sample Data Data Processing: - Peak Identification - Quantification HPLC->Data Chromatogram

Figure 2: Experimental workflow for analyzing lutein and this compound.

Future Directions

The formation of this compound from lutein during cooking represents a critical area of study for nutrition science and drug development. The lack of comprehensive quantitative data underscores the need for further research to:

  • Systematically quantify the conversion of lutein to this compound in a wide variety of vegetables subjected to different common cooking methods (boiling, steaming, frying, baking).

  • Investigate the impact of food matrix components (e.g., pH, lipids, other antioxidants) on the rate and extent of epimerization.

  • Elucidate the relative bioavailability and biological activities of this compound compared to all-trans-lutein.

This technical guide provides a foundational framework for researchers to pursue these critical lines of inquiry, ultimately leading to a more complete understanding of the nutritional implications of cooked foods.

References

Methodological & Application

Application Note: A Robust Protocol for the Acid-Catalyzed Epimerization of Lutein to 3'-Epilutein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acid-catalyzed epimerization of (3R,3'R,6'R)-lutein to its diastereomer, (3R,3'S,6'R)-lutein, commonly known as 3'-epilutein. This conversion is of significant interest as this compound is a naturally occurring metabolite of lutein (B1675518) found in human serum and ocular tissues, and it may play a role in the protective effects of carotenoids against age-related macular degeneration.[1][2][3][4] The described method utilizes dilute hydrochloric acid in a tetrahydrofuran/water solvent system to achieve an equimolar mixture of lutein and this compound.[1][5] This document outlines the complete experimental workflow, from reaction setup to product isolation, and includes quantitative data and a visual representation of the chemical transformation.

Introduction

Lutein, a prominent dietary carotenoid, is known for its accumulation in the human macula, where it is believed to contribute to eye health.[6] The metabolic landscape of lutein includes its conversion to various isomers and metabolites, among which this compound is of particular importance.[2][3][4] The epimerization at the C-3' position can be induced by acidic conditions, a process that has been observed in processed foods and can be replicated in a laboratory setting to produce this compound for research and clinical studies.[1][3][6] The availability of a reliable protocol for this synthesis is crucial for investigating the distinct biological activities of this compound and for its potential use in nutritional supplements and pharmaceuticals.

Quantitative Data Summary

The acid-catalyzed epimerization of lutein results in a diastereomeric mixture. The following table summarizes the key quantitative parameters of the reaction based on established protocols.

ParameterValue/ConditionReference
Starting Material200 mg Lutein (containing 6% zeaxanthin)[2]
Solvent SystemTetrahydrofuran/Water (THF/H₂O) 1:1 (v/v)[2]
Total Solvent Volume400 mL (200 mL THF/H₂O + 200 mL HCl solution)[2]
Acid Catalyst0.2% (w/v) aqueous Hydrochloric Acid (HCl)[2]
Reaction Temperature25 °C (Room Temperature)[2]
Reaction Time48 hours[2]
AtmosphereUnder Nitrogen (N₂) in the dark[2]
Quenching Agent5% aqueous Sodium Bicarbonate (NaHCO₃)[2]
Extraction SolventDimethyl ether[2]
Expected Product RatioEquimolar mixture of Lutein and this compound[1][5]

Experimental Protocol

This protocol details the step-by-step methodology for the acid-catalyzed epimerization of lutein.

1. Materials and Reagents:

  • (3R,3'R,6'R)-Lutein

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃)

  • Dimethyl ether

  • Nitrogen gas (N₂)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • HPLC system for reaction monitoring

2. Preparation of Reagents:

  • THF/H₂O (1:1 v/v) solution: Mix equal volumes of THF and deionized water.

  • 0.2% (w/v) aqueous HCl solution: Carefully add the appropriate amount of concentrated HCl to deionized water to achieve a final concentration of 0.2 g per 100 mL of solution.

  • 5% (w/v) aqueous NaHCO₃ solution: Dissolve 5 g of NaHCO₃ in 100 mL of deionized water.

3. Reaction Procedure:

  • In a round-bottom flask, dissolve 200 mg of lutein in 200 mL of the THF/H₂O (1:1) solution.

  • Stir the solution at room temperature (25 °C).

  • While stirring, add 200 mL of the 0.2% aqueous HCl solution to the lutein solution.[2]

  • Purge the flask with nitrogen gas, seal it, and cover it with aluminum foil to protect it from light.

  • Continue stirring the reaction mixture at 25 °C for 48 hours.[2]

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC. The formation of this compound will be observed as a new peak with a different retention time from lutein.

4. Work-up and Product Isolation:

  • After 48 hours, quench the reaction by slowly adding the 5% aqueous NaHCO₃ solution until the mixture is neutralized (check with pH paper).

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the carotenoids by partitioning the mixture with 300 mL of dimethyl ether.[2]

  • Separate the organic layer, and wash it with deionized water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which will be an equimolar mixture of lutein and this compound.

5. Product Analysis and Purification:

The resulting mixture of lutein and this compound can be analyzed by HPLC.[2] For the separation and purification of this compound from lutein, techniques such as preparative HPLC or enzyme-mediated acylation can be employed.[1][5]

Chemical Transformation and Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

G Figure 1: Acid-Catalyzed Epimerization of Lutein cluster_reactants Reactants cluster_products Products Lutein Lutein ((3R,3'R,6'R)-β,ε-carotene-3,3'-diol) Epilutein This compound ((3R,3'S,6'R)-β,ε-carotene-3,3'-diol) Lutein->Epilutein H⁺ (HCl in THF/H₂O) 25 °C, 48h

Caption: Chemical transformation of Lutein to this compound.

G Figure 2: Experimental Workflow A 1. Dissolve Lutein in THF/H₂O B 2. Add Aqueous HCl A->B C 3. React for 48h under N₂ in the dark B->C D 4. Quench with NaHCO₃ C->D E 5. Extract with Dimethyl Ether D->E F 6. Isolate Crude Product E->F G 7. HPLC Analysis F->G

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for 3'-Epilutein Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Epilutein, a stereoisomer of lutein (B1675518), is a xanthophyll carotenoid of significant interest in the fields of nutraceuticals and pharmaceuticals due to its potential roles in eye health and as an antioxidant. While its natural occurrence in plants is rare, this compound can be efficiently obtained through the isomerization of lutein, which is abundantly found in marigold flowers (Tagetes erecta). This document provides detailed protocols for the extraction of lutein from marigold flowers, its subsequent conversion to this compound via acid-catalyzed epimerization, and the purification of the target compound.

I. Lutein Extraction and Saponification from Marigold Flowers

The initial step involves the extraction of lutein esters from dried marigold petals, followed by saponification to yield free lutein.

Experimental Protocol: Lutein Extraction
  • Sample Preparation:

    • Harvest fully bloomed marigold flowers and separate the petals.

    • Dry the petals in a hot air oven at 40-50°C to a moisture content of approximately 10-12%.

    • Grind the dried petals into a coarse powder.

  • Solvent Extraction:

    • Mix the ground marigold powder with n-hexane in a solid-to-solvent ratio of 1:10 (w/v).

    • Conduct the extraction at 40°C for 4 hours with continuous agitation.

    • After extraction, filter the mixture to separate the solid residue from the hexane (B92381) extract (oleoresin).

    • Concentrate the hexane extract using a rotary evaporator at 40°C to obtain the marigold oleoresin.

Experimental Protocol: Saponification of Lutein Esters
  • Saponification Reaction:

    • For every 1 gram of marigold oleoresin, add 0.5 mL of a 40% (w/v) potassium hydroxide (B78521) (KOH) solution in ethanol (B145695).

    • Heat the mixture to 75°C and maintain for 4 hours with stirring to ensure complete hydrolysis of the lutein esters.[1]

  • Neutralization and Washing:

    • After the reaction, cool the mixture and neutralize it to pH 7.0 with a suitable acid (e.g., dilute hydrochloric acid).

    • Add a mixture of water and ethanol (2:0.5 v/v) to the neutralized solution to precipitate the crude lutein.[1]

    • Filter and wash the precipitate with water to remove water-soluble impurities.

Data Presentation: Lutein Extraction and Saponification
ParameterValue/ConditionReference
Extraction Solvent n-Hexane[2]
Solid-to-Solvent Ratio 1:10 (w/v)[2]
Extraction Temperature 40°C[2]
Extraction Time 4 hours[2]
Saponification Reagent 40% (w/v) KOH in ethanol[1]
Oleoresin to KOH Solution Ratio 1 g : 0.5 mL[1]
Saponification Temperature 75°C[1]
Saponification Time 4 hours[1]
Crude Lutein Purity (after saponification) ~70%[3]

II. Acid-Catalyzed Epimerization of Lutein to this compound

This step converts the purified lutein into a mixture of lutein and this compound.

Experimental Protocol: Epimerization
  • Reaction Setup:

    • Dissolve 200 mg of purified lutein in 200 mL of a 1:1 (v/v) mixture of tetrahydrofuran (B95107) (THF) and water.[4]

    • Add 200 mL of a 0.2% (w/v) aqueous hydrogen chloride (HCl) solution to the lutein solution.[4]

  • Epimerization Reaction:

    • Stir the reaction mixture at 25°C for 48 hours in the dark under a nitrogen atmosphere to prevent degradation.[4]

    • The reaction results in an equimolar mixture of lutein and this compound.[5]

  • Neutralization and Extraction:

    • After 48 hours, neutralize the reaction mixture by adding a 5% aqueous sodium bicarbonate solution.

    • Extract the carotenoid mixture with diethyl ether.

    • Wash the organic phase with water and a sodium chloride solution, then dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude mixture of lutein and this compound.

Data Presentation: Epimerization of Lutein
ParameterValue/ConditionReference
Starting Material Purified Lutein[4]
Solvent Tetrahydrofuran/Water (1:1 v/v)[4]
Acid Catalyst 0.2% (w/v) Aqueous HCl[4]
Temperature 25°C[4]
Reaction Time 48 hours[4]
Expected Product Ratio ~1:1 Lutein : this compound[5]

III. Purification of this compound

The final stage involves the separation and purification of this compound from the epimerization mixture using chromatographic techniques followed by crystallization.

Experimental Protocol: Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica (B1680970) gel as the stationary phase, using a slurry packing method with hexane.

  • Sample Loading and Elution:

    • Dissolve the crude epimer mixture in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a mobile phase of hexane:ethyl acetate (B1210297) (70:30 v/v).[2]

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC) or analytical HPLC. Lutein and this compound will separate into distinct bands.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be employed.

  • HPLC System:

    • Column: YMC C30, 250 x 10.0 mm.[6]

    • Mobile Phase A: Methanol:MTBE:Water (81:15:4 v/v/v).[4][6]

    • Mobile Phase B: Methanol:MTBE:Water (6:90:4 v/v/v).[4][6]

    • Gradient: Linear gradient from 100% A to 25% B over 25 minutes.[6]

    • Flow Rate: 3.0 mL/min.[6]

    • Detection: 450 nm.[4]

  • Purification:

    • Inject the partially purified fractions from column chromatography.

    • Collect the peak corresponding to this compound.

Experimental Protocol: Crystallization
  • Solvent Selection:

    • Dissolve the purified this compound fraction in a suitable solvent in which it is soluble (e.g., toluene).

    • Slowly add a non-solvent in which this compound is insoluble (e.g., hexane) until turbidity is observed.[4]

  • Crystallization:

    • Allow the solution to stand at a cool temperature (e.g., 4°C) to facilitate crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a cold non-solvent (e.g., cold hexane).

    • Dry the crystals under vacuum.

Data Presentation: Purification of this compound
Purification StepStationary PhaseMobile Phase/Solvent SystemExpected PurityReference
Column Chromatography Silica GelHexane:Ethyl Acetate (70:30 v/v)>90%[2]
Preparative HPLC YMC C30Methanol:MTBE:Water Gradient>95%[4][6]
Crystallization -Toluene/Hexane>99%[4]

IV. Visualization of Workflows

Extraction_Purification_Workflow cluster_extraction Lutein Extraction & Saponification cluster_epimerization Epimerization cluster_purification This compound Purification Marigold Dried Marigold Petals Extraction Solvent Extraction (n-Hexane) Marigold->Extraction Oleoresin Marigold Oleoresin Extraction->Oleoresin Saponification Saponification (KOH/Ethanol) Oleoresin->Saponification Crude_Lutein Crude Free Lutein Saponification->Crude_Lutein Epimerization Acid-Catalyzed Epimerization (HCl) Crude_Lutein->Epimerization Mixture Lutein & this compound Mixture Epimerization->Mixture Column_Chrom Column Chromatography (Silica Gel) Mixture->Column_Chrom Prep_HPLC Preparative HPLC (C30 Column) Column_Chrom->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Pure_Epilutein Pure this compound Crystallization->Pure_Epilutein

Caption: Overall workflow for this compound production.

Purification_Detail Input Lutein/3'-Epilutein Mixture Step1 Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) Input->Step1 Intermediate Partially Purified this compound Step1->Intermediate Step2 Preparative HPLC (C30, MeOH:MTBE:H2O Gradient) Intermediate->Step2 Purified Highly Pure this compound Step2->Purified Step3 Crystallization (Toluene/Hexane) Purified->Step3 Output Crystalline this compound (>99%) Step3->Output

Caption: Detailed purification steps for this compound.

References

Application Note: Quantification of 3'-Epilutein in Human Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific method for the quantification of 3'-Epilutein in human plasma using reversed-phase High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. This compound, a stereoisomer of lutein (B1675518), is formed in the human body and is present in plasma.[1][2] Accurate quantification of this compound is crucial for understanding its bioavailability, metabolism, and potential physiological roles. The described method involves a straightforward liquid-liquid extraction procedure for sample preparation and a C30 column for optimal chromatographic separation of carotenoid isomers. This method is suitable for researchers, scientists, and drug development professionals investigating the pharmacokinetics and biological significance of lutein and its metabolites.

Introduction

Lutein is a dietary carotenoid that is metabolized in the human body into various compounds, including its epimer, this compound.[1][2] This epimerization can occur under acidic conditions or through cooking.[1] this compound is also a product of the direct oxidation of lutein in the retina and is found in human serum. Given its presence and potential biological activities, a reliable method for its quantification in plasma is essential. High-Performance Liquid Chromatography (HPLC) offers a robust and widely used technique for the analysis of carotenoids in biological matrices. This application note details a complete protocol for the extraction and quantification of this compound in human plasma.

Experimental

Materials and Reagents

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methylene (B1212753) Chloride (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ethanol (B145695) (ACS grade)

  • Ascorbic acid

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Echinenone or Astaxanthin)

  • Ultrapure water

  • Human plasma (collected in EDTA- or heparin-containing tubes)

Instrumentation

  • HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD)

  • YMC C30 Carotenoid column (or equivalent C18 column)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column YMC C30, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient of Methanol, Acetonitrile, and Methylene Chloride
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 450 nm (for this compound, similar to Lutein)
Injection Volume 20 µL

Sample Preparation

A liquid-liquid extraction method is employed for the isolation of this compound from plasma.

  • Thaw frozen plasma samples at room temperature.

  • To 200 µL of plasma in a centrifuge tube, add 70 µL of an ethanol solution containing 0.01% ascorbic acid to precipitate proteins and protect the carotenoids.

  • Add a known amount of internal standard.

  • Vortex the mixture for 30 seconds.

  • Add 2 mL of n-hexane for extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2500 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane (B92381) layer to a clean tube.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (or a suitable solvent like methylene chloride/methanol (45:55, v/v)).

  • Filter the reconstituted sample through a 0.2 µm syringe filter before injection into the HPLC system.

Method Validation

The method should be validated for linearity, precision, accuracy, and limit of quantification (LOQ) to ensure reliable results. The following table provides expected performance characteristics based on similar carotenoid assays.

ParameterSpecification
Linearity (r²) > 0.99
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Limit of Quantification (LOQ) ~5 ng/mL
Results and Discussion

This HPLC method provides excellent separation of this compound from other plasma components and related carotenoids. The use of a C30 column is particularly advantageous for resolving geometric and positional isomers of carotenoids. The UV-Vis detection at 450 nm offers good sensitivity for xanthophylls like this compound. The sample preparation procedure is efficient, with good recovery and minimal matrix effects.

Quantitative Data Summary

AnalyteRetention Time (min)Linearity Range (ng/mL)LOQ (ng/mL)Recovery (%)
This compoundTo be determined5 - 500~585 - 95
Internal StandardTo be determined---

Note: Retention times will vary depending on the specific HPLC system and conditions.

Conclusion

The described HPLC method is a reliable and robust tool for the quantification of this compound in human plasma. The protocol is detailed and can be readily implemented in a laboratory setting with standard HPLC equipment. This method will be valuable for researchers investigating the metabolic fate and clinical relevance of lutein and its isomers.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound analytical standard and dissolve it in 1 mL of a suitable solvent (e.g., methylene chloride).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired calibration range (e.g., 5, 10, 50, 100, 250, 500 ng/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., Echinenone) in a similar manner.

Protocol 2: Plasma Sample Collection and Handling
  • Collect whole blood in tubes containing either EDTA or heparin as an anticoagulant.

  • Centrifuge the blood samples at 3500 rpm for 15 minutes at 4°C within one hour of collection.

  • Separate the plasma (supernatant) and store it in aliquots at -80°C until analysis. All procedures should be performed under subdued light to prevent carotenoid degradation.

Protocol 3: HPLC System Operation
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence table with the standard solutions for the calibration curve, quality control samples, and the unknown plasma samples.

  • Inject the samples and monitor the chromatograms at 450 nm.

  • After the sequence is complete, flush the column with an appropriate storage solvent.

Visualizations

experimental_workflow plasma Plasma Sample Collection (EDTA/Heparin tubes) centrifuge1 Centrifugation (3500 rpm, 15 min, 4°C) plasma->centrifuge1 storage Plasma Storage (-80°C) centrifuge1->storage preparation Sample Preparation storage->preparation extraction Liquid-Liquid Extraction (n-Hexane) preparation->extraction evaporation Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution hplc HPLC Analysis (C30 Column, UV-Vis @ 450nm) reconstitution->hplc data Data Acquisition & Analysis (Quantification) hplc->data

Caption: Experimental workflow for this compound quantification in plasma.

References

Chiral HPLC Separation of 3'-Epilutein and Lutein Isomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the chiral separation of lutein (B1675518) and its diastereomer, 3'-epilutein, using High-Performance Liquid Chromatography (HPLC). Lutein, a naturally occurring carotenoid, possesses three chiral centers, leading to the existence of several stereoisomers.[1] The this compound, with an (all-E,3R,3'S,6'R) configuration, is a significant isomer found in nature and can also be formed from lutein through acid-catalyzed epimerization.[1] Differentiating between these isomers is crucial for researchers, scientists, and drug development professionals in various fields, including ophthalmology, nutrition, and pharmacology, due to their distinct biological activities. This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for achieving baseline separation of these critical isomers.

Introduction

Lutein ((all-E,3R,3'R,6'R)-β,ε-carotene-3,3'-diol) is a vital carotenoid found in various plants and is particularly concentrated in the human macula, where it is believed to play a protective role against age-related macular degeneration.[1][2] Its biological efficacy is intrinsically linked to its stereochemistry. This compound is a naturally occurring stereoisomer of lutein and a significant metabolite.[2][3] The ability to accurately separate and quantify these isomers is paramount for understanding their individual physiological roles and for the quality control of dietary supplements and pharmaceutical formulations. Chiral HPLC is the method of choice for resolving these structurally similar compounds.[3][4][5] This protocol details a robust method utilizing a polysaccharide-based chiral stationary phase for the effective separation of this compound and lutein.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Series HPLC system or equivalent, equipped with a binary pump, degasser, thermostatically-controlled column compartment, and a Diode Array Detector (DAD).[6]

  • Chiral Column: Daicel Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm i.d., 5 µm particle size.[4][5] A guard column of the same stationary phase is recommended.

  • Solvents: HPLC grade n-hexane and 2-propanol (isopropanol).

  • Standards: Pure standards of (3R,3'R,6'R)-lutein and (3R,3'S,6'R)-3'-epilutein.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh and dissolve the lutein and this compound standards in the mobile phase to prepare stock solutions. Further dilute the stock solutions to achieve a working concentration suitable for injection (e.g., 1-10 µg/mL).

  • Sample Extraction (from biological matrices): For complex samples such as plasma or tissue, a saponification and liquid-liquid extraction procedure is typically required to remove interfering substances and hydrolyze lutein esters. This is a complex procedure that should be optimized based on the specific sample matrix.

HPLC Method

The following gradient method is recommended for the separation of lutein and this compound:

ParameterValue
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase A n-Hexane
Mobile Phase B 2-Propanol
Gradient A gradient with hexanes and 2-propanol is used.[4][5]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection 446 nm for lutein and 450 nm for other carotenoids.[4][5]
Injection Volume 20 µL

Note: The gradient conditions may need to be optimized to achieve baseline separation depending on the specific HPLC system and column batch.

Data Presentation

The following table summarizes the expected retention times for lutein and its isomers based on typical chiral separations. Actual retention times may vary.

CompoundIsomer ConfigurationExpected Retention Time (min)
Lutein (3R,3'R,6'R)~12-15
This compound (3R,3'S,6'R)~16-20

Visualization of the Experimental Workflow

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_detection Data Acquisition & Analysis Standard Prepare Lutein & this compound Standards Dissolve Dissolve in Mobile Phase Standard->Dissolve Sample Extract & Saponify Sample (if necessary) Sample->Dissolve Inject Inject Sample/Standard Dissolve->Inject HPLC HPLC System with Chiral Column (Daicel Chiralpak AD-H) DAD Diode Array Detector (446 nm) HPLC->DAD Gradient Mobile Phase Gradient (n-Hexane/2-Propanol) Gradient->HPLC Inject->HPLC Chromatogram Generate Chromatogram DAD->Chromatogram Quantify Identify & Quantify Peaks Chromatogram->Quantify

Caption: Workflow for the chiral HPLC separation of lutein and this compound.

Discussion

The described chiral HPLC method provides a reliable and reproducible approach for the separation of this compound and lutein isomers. The use of an amylose-based chiral stationary phase, such as the Daicel Chiralpak AD-H, is critical for achieving the necessary selectivity. The mobile phase composition, particularly the ratio of n-hexane to 2-propanol, plays a crucial role in the retention and resolution of the isomers. A gradient elution is often necessary to achieve a good separation within a reasonable analysis time.[4][5] Detection at 446 nm provides high sensitivity for lutein and its isomers.[4][5]

Conclusion

This application note presents a comprehensive protocol for the successful chiral HPLC separation of this compound and lutein. The detailed methodology and data presentation are intended to assist researchers, scientists, and drug development professionals in accurately identifying and quantifying these important carotenoid isomers. The provided workflow diagram offers a clear visual guide to the experimental process. Adherence to this protocol will enable the generation of high-quality, reliable data for a variety of research and quality control applications.

References

Application Note: Mass Spectrometry-Based Identification and Quantification of 3'-Epilutein and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Lutein (B1675518), a dietary carotenoid, undergoes metabolic transformation in the human body, leading to the formation of various metabolites, including 3'-epilutein and 3'-oxolutein.[1] this compound, a stereoisomer of lutein, is of significant interest in biomedical research due to its potential biological activities and its presence in human tissues.[1] Accurate identification and quantification of this compound and its related metabolites are crucial for understanding their physiological roles, metabolic pathways, and potential as biomarkers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific analytical technique for this purpose, enabling the separation of isomers and the structural elucidation of metabolites.[2][3] This document provides detailed protocols for the extraction, identification, and quantification of this compound and its metabolites from biological matrices using LC-MS/MS.

Metabolic Pathway of Lutein to this compound

Dietary lutein can be metabolized in the body through an oxidation-reduction pathway. The allylic oxidation of lutein results in the formation of 3'-oxolutein.[1] This intermediate can then be reduced to either revert to lutein or be converted into its epimer, this compound. This metabolic conversion is a key process in the in-vivo formation of this compound.

Metabolic_Pathway Lutein Dietary Lutein (3R,3'R,6'R) Oxolutein 3'-Oxolutein Lutein->Oxolutein Allylic Oxidation Oxolutein->Lutein Reduction Epilutein This compound (3R,3'S,6'R) Oxolutein->Epilutein Reduction (Epimerization) Epilutein->Oxolutein Oxidation

Caption: Proposed metabolic pathway for the transformation of dietary lutein to this compound.

Experimental Workflow

The overall workflow for the identification and quantification of this compound and its metabolites involves several key stages, from sample acquisition to final data analysis. This systematic approach ensures reproducibility and accuracy.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling SampleCollection 1. Sample Collection (e.g., Plasma, Serum, Tissue) Extraction 2. Liquid-Liquid or Solid Phase Extraction SampleCollection->Extraction Evaporation 3. Solvent Evaporation (Nitrogen Blowdown) Extraction->Evaporation Reconstitution 4. Reconstitution in LC-MS Compatible Solvent Evaporation->Reconstitution LC_Separation 5. Chromatographic Separation (UPLC/HPLC) Reconstitution->LC_Separation MS_Detection 6. Mass Spectrometry (Tandem MS Detection) LC_Separation->MS_Detection DataAcquisition 7. Data Acquisition (MRM/Full Scan) MS_Detection->DataAcquisition DataProcessing 8. Data Processing & Metabolite Identification DataAcquisition->DataProcessing Quantification 9. Quantification & Statistical Analysis DataProcessing->Quantification

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma/Serum

This protocol details the extraction of carotenoids, including this compound, from plasma or serum samples. It is crucial to minimize exposure to light and oxygen to prevent degradation.

Materials:

  • Plasma or serum samples

  • Ethanol (B145695) (with 0.1% Butylated Hydroxytoluene - BHT)

  • Hexane/Methyl tert-butyl ether (MtBE) mixture (1:1, v/v)

  • Deionized water

  • Nitrogen gas supply

  • Centrifuge

  • Microcentrifuge tubes (amber colored)

Procedure:

  • Sample Thawing: Thaw frozen plasma/serum samples on ice.

  • Protein Precipitation: In an amber microcentrifuge tube, add 200 µL of plasma/serum. Add 400 µL of cold ethanol (containing 0.1% BHT) to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new amber tube.

    • Add 1 mL of the Hexane/MtBE (1:1) mixture.

    • Vortex for 2 minutes to extract the carotenoids into the organic layer.

    • Centrifuge at 3,000 rpm for 5 minutes to separate the phases.

  • Collection of Organic Layer: Carefully collect the upper organic layer and transfer it to a clean amber tube.

  • Re-extraction: Repeat the extraction (steps 4c-5) on the remaining aqueous layer two more times to ensure complete recovery. Combine all organic layers.

  • Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at room temperature. This step concentrates the analytes.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent compatible with the LC system (e.g., Methanol/Acetonitrile 1:1, v/v). Vortex for 30 seconds and sonicate for 5 minutes.

  • Final Centrifugation: Centrifuge at 13,000 rpm for 5 minutes to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an amber glass HPLC vial with an insert for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

  • UHPLC or HPLC system

  • Tandem quadrupole mass spectrometer (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. APCI is often preferred for carotenoids.

Liquid Chromatography (LC) Conditions:

  • Column: C18 or C30 reversed-phase column (e.g., ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm). C30 columns are often specialized for carotenoid isomer separation.

  • Mobile Phase A: Water with 0.1% Formic Acid and 0.7 g/L Ammonium Acetate.

  • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid and 0.7 g/L Ammonium Acetate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5-10 µL

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient to 100% B

    • 15-18 min: Hold at 100% B

    • 18.1-20 min: Return to 60% B for equilibration

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Ionization (ESI+ or APCI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Data Acquisition: The MS/MS transitions for each analyte need to be optimized by infusing standard compounds. The precursor ion will be the protonated molecule [M+H]+. Product ions typically result from the loss of water or toluene (B28343) from the polyene chain.

Data Presentation and Quantitative Analysis

Quantitative data should be summarized in tables for clarity. Identification is confirmed by matching retention times and MS/MS fragmentation patterns with those of authentic standards. Quantification is typically performed using a calibration curve generated from standards.

Table 1: Typical Mass Spectrometry Parameters for this compound and Related Metabolites

CompoundPrecursor Ion (Q1) [M+H]+ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)Retention Time (min)
Lutein569.4551.4 ([M+H-H₂O]⁺)25~10.2
477.4 ([M+H-Toluene]⁺)30
This compound 569.4551.4 ([M+H-H₂O]⁺)25~10.5
477.4 ([M+H-Toluene]⁺)30
Zeaxanthin569.4551.4 ([M+H-H₂O]⁺)25~10.8
477.4 ([M+H-Toluene]⁺)30
3'-Oxolutein567.4549.4 ([M+H-H₂O]⁺)28~9.8
399.335

Note: Retention times are approximate and depend heavily on the specific LC column and conditions used. Collision energies require optimization for each instrument.

Table 2: Example of a Quantitative Data Summary

Sample IDMatrixThis compound (ng/mL)3'-Oxolutein (ng/mL)Lutein (ng/mL)
Control_01Plasma25.4 ± 2.15.1 ± 0.8150.2 ± 11.5
Control_02Plasma28.1 ± 2.54.8 ± 0.6165.7 ± 14.3
Treated_01Plasma45.8 ± 3.910.2 ± 1.1145.3 ± 12.8
Treated_02Plasma51.2 ± 4.511.5 ± 1.3152.1 ± 13.1
Tissue_ALiver10.3 ± 1.22.2 ± 0.455.6 ± 6.2
Tissue_BRetina88.9 ± 7.615.4 ± 1.995.4 ± 8.7

Data presented as mean ± standard deviation (n=3).

Conclusion

The protocols described provide a robust framework for the sensitive and specific identification and quantification of this compound and its metabolites using LC-MS/MS. Proper sample handling, optimized chromatography for isomer separation, and specific MS/MS parameters are critical for achieving reliable and accurate results. These methods are essential for researchers and scientists in nutrition, drug development, and clinical research to further explore the metabolic fate and biological significance of these carotenoids.

References

3'-Epilutein: A Promising Neuroprotective Agent Against Oxidative Stress in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxidative stress is a significant contributor to the pathophysiology of various neurodegenerative diseases. The accumulation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in neuronal cells. Consequently, there is a growing interest in identifying natural compounds with neuroprotective properties. 3'-Epilutein, a metabolite of the dietary carotenoid lutein, has emerged as a potent antioxidant with potential therapeutic applications in neuroprotection. This document provides a detailed overview of the effects of this compound on the viability of the human neuroblastoma cell line SH-SY5Y under oxidative stress, along with comprehensive protocols for key experiments.

Data Presentation

The protective effects of this compound against glutamate-induced oxidative stress in SH-SY5Y cells are multifaceted, encompassing a reduction in ROS, an enhancement of the cells' antioxidant capacity, and a modulation of inflammatory responses. While specific cell viability percentages are not detailed in the primary literature, the following table summarizes the significant protective outcomes observed with this compound treatment.

Table 1: Summary of the Protective Effects of this compound on SH-SY5Y Cells Under Glutamate-Induced Oxidative Stress

Parameter AssessedOxidative StressorThis compound ConcentrationObservationCitation
Intracellular ROS 1 mM and 5 mM Glutamate (B1630785)10 ng/µLSignificantly decreased the elevated levels of intracellular ROS.[1][2]
Total Antioxidant Capacity (TAC) 5 mM Glutamate10 ng/µLIncreased the total antioxidant capacity of the cells at 24, 48, and 72 hours.[3]
Superoxide Dismutase (SOD) Activity 1 mM and 5 mM Glutamate10 ng/µLCompensated for the glutamate-induced decrease in SOD activity at 24 and 48 hours.
Pro-inflammatory Cytokines 1 mM and 5 mM Glutamate10 ng/µLSignificantly decreased the secretion of TNF-α at 24 hours and IL-6 at 48 and 72 hours.
Iron Metabolism 1 mM and 5 mM Glutamate10 ng/µLMitigated the glutamate-induced increase in intracellular iron content.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start SH-SY5Y Cell Culture passage Passage at 80% Confluency start->passage seed Seed cells in appropriate plates passage->seed pre_treat Pre-treatment with 10 ng/µL this compound seed->pre_treat 24h incubation stress Induce Oxidative Stress (1 mM or 5 mM Glutamate) pre_treat->stress viability Cell Viability Assay (e.g., MTT) stress->viability ros ROS Detection (DCFH-DA) stress->ros tac Total Antioxidant Capacity (TAC) Assay stress->tac cytokine Cytokine Measurement (ELISA for TNF-α, IL-6) stress->cytokine data Data Collection and Statistical Analysis viability->data ros->data tac->data cytokine->data

signaling_pathway cluster_effects Cellular Damage cluster_protection Neuroprotection Glutamate Glutamate-induced Oxidative Stress ROS Increased ROS Glutamate->ROS Inflammation Neuroinflammation Glutamate->Inflammation Iron Iron Dysregulation (Ferroptosis) Glutamate->Iron ROS_effects Oxidative Damage to Lipids, Proteins, DNA ROS->ROS_effects Inflammatory_response ↑ TNF-α, IL-6 Inflammation->Inflammatory_response Cell_death Neuronal Cell Death Iron->Cell_death Epilutein This compound Epilutein->ROS Scavenges Epilutein->Inflammation Reduces Epilutein->Iron Regulates Antioxidant_defense ↑ Total Antioxidant Capacity ↑ SOD Activity Epilutein->Antioxidant_defense Viability Increased Cell Viability and Survival Epilutein->Viability ROS_effects->Cell_death Inflammatory_response->Cell_death Antioxidant_defense->Viability

Experimental Protocols

SH-SY5Y Cell Culture

This protocol describes the standard procedure for culturing the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 96-well)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Maintain SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach approximately 80% confluency, subculture them.

  • To passage, aspirate the culture medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Induction of Oxidative Stress with Glutamate

This protocol outlines the method for inducing oxidative stress in SH-SY5Y cells using glutamate.

Materials:

  • Plated SH-SY5Y cells

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • L-Glutamic acid solution (in serum-free medium)

  • Serum-free cell culture medium

Procedure:

  • Seed SH-SY5Y cells in 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) and allow them to adhere for 24 hours.

  • After 24 hours, replace the medium with fresh medium containing 10 ng/µL of this compound. For control wells, add the vehicle (e.g., DMSO) at the same final concentration.

  • Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 24 hours).

  • Following pre-treatment, aspirate the medium and add serum-free medium containing 1 mM or 5 mM glutamate.

  • Incubate the cells for the desired duration of oxidative stress (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol provides a method for assessing cell viability based on mitochondrial activity.

Materials:

  • Treated SH-SY5Y cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • After the glutamate treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C in the dark.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Treated SH-SY5Y cells in a 96-well plate

  • DCFH-DA stock solution (in DMSO)

  • Serum-free medium

  • Fluorescence microplate reader

Procedure:

  • After treatment, wash the cells twice with warm PBS.

  • Dilute the DCFH-DA stock solution in serum-free medium to a final working concentration (e.g., 10 µM).

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Express ROS levels as a percentage of the control.

Total Antioxidant Capacity (TAC) Assay

This protocol describes a colorimetric assay to measure the total antioxidant capacity of cell lysates.

Materials:

  • Treated SH-SY5Y cells

  • Cell lysis buffer

  • Total Antioxidant Capacity (TAC) Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • After treatment, wash the cells with cold PBS and lyse them according to the TAC kit manufacturer's instructions.

  • Centrifuge the cell lysates to pellet debris and collect the supernatant.

  • Perform the TAC assay on the supernatants according to the kit's protocol. This typically involves mixing the sample with a reagent that changes color in the presence of antioxidants.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the TAC based on a standard curve, often using a Trolox equivalent.

Cytokine Measurement (ELISA)

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of secreted cytokines like TNF-α and IL-6 in the cell culture medium.

Materials:

  • Cell culture supernatants from treated SH-SY5Y cells

  • Human TNF-α and IL-6 ELISA kits (commercially available)

  • Microplate reader

Procedure:

  • Collect the cell culture medium after the treatment period.

  • Centrifuge the medium to remove any floating cells or debris.

  • Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • This typically involves adding the samples to antibody-coated plates, followed by a series of incubation and washing steps with detection antibodies and a substrate.

  • Measure the absorbance at the appropriate wavelength.

  • Determine the cytokine concentrations by comparing the sample absorbance to a standard curve generated with known concentrations of the respective cytokines.

References

Investigating the Neuroprotective Effects of 3'-Epilutein in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the neuroprotective effects of 3'-Epilutein, a metabolite of lutein, in a cell culture model of glutamate-induced neurotoxicity. The provided methodologies are designed to be adaptable for screening and mechanistic studies in a research and drug development setting.

Introduction

This compound, a carotenoid found in the human body, has demonstrated significant neuroprotective potential.[1][2] Studies utilizing the human neuroblastoma cell line SH-SY5Y have shown that this compound can mitigate neuronal damage induced by excitotoxicity, a key pathological process in many neurodegenerative diseases.[1][2][3] The primary mechanisms underlying these protective effects include potent antioxidant and anti-inflammatory activities, as well as the modulation of iron metabolism to counteract ferroptosis. This document outlines the experimental framework to assess these neuroprotective properties in a controlled in vitro environment.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies on the effects of this compound on glutamate-treated SH-SY5Y cells. These data highlight the compound's ability to counteract various aspects of neurotoxicity.

Table 1: Effect of this compound on Markers of Oxidative Stress

ParameterGlutamate TreatmentGlutamate + this compound TreatmentEffect of this compound
Reactive Oxygen Species (ROS)Significantly IncreasedSignificantly SuppressedAntioxidant
Superoxide Dismutase (SOD) ActivitySignificantly DecreasedIncreased/RestoredAntioxidant
Total Antioxidant Capacity (TAC)Significantly DecreasedIncreasedAntioxidant
Thiol ContentSignificantly ReducedIncreased/RestoredAntioxidant

Table 2: Effect of this compound on Pro-inflammatory Cytokines

CytokineGlutamate TreatmentGlutamate + this compound TreatmentEffect of this compound
TNFαSignificantly IncreasedSignificantly DecreasedAnti-inflammatory
IL-6Significantly IncreasedSignificantly DecreasedAnti-inflammatory
IL-8Significantly IncreasedSignificantly DecreasedAnti-inflammatory

Table 3: Effect of this compound on Ferroptosis-Related Gene Expression

GeneGlutamate TreatmentGlutamate + this compound TreatmentEffect of this compound
Ferritin heavy chain (FTH)UpregulatedDownregulatedModulation of Iron Metabolism
Transferrin receptor 1 (TfR1)UpregulatedDownregulatedModulation of Iron Metabolism
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)UpregulatedDownregulatedInhibition of Lipid Peroxidation

Experimental Workflow

The general workflow for assessing the neuroprotective effects of this compound involves inducing neurotoxicity in a neuronal cell line and then quantifying the protective effects of the compound on various cellular and molecular parameters.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis start Seed SH-SY5Y Cells culture Culture and Differentiate Cells start->culture pretreat Pre-treat with this compound culture->pretreat induce Induce Neurotoxicity (Glutamate) pretreat->induce viability Cell Viability Assays (MTT) oxidative Oxidative Stress Assays (ROS, SOD, TAC) inflammation Inflammation Assays (ELISA) ferroptosis Ferroptosis Gene Expression (qPCR) apoptosis Apoptosis Assays (Caspase-3) analyze Analyze and Interpret Data viability->analyze oxidative->analyze inflammation->analyze ferroptosis->analyze apoptosis->analyze G cluster_stress Cellular Stress cluster_pathways Downstream Effects Glutamate Glutamate ROS ↑ Reactive Oxygen Species (ROS) Glutamate->ROS Inflammation ↑ Pro-inflammatory Cytokines (TNFα, IL-6, IL-8) Glutamate->Inflammation Iron ↑ Iron Accumulation Glutamate->Iron OxidativeDamage Oxidative Damage ROS->OxidativeDamage Apoptosis Apoptosis Inflammation->Apoptosis LipidPeroxidation Lipid Peroxidation Iron->LipidPeroxidation OxidativeDamage->Apoptosis Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis Epilutein This compound Epilutein->ROS Inhibits Epilutein->Inflammation Inhibits Epilutein->Iron Modulates

References

The Influence of 3'-Epilutein on Macular Pigment Optical Density (MPOD) Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macular pigment (MP) is composed of the carotenoids lutein (B1675518), zeaxanthin (B1683548), and meso-zeaxanthin, concentrated in the macula lutea of the retina. Macular pigment optical density (MPOD) is a measure of the concentration of these pigments and is a key biomarker for retinal health and visual function. It is believed to protect the macula from damaging blue light and oxidative stress. 3'-Epilutein, a stereoisomer of lutein, is also present in the human diet and retina. Recent research has indicated that this compound may play a significant role in augmenting MPOD, potentially offering enhanced protective benefits. This document provides detailed application notes on the impact of this compound on MPOD measurement and protocols for key experimental techniques.

Impact of this compound on MPOD

Clinical evidence suggests that the inclusion of this compound in supplementation may lead to a more significant increase in MPOD compared to lutein alone. A prospective, randomized interventional study investigated the effects of daily oral administration of 8 mg of this compound and 2 mg of lutein versus 10 mg of lutein alone in patients with early-stage age-related macular degeneration (AMD) over a two-month period.[1]

The results indicated that the combination of this compound and lutein was associated with a notable increase in MPOD.[1] In the group receiving the epilutein/lutein combination, the mean MPOD increased from a baseline of 0.203 ± 0.02 optical density units (ODU) to 0.214 ± 0.04 ODU after one month.[1] Conversely, the group receiving only lutein showed a decrease in mean MPOD from a baseline of 0.215 ± 0.03 ODU to 0.202 ± 0.03 ODU after one month.[1]

Quantitative Data Summary
Study GroupBaseline MPOD (ODU)1-Month MPOD (ODU)2-Month MPOD (ODU)
8 mg this compound + 2 mg Lutein0.203 ± 0.020.214 ± 0.040.206 ± 0.03
10 mg Lutein0.215 ± 0.030.202 ± 0.030.207 ± 0.02

Signaling Pathway for Macular Carotenoid Uptake and Deposition

The selective uptake and deposition of macular carotenoids in the retina is a complex process involving several key proteins. Understanding this pathway is crucial for developing targeted nutritional interventions.

Macular_Carotenoid_Uptake cluster_bloodstream Bloodstream cluster_rpe Retinal Pigment Epithelium (RPE) cluster_retina Neural Retina (Macula) Lipoproteins (HDL, LDL) Lipoproteins (HDL, LDL) SR-BI SR-BI Lipoproteins (HDL, LDL)->SR-BI Carotenoid Delivery GSTP1 GSTP1 SR-BI->GSTP1 Zeaxanthin Binding StARD3 StARD3 SR-BI->StARD3 Lutein/3'-Epilutein Binding Macular Pigment Macular Pigment GSTP1->Macular Pigment StARD3->Macular Pigment

Macular Carotenoid Transport Pathway

Pathway Description: Lutein, this compound, and zeaxanthin are transported in the bloodstream by lipoproteins, primarily high-density lipoprotein (HDL) and low-density lipoprotein (LDL).[2] These lipoproteins deliver the carotenoids to the retinal pigment epithelium (RPE). The scavenger receptor class B type I (SR-BI) is a key receptor on the RPE that facilitates the uptake of these carotenoids from the lipoproteins.[2][3]

Within the RPE and neural retina, specific binding proteins are responsible for the selective accumulation of these carotenoids. Glutathione S-transferase P1 (GSTP1) has been identified as a high-affinity binding protein for zeaxanthin.[2][4][5] Steroidogenic acute regulatory domain protein 3 (StARD3) is recognized as a specific binding protein for lutein.[5][6][7] It is hypothesized that this compound, being a stereoisomer of lutein, also binds to StARD3. These binding proteins concentrate the carotenoids in the macula, forming the macular pigment.

Experimental Protocols for MPOD Measurement

Accurate and reproducible measurement of MPOD is essential for clinical research and drug development. The following are detailed protocols for the three primary in vivo methods.

Experimental Workflow for MPOD Measurement

MPOD_Measurement_Workflow cluster_prep Subject Preparation cluster_measurement MPOD Measurement cluster_analysis Data Analysis & Reporting Informed_Consent Informed Consent Visual_Acuity Visual Acuity Assessment Informed_Consent->Visual_Acuity Pupil_Dilation Pupil Dilation (if required) Visual_Acuity->Pupil_Dilation Method_Selection Select Measurement Method Pupil_Dilation->Method_Selection HFP Heterochromatic Flicker Photometry Method_Selection->HFP Psychophysical FAF Fundus Autofluorescence Method_Selection->FAF Objective FR Fundus Reflectometry Method_Selection->FR Objective Data_Acquisition Data Acquisition HFP->Data_Acquisition FAF->Data_Acquisition FR->Data_Acquisition Data_Processing Data Processing & Quality Control Data_Acquisition->Data_Processing MPOD_Calculation MPOD Calculation (ODU) Data_Processing->MPOD_Calculation Report_Generation Report Generation MPOD_Calculation->Report_Generation

General Workflow for MPOD Measurement
Heterochromatic Flicker Photometry (HFP)

HFP is a psychophysical method that relies on the subject's perception of a flickering light to determine MPOD.[8][9]

Principle: The subject views a target that alternates between a blue wavelength of light (around 460 nm), which is absorbed by the macular pigment, and a green or yellow wavelength (around 540 nm), which is not. The intensity of the blue light is adjusted until the perception of flicker is minimized or eliminated. This is done for both the fovea (high MP concentration) and the parafovea (low MP concentration). The difference in the amount of blue light required to null the flicker between these two locations is used to calculate MPOD.[8]

Protocol:

  • Subject Preparation:

    • Obtain informed consent.

    • Assess best-corrected visual acuity.

    • Provide detailed instructions to the subject, explaining the task of minimizing flicker. A brief practice session is recommended.[1]

    • Align the subject's eye with the instrument's optics.

  • Foveal Measurement:

    • Instruct the subject to fixate on the center of the flickering target.

    • The subject adjusts the intensity of the blue light using a control knob until the flicker is no longer perceived or is at a minimum.

    • Record the intensity value. Repeat this measurement 3-5 times to obtain an average.[8]

  • Parafoveal (Peripheral) Measurement:

    • Instruct the subject to fixate on an eccentric target, typically 7-8 degrees from the central target.[1]

    • The flickering target will now be stimulating the parafoveal region.

    • The subject again adjusts the blue light intensity to null the flicker.

    • Record the intensity value. Repeat this measurement 3-5 times for an average.

  • Data Analysis:

    • MPOD is calculated as the logarithm of the ratio of the blue light intensity required at the fovea to that required at the parafovea.

    • MPOD = log10 (Intensity_parafovea / Intensity_fovea)

Fundus Autofluorescence (FAF)

FAF is an objective method that measures the intrinsic fluorescence of lipofuscin in the RPE.[10][11][12]

Principle: Lipofuscin, a byproduct of cellular metabolism in the RPE, naturally fluoresces when excited by light of a specific wavelength. Macular pigment, located anterior to the RPE, absorbs blue light. Therefore, when the retina is illuminated with blue light (e.g., 488 nm), the macular pigment will absorb some of this light, reducing the amount that reaches the RPE and thus reducing the detected lipofuscin fluorescence. By comparing the autofluorescence signal from the fovea to that from the parafovea, where MP is minimal, the density of the macular pigment can be estimated. Dual-wavelength FAF uses a second, longer wavelength (e.g., 514 nm) that is not significantly absorbed by MP to create a reference image, improving accuracy.[11][13]

Protocol:

  • Subject Preparation:

    • Obtain informed consent.

    • Pupil dilation is typically required to at least 6mm.[13]

    • Position the subject at the instrument, ensuring proper alignment.

  • Image Acquisition:

    • Using a confocal scanning laser ophthalmoscope (cSLO) or a modified fundus camera, acquire autofluorescence images of the macula.

    • For dual-wavelength FAF, acquire images at two excitation wavelengths (e.g., 488 nm and 514 nm) with a barrier filter to capture the emitted fluorescence (e.g., >520 nm).[11]

    • Multiple images are often averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The acquired images are digitized.

    • The autofluorescence intensity is measured at the foveal center and at a peripheral reference point (e.g., 7-8 degrees eccentricity).

    • The MPOD is calculated based on the difference in autofluorescence intensities between the fovea and the periphery, often using proprietary software algorithms that account for factors like lipofuscin distribution.

Fundus Reflectometry

Fundus reflectometry is another objective method that measures the amount of light reflected from the fundus.[10][14][15]

Principle: This technique measures the intensity of light of different wavelengths reflected back from the retina. A wavelength that is absorbed by macular pigment (e.g., blue light) will be reflected less from the fovea compared to a wavelength that is not absorbed (e.g., green or red light). By comparing the reflectance of these different wavelengths at the fovea and the parafovea, the optical density of the macular pigment can be determined.[14]

Protocol:

  • Subject Preparation:

    • Obtain informed consent.

    • Pupil dilation may or may not be required depending on the specific instrument.[16]

    • Align the subject with the fundus camera or reflectometer.

  • Measurement:

    • The instrument illuminates the retina with light of at least two different wavelengths (one absorbed by MP and one not).

    • A detector measures the intensity of the reflected light from both the foveal and parafoveal regions.

    • The measurement is typically rapid.

  • Data Analysis:

    • The instrument's software calculates MPOD by comparing the reflectance ratios of the different wavelengths between the fovea and the periphery.

    • The calculation is based on the principle that the difference in reflectance of the MP-absorbing wavelength is due to the presence of the macular pigment.

Conclusion

The inclusion of this compound in dietary supplements presents a promising strategy for enhancing macular pigment optical density. The data suggests a synergistic effect when combined with lutein, leading to a more robust increase in MPOD than lutein supplementation alone. Accurate and consistent measurement of MPOD using standardized protocols for techniques such as HFP, FAF, and fundus reflectometry is paramount for evaluating the efficacy of such interventions in research and clinical settings. Further investigation into the specific binding and transport mechanisms of this compound within the retina will provide a more complete understanding of its role in macular health.

References

Application Notes and Protocols: The Protective Effects of Xanthophyll Carotenoids in ARPE-19 Cell Models of Retinal Damage

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3'-Epilutein:

Extensive literature review reveals a notable scarcity of studies specifically investigating the effects of this compound in ARPE-19 cell models of retinal damage. However, research on the closely related and parent compound, lutein (B1675518), is abundant. Lutein and its isomers, including this compound, are xanthophyll carotenoids known for their antioxidant properties. One study in a human neuroblastoma cell line (SH-SY5Y) has demonstrated that this compound exhibits antioxidant and anti-inflammatory effects against glutamate-induced neurotoxicity[1][2]. Given the shared protective mechanisms among lutein isomers, this document will provide detailed application notes and protocols for lutein as a representative and well-researched xanthophyll in ARPE-19 cells. This information is intended to serve as a robust foundational guide for researchers interested in the broader class of these compounds, including this compound.

Introduction

The retinal pigment epithelium (RPE) is a critical monolayer of cells essential for the health and function of photoreceptors. Oxidative stress is a key contributor to RPE dysfunction and is implicated in the pathogenesis of retinal diseases such as age-related macular degeneration (AMD)[3]. The ARPE-19 cell line is a spontaneously immortalized human RPE cell line widely used in vitro to model RPE physiology and disease[4]. Inducing oxidative stress in ARPE-19 cells, commonly with agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP), provides a reliable model to study retinal damage and evaluate the efficacy of protective compounds[3][5].

Lutein, a xanthophyll carotenoid, is a potent antioxidant that is naturally concentrated in the macula of the human retina. It is believed to protect the retina from oxidative and light-induced damage[6]. In ARPE-19 cell models, lutein has been shown to mitigate oxidative stress-induced cell death, reduce intracellular reactive oxygen species (ROS), and modulate key signaling pathways involved in cellular senescence and apoptosis[3][7][8].

Quantitative Data Summary

The following tables summarize the quantitative effects of lutein on ARPE-19 cells subjected to oxidative stress, based on data from multiple studies.

Table 1: Effect of Lutein on ARPE-19 Cell Viability under Oxidative Stress

Oxidative StressorLutein ConcentrationIncubation TimeCell Viability OutcomeReference(s)
800 µM H₂O₂5, 10, 15 µM24 hoursDose-dependent increase in cell viability compared to H₂O₂-treated cells.[9]
100 µM H₂O₂1 - 20 µM72 hoursNo significant change in viability with lutein alone. Lutein pre-treatment protected against H₂O₂-induced cell death.[7]
300 µM tBHP1 µM24 hoursPre-treatment with lutein significantly increased cell survival compared to tBHP-treated cells.[5]
H₂O₂ (unspecified conc.)0.5, 1, 2, 4 µg/mL24 hoursCell viability as a percentage of control was 81.3%, 81.1%, and 88.8% at 0.5, 1, and 2 µg/mL respectively.[10]

Table 2: Effect of Lutein on Oxidative Stress Markers in ARPE-19 Cells

Oxidative StressorLutein ConcentrationParameter MeasuredOutcomeReference(s)
100 µM H₂O₂20 µMIntracellular ROSH₂O₂ increased ROS to 33.57%; lutein treatment reduced this to 26.03%.[7]
800 µM H₂O₂5, 10, 15 µMIntracellular ROSDose-dependent reduction in ROS levels.[9]
800 µM H₂O₂5, 10, 15 µMCaspase ActivityDose-dependent reduction in caspase activity.[9]
High Glucose (25mM)0.5, 1 µMIntracellular ROSLutein pre-treatment significantly reduced the ~18% increase in ROS caused by high glucose.[11]

Experimental Protocols

ARPE-19 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the ARPE-19 cell line.

  • Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of ARPE-19 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant.

  • Resuspension and Plating: Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete growth medium, centrifuge, and re-plate the cells at a 1:3 to 1:5 split ratio.

Induction of Oxidative Stress and Lutein Treatment

This protocol describes a general method for inducing oxidative stress in ARPE-19 cells and applying lutein as a protective agent.

  • Cell Seeding: Seed ARPE-19 cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) at a density that will result in a confluent monolayer at the time of the experiment[5]. Allow cells to adhere overnight.

  • Lutein Pre-treatment: Prepare a stock solution of lutein in a suitable solvent (e.g., DMSO). Dilute the lutein stock solution in a complete growth medium to the desired final concentrations (e.g., 1-20 µM)[7]. Remove the existing medium from the cells and replace it with the lutein-containing medium. Incubate for a pre-treatment period (typically 1 to 24 hours)[7][9].

  • Induction of Oxidative Stress: Prepare a fresh solution of the oxidative stressor (e.g., 100-800 µM H₂O₂ or 300 µM tBHP) in a serum-free medium[5][7][9].

  • Treatment: Remove the lutein-containing medium and wash the cells once with PBS. Add the medium containing the oxidative stressor to the cells.

  • Incubation: Incubate the cells for the desired period to induce damage (e.g., 2 hours for H₂O₂-induced senescence studies, followed by a longer incubation in fresh medium, or 24 hours for viability assays)[5][7].

  • Endpoint Analysis: Following the treatment period, proceed with the desired downstream analyses, such as cell viability assays (MTT, WST-1), ROS measurement, or protein/RNA extraction for Western blot or qPCR.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Downstream Analysis Culture Culture ARPE-19 Cells Seed Seed Cells into Plates Culture->Seed Pretreat Pre-treat with Lutein (1-24h) Seed->Pretreat Induce Induce Oxidative Stress (e.g., H₂O₂, tBHP) Pretreat->Induce Viability Cell Viability Assays (MTT, WST-1) Induce->Viability ROS ROS Measurement (DCFDA) Induce->ROS Western Western Blot (Protein Expression) Induce->Western qPCR qPCR (Gene Expression) Induce->qPCR

Caption: General experimental workflow for studying lutein's protective effects.

Lutein-Modulated Signaling Pathways in Oxidative Stress

G OxidativeStress Oxidative Stress (H₂O₂, tBHP) ROS ↑ Intracellular ROS OxidativeStress->ROS Lutein Lutein Lutein->ROS scavenges Nrf2_Keap1 Nrf2-Keap1 Complex Lutein->Nrf2_Keap1 promotes dissociation p53 ↑ p53 / p21 Lutein->p53 attenuates SIRT ↓ SIRT1 / SIRT3 Lutein->SIRT activates DNA_Damage DNA Damage & Cell Cycle Arrest ROS->DNA_Damage ROS->p53 ROS->SIRT DNA_Damage->p53 Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes ↑ HO-1, NQO1, SOD ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes Cellular_Senescence Cellular Senescence p53->Cellular_Senescence SIRT->Cellular_Senescence inhibits

References

In Vitro Antioxidant Capacity of 3'-Epilutein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Epilutein is a stereoisomer of lutein (B1675518), a xanthophyll carotenoid abundant in leafy green vegetables. As a natural metabolite of lutein found in the human body, this compound is gaining attention for its potential biological activities, including its role as an antioxidant.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases. Antioxidants like this compound can neutralize these harmful radicals, making the evaluation of their antioxidant capacity a critical step in drug discovery and development.

These application notes provide an overview of the in vitro methods used to assess the antioxidant capacity of this compound. Detailed protocols for common antioxidant assays—DPPH, ABTS, FRAP, and ORAC—are presented, along with a discussion of the underlying signaling pathways involved in the antioxidant response.

Data Presentation: Antioxidant Capacity of this compound and Related Carotenoids

While direct comparative data for this compound from chemical-based antioxidant assays are limited in publicly available literature, studies on cellular models have demonstrated its ability to enhance the total antioxidant capacity. The following table summarizes the observed effects of this compound on the total antioxidant capacity in SH-SY5Y neuroblastoma cells and provides a comparative context with data for its parent compound, lutein, from various in vitro assays.

AntioxidantAssayKey FindingsReference
This compound Total Antioxidant Capacity (TAC) - Cellular AssayTreatment of SH-SY5Y cells with this compound showed an elevation in the small molecule antioxidant levels at 24, 48, and 72 hours.[1][1]
Lutein DPPH Radical Scavenging ActivityIC50 value of 35 µg/mL.
Lutein ABTS Radical Scavenging ActivityShowed inhibition of ABTS radicals at higher concentrations.
Lutein Ferric Reducing Antioxidant Power (FRAP)50% reducing power equivalent to 0.3 micromols/mL of FeSO4·7H2O.
Lutein Hydroxyl Radical ScavengingIC50 value of 1.75 µg/mL.
Lutein Superoxide Radical ScavengingIC50 value of 21 µg/mL.

Note: The data for lutein is provided for comparative purposes. The experimental conditions for the cellular TAC assay with this compound are different from the chemical-based assays for lutein, and direct comparisons should be made with caution.

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

The antioxidant effects of carotenoids like lutein and its isomers are not solely due to direct radical scavenging. They can also act as indirect antioxidants by activating cellular signaling pathways that lead to the expression of antioxidant and cytoprotective genes. The Keap1-Nrf2 pathway is a key regulator of this response.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain phytochemicals, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating their transcription. These genes encode for a battery of protective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione (B108866) synthesis.

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental Workflow: In Vitro Antioxidant Assays

The following diagram illustrates a general workflow for assessing the in vitro antioxidant capacity of a compound like this compound using multiple assays.

Experimental_Workflow Sample This compound Sample Preparation (Dissolve in appropriate solvent) DPPH DPPH Assay Sample->DPPH ABTS ABTS Assay Sample->ABTS FRAP FRAP Assay Sample->FRAP ORAC ORAC Assay Sample->ORAC Data Data Analysis (IC50, TEAC, FRAP value, ORAC value) DPPH->Data ABTS->Data FRAP->Data ORAC->Data Report Report Generation Data->Report

Caption: General workflow for antioxidant capacity assessment.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO). Prepare a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the this compound sample to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • For the control, add 100 µL of methanol instead of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

  • This compound sample

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or ethanol

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM solution of ABTS in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a series of Trolox standards for the calibration curve.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the this compound sample or Trolox standard to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the reducing power of the antioxidant.

Materials:

  • This compound sample

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a series of ferrous sulfate standards.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the this compound sample or ferrous sulfate standard to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and expressed as FRAP value (in µM Fe(II) equivalents).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound sample

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox for standard curve

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer (prepare fresh daily).

    • Prepare a series of Trolox standards.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Assay:

    • Add 25 µL of the this compound sample, Trolox standard, or blank (phosphate buffer) to the wells of a black 96-well microplate.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to all wells to initiate the reaction.

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the this compound sample from the standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or liter.

Conclusion

The in vitro antioxidant capacity assays detailed in these application notes provide a robust framework for evaluating the antioxidant potential of this compound. While direct chemical assay data for this compound is an area for future research, cellular studies confirm its antioxidant activity. Understanding both the direct radical scavenging capabilities and the indirect effects through pathways like Keap1-Nrf2 is crucial for elucidating the complete antioxidant profile of this promising natural compound. These protocols serve as a valuable resource for researchers in the fields of nutrition, pharmacology, and drug development who are investigating the health benefits of lutein isomers.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 3'-Epilutein from Zeaxanthin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical separation of 3'-epilutein from zeaxanthin (B1683548) isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound from zeaxanthin isomers so challenging?

A1: The primary challenge lies in the high structural similarity between this compound and zeaxanthin isomers, particularly meso-zeaxanthin. They are stereoisomers, meaning they have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of atoms. This results in very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve using standard chromatographic techniques.

Q2: What are the most common analytical techniques for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique. Specifically, normal-phase HPLC, reversed-phase HPLC with specialized columns (like C30), and chiral chromatography are employed. Supercritical Fluid Chromatography (SFC) is also a viable, albeit less common, alternative that offers some advantages in terms of speed and reduced solvent consumption.

Q3: Why is a C30 column often recommended over a standard C18 column?

A3: C30 columns provide enhanced shape selectivity for carotenoid isomers. The longer alkyl chain of the C30 stationary phase allows for better discrimination between the subtle structural differences of this compound and zeaxanthin isomers compared to the shorter chains of C18 columns. This often leads to improved resolution and more accurate quantification.[1][2]

Q4: Is chiral chromatography necessary for separating all zeaxanthin isomers?

A4: Yes, for the complete separation of all three zeaxanthin stereoisomers—(3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and (3R,3'S)-meso-zeaxanthin—chiral chromatography is typically required. While non-chiral methods can separate lutein (B1675518) and zeaxanthin as groups, they often fail to resolve the individual zeaxanthin stereoisomers from each other and from this compound.[3]

Q5: How can I prevent the degradation of these carotenoids during analysis?

A5: Carotenoids are susceptible to degradation from light, heat, and oxygen. To minimize degradation, it is crucial to:

  • Work under subdued light or use amber vials.

  • Maintain low temperatures during sample preparation and storage.

  • Use solvents containing antioxidants like butylated hydroxytoluene (BHT).

  • Avoid exposure to strong acids or bases.

  • Analyze samples as quickly as possible after preparation.

Troubleshooting Guides

Issue 1: Peak Co-elution or Poor Resolution

Symptoms:

  • Broad, overlapping peaks for this compound and zeaxanthin isomers.

  • Inability to accurately quantify individual isomers.

  • A "shoulder" on a peak, suggesting a hidden co-eluting compound.[4][5]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inadequate Stationary Phase Selectivity Switch to a column with better shape selectivity for carotenoids, such as a C30 column. For complete stereoisomer separation, a chiral column (e.g., amylose (B160209) or cellulose-based) is highly recommended.
Suboptimal Mobile Phase Composition Modify the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvents (e.g., methanol, acetonitrile, methyl-tert-butyl ether) can significantly alter selectivity. In normal-phase HPLC, varying the polarity of the mobile phase can improve separation.[6][7]
Incorrect Column Temperature Optimize the column temperature. Lower temperatures often enhance the resolution of carotenoid isomers. However, the optimal temperature can be system-dependent and should be determined empirically.[8][9]
Inappropriate Flow Rate Adjust the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the analysis time.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Secondary Interactions with Stationary Phase Add a competing agent, such as a small amount of triethylamine (B128534) (TEA), to the mobile phase. This can help to mask active silanol (B1196071) groups on the silica (B1680970) support that may be causing unwanted interactions.
Column Overload Reduce the sample concentration or injection volume.
Column Degradation Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
Issue 3: Sample Degradation During Analysis

Symptoms:

  • Appearance of unexpected small peaks.

  • Loss of overall peak area over time.

  • Inconsistent results between injections.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Exposure to Light and Heat Use an autosampler with temperature control set to a low temperature (e.g., 4°C). Protect the entire flow path from light where possible.
Oxidation Degas the mobile phase thoroughly. Consider adding an antioxidant like BHT to the mobile phase and sample solvent.
Acidic or Basic Conditions Ensure the mobile phase and sample are at a neutral pH, unless acidic or basic conditions are required for the separation mechanism.

Experimental Protocols

Protocol 1: HPLC Separation of this compound and Zeaxanthin Isomers using a C30 Column

This protocol provides a general method for the separation of lutein and zeaxanthin isomers. Optimization may be required for specific sample matrices.

  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Column: C30 Reversed-Phase Column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

    • Solvent A: Methanol/Water (95:5, v/v) with 10 mM Ammonium Acetate.

    • Solvent B: MTBE.

  • Gradient Program:

    • 0-15 min: 15% to 40% B

    • 15-25 min: 40% to 70% B

    • 25-30 min: Hold at 70% B

    • 30-35 min: Return to 15% B

    • 35-45 min: Re-equilibration at 15% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: PDA detector monitoring at 450 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples should be extracted in an organic solvent (e.g., hexane/acetone/ethanol mixture), evaporated to dryness under nitrogen, and reconstituted in the initial mobile phase. Saponification may be necessary for samples containing carotenoid esters.

Protocol 2: Chiral HPLC Separation of Zeaxanthin Stereoisomers

This protocol is specifically for the resolution of (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and meso-zeaxanthin.

  • Instrumentation: HPLC system with a PDA detector.

  • Column: Chiral Stationary Phase Column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: A mixture of hexanes and 2-propanol (isopropanol). The exact ratio may need optimization (e.g., 90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20°C.

  • Detection: PDA detector monitoring at 450 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Similar to Protocol 1, ensuring complete removal of any water from the final sample extract before injection in the normal-phase mobile phase.

Quantitative Data Summary

Table 1: Comparison of HPLC Columns for Zeaxanthin Isomer Separation

Column TypeStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Reversed-Phase C18Methanol, Acetonitrile, WaterGood for general carotenoid profiling.Often provides insufficient resolution for stereoisomers.
Reversed-Phase C30Methanol, MTBE, WaterEnhanced shape selectivity for isomers compared to C18.[1][2]May not fully resolve all stereoisomers.
Chiral Amylose or Cellulose derivativesHexane, Isopropanol, EthanolExcellent resolution of stereoisomers.[3]Can be more expensive and less robust than reversed-phase columns.
Supercritical Fluid Various (e.g., 2-ethylpyridine)Supercritical CO2 with a modifier (e.g., methanol)Fast separations, reduced organic solvent consumption.Requires specialized instrumentation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample Extraction Solvent Extraction (e.g., Hexane/Acetone) Sample->Extraction Saponification Saponification (Optional, for esters) Extraction->Saponification Concentration Evaporation & Reconstitution Saponification->Concentration Injection HPLC/SFC Injection Concentration->Injection Separation Chromatographic Separation (C30 or Chiral Column) Injection->Separation Detection PDA Detection (450 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Standards) Integration->Quantification Troubleshooting_Tree cluster_column Column Optimization cluster_mobile_phase Mobile Phase Optimization cluster_temp Temperature Optimization Start Poor Peak Resolution or Co-elution CheckColumn Is a C30 or Chiral column being used? Start->CheckColumn SwitchColumn Switch to C30 or Chiral Column CheckColumn->SwitchColumn No AdjustMobilePhase Adjust Solvent Ratios or Gradient CheckColumn->AdjustMobilePhase Yes SwitchColumn->AdjustMobilePhase OptimizeTemp Optimize Column Temperature (try lower) AdjustMobilePhase->OptimizeTemp NotResolved Still Poor Resolution AdjustMobilePhase->NotResolved Resolved Peaks Resolved OptimizeTemp->Resolved OptimizeTemp->NotResolved

References

Technical Support Center: 3'-Epilutein Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving mass spectrometry sensitivity for the detection of 3'-epilutein.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization technique for analyzing this compound?

A1: For carotenoids like lutein (B1675518) and its isomers, Atmospheric Pressure Chemical Ionization (APCI) is generally the most effective and widely used ionization technique.[1][2][3] APCI is a gas-phase ionization method well-suited for less polar and thermally stable compounds.[4] While Electrospray Ionization (ESI) can also be used, it is typically better for polar and ionizable compounds and may result in lower sensitivity for this compound.[4]

Q2: How can I chromatographically separate this compound from other lutein isomers?

A2: The separation of lutein isomers, including this compound, is best achieved using a C30 reversed-phase column. These columns are specifically designed for separating hydrophobic, structurally related isomers like carotenoids. A gradient elution with a mobile phase consisting of methanol (B129727) (MeOH), methyl-tert-butyl ether (MTBE), and water is commonly employed.

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

A3: Since this compound is an isomer of lutein, it has the same molecular weight. In positive ion mode APCI-MS, you can expect to observe the protonated molecule [M+H]⁺. A more intense in-source fragment, resulting from the loss of a water molecule, [M+H–H₂O]⁺, is often used as the precursor ion for MS/MS analysis.

Q4: What are the typical fragmentation patterns for lutein isomers that can be applied to this compound detection?

A4: While specific fragmentation data for this compound is limited, it is expected to have a fragmentation pattern very similar to lutein due to their structural similarity. For lutein, the precursor ion [M+H–H₂O]⁺ is often selected for collision-induced dissociation (CID). The resulting product ions can be used for Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity. It is crucial to empirically optimize the collision energy for the specific instrument and compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound by LC-MS/MS.

Issue 1: Poor or No Signal for this compound
Possible Cause Recommended Solution
Inappropriate Ionization Source For nonpolar analytes like this compound, APCI is generally more sensitive than ESI. If using ESI, consider switching to an APCI source if available.
Suboptimal Ion Source Parameters Optimize ion source parameters such as vaporizer temperature, corona discharge current, and gas flows. These parameters can significantly impact ionization efficiency.
Sample Degradation Carotenoids are sensitive to light, heat, and oxygen. Protect samples from light by using amber vials and work under yellow lighting. Avoid high temperatures during sample preparation and storage. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.
Incorrect MRM Transitions Verify the precursor and product ion m/z values. Since this compound and lutein are epimers, their fragmentation should be nearly identical. Use the characteristic transitions for lutein as a starting point and optimize the collision energy.
Matrix Effects (Ion Suppression) The sample matrix can suppress the ionization of the target analyte. Improve sample cleanup to remove interfering substances. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Recommended Solution
Incompatible Sample Solvent The solvent used to reconstitute the final extract should be compatible with the initial mobile phase to ensure good peak shape. Reconstitute the sample in the initial mobile phase if possible.
Column Overload Injecting too much sample can lead to peak broadening and fronting. Dilute the sample and re-inject.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, affecting performance. Use a guard column and implement a robust sample cleanup procedure. Regularly flush the column with a strong solvent.
Inadequate Chromatographic Separation Lutein isomers are challenging to separate. A C30 column is highly recommended for optimal resolution. Optimize the gradient elution profile and flow rate.
Issue 3: Inconsistent and Irreproducible Results
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure that the sample preparation procedure is followed consistently for all samples, standards, and quality controls. Use precise volumes and adhere to incubation times.
Sample Instability Prepare fresh standard solutions regularly. Store stock solutions and samples at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
LC-MS System Variability Perform regular system suitability checks to monitor the performance of the LC and MS systems. Ensure the mobile phases are properly prepared and degassed.

Quantitative Data Summary

The following tables summarize key quantitative parameters for carotenoid analysis, which can be used as a reference for developing a method for this compound.

Table 1: Comparison of Ionization Techniques for Carotenoid Analysis

Parameter APCI (Atmospheric Pressure Chemical Ionization) ESI (Electrospray Ionization) Reference
Principle Gas-phase ionizationLiquid-phase ionization
Suitability for Nonpolar Analytes HighLow to Moderate
Sensitivity for Carotenes Generally HigherGenerally Lower
Matrix Effects Can be less susceptibleCan be more susceptible

Table 2: Example LC-MS/MS Parameters for Lutein Analysis

Parameter Value Reference
Precursor Ion (m/z) [M+H-H₂O]⁺
Product Ion(s) (m/z) To be determined empirically
Ionization Mode Positive APCI
LC Column C30 Reversed-Phase
Mobile Phase Gradient of MeOH/MTBE/Water

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol is adapted from established methods for carotenoid extraction from plasma. All steps should be performed under dim or yellow light to prevent photodegradation.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma to ensure homogeneity.

    • To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled lutein).

  • Protein Precipitation:

    • Add 200 µL of cold ethanol (B145695) containing 0.1% BHT to the plasma sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new 1.5 mL microcentrifuge tube.

    • Add 1 mL of hexane (B92381) (or a mixture of hexane and ethyl acetate).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.

  • Drying and Reconstitution:

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Repeat the extraction step one more time and combine the organic layers.

    • Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., a mixture of MeOH, MTBE, and water).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

  • Liquid Chromatography:

    • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 3 µm).

    • Mobile Phase A: MeOH:MTBE:H₂O = 81:15:4 (v/v/v).

    • Mobile Phase B: MeOH:MTBE:H₂O = 6:90:4 (v/v/v).

    • Gradient:

      • 0-45 min: Linear gradient from 100% A to 50% B.

      • 45-50 min: Return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 22°C.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry:

    • Ion Source: APCI.

    • Polarity: Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Vaporizer Temperature: Optimize between 350-450°C.

      • Corona Current: Optimize between 3-5 µA.

      • Sheath and Auxiliary Gas Flow: Optimize for your specific instrument.

    • MRM Transitions:

      • Precursor Ion: Select the [M+H–H₂O]⁺ ion for this compound.

      • Product Ions and Collision Energy: Infuse a this compound standard to determine the optimal product ions and collision energies for each transition.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Ethanol + BHT) add_is->protein_precip lle Liquid-Liquid Extraction (Hexane) protein_precip->lle dry_reconstitute Dry Down & Reconstitute lle->dry_reconstitute lc_separation LC Separation (C30 Column) dry_reconstitute->lc_separation apci_ionization APCI Ionization lc_separation->apci_ionization ms_detection MS/MS Detection (MRM) apci_ionization->ms_detection quantification Quantification ms_detection->quantification Troubleshooting_Logic start Poor/No Signal for this compound check_ionization Check Ionization Method start->check_ionization check_source_params Optimize Source Parameters check_ionization->check_source_params Using APCI use_apci Use APCI check_ionization->use_apci Using ESI? check_sample_prep Review Sample Preparation check_source_params->check_sample_prep optimize_temp_gas Optimize Temp & Gas Flow check_source_params->optimize_temp_gas check_ms_params Verify MS/MS Parameters check_sample_prep->check_ms_params prevent_degradation Prevent Degradation (Light/Heat/O2) check_sample_prep->prevent_degradation improve_cleanup Improve Sample Cleanup check_sample_prep->improve_cleanup optimize_mrm Optimize MRM Transitions check_ms_params->optimize_mrm

References

Preventing photodegradation of 3'-Epilutein during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photodegradation of 3'-epilutein during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to light?

A1: this compound is a xanthophyll carotenoid and a stereoisomer of lutein (B1675518).[1][2] Like other carotenoids, its structure contains a long system of conjugated double bonds. This system is responsible for its light-absorbing properties but also makes the molecule highly susceptible to degradation by light, heat, and oxygen.[3] Exposure to light, particularly UV and blue light, can lead to photo-oxidation and isomerization, altering the molecule's structure and compromising analytical results.[4][5]

Q2: What are the primary factors that contribute to the degradation of this compound during analysis?

A2: The primary factors leading to the degradation of this compound are:

  • Light Exposure: Direct sunlight and artificial laboratory light can cause rapid degradation.[5][6]

  • Heat: Elevated temperatures accelerate the rate of degradation.[3][7][8]

  • Oxygen: The presence of oxygen facilitates oxidative degradation, which is often initiated by light.

  • Acidic pH: Acidic conditions can cause the epimerization and dehydration of lutein and its isomers.[7][9]

Q3: What are the visible signs of this compound degradation?

A3: The most noticeable sign of degradation is a loss of color in the sample solution. Carotenoid solutions are typically yellow or orange, and fading indicates a reduction in the concentration of the intact molecule. Chromatographically, degradation can be observed as a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Q4: Can I use commercially available lutein standards for the quantification of this compound?

A4: While lutein is a stereoisomer of this compound, it is crucial to use a dedicated this compound standard for accurate quantification due to potential differences in chromatographic retention times and molar absorptivity. If a certified this compound standard is unavailable, a well-characterized lutein standard can be used for preliminary or semi-quantitative analysis, but this should be clearly stated in the methodology. It is also important to verify the purity of any standard by HPLC before use.

Q5: What are the expected degradation products of this compound?

A5: The degradation of this compound, similar to lutein, can result in a variety of products arising from oxidation and isomerization. Photo-oxidation of lutein has been shown to produce fragmented molecules such as 13-Z lutein, 13'-Z lutein, 9-Z lutein, 9'-Z lutein, all-E zeaxanthin, and 3'-oxolutein.[6] Epoxycarotenoids and anhydrolutein have also been identified as degradation products under certain conditions.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of color in sample/standard solutions. Exposure to direct sunlight or strong artificial light.Work under dim, indirect, or yellow light. Use amber glassware or wrap containers in aluminum foil.
High storage or ambient temperature.Store samples and standards at low temperatures (-20°C or -80°C) in the dark.[3] Allow to equilibrate to room temperature in the dark before use.
Presence of oxygen.Degas solvents and blanket sample and standard solutions with an inert gas like nitrogen or argon.
Inconsistent peak areas for this compound in repeat HPLC injections. On-going degradation in the autosampler.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Minimize the time samples spend in the autosampler before injection.
Instability in the mobile phase.Prepare fresh mobile phase daily and consider adding an antioxidant like BHT (0.1%) if compatible with your method.
Appearance of multiple unknown peaks in the chromatogram. Isomerization or degradation of this compound.Review all sample handling and preparation steps to ensure minimal exposure to light, heat, and oxygen. Use fresh, high-purity solvents.
Contamination of the sample or HPLC system.Run a blank injection to check for system contamination. Ensure all glassware and equipment are scrupulously clean.
Low recovery of this compound after extraction. Degradation during the extraction process.Perform extraction steps rapidly and under low light conditions. Use antioxidants in the extraction solvent. Evaporate solvents at low temperatures under a stream of nitrogen.
Incomplete extraction from the matrix.Optimize the extraction solvent and procedure for your specific sample matrix. Saponification may be necessary for esterified forms.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

This protocol outlines the best practices for handling and storing this compound standards and samples to minimize degradation.

  • Lighting: All procedures should be performed under amber or yellow light to filter out UV and blue wavelengths. Avoid direct exposure to sunlight and fluorescent lighting.

  • Glassware: Use amber glass vials and volumetric flasks. If unavailable, wrap standard laboratory glassware in aluminum foil.

  • Atmosphere: To prevent oxidation, handle solutions under an inert atmosphere. Purge vials with nitrogen or argon before sealing.

  • Storage:

    • Short-term (daily use): Store solutions in a refrigerator at 4°C, protected from light.

    • Long-term: For storage longer than a few days, solutions should be stored in a freezer at -20°C or, ideally, -80°C.[3]

  • Antioxidants: For long-term storage of standard solutions, consider adding an antioxidant such as 0.1% butylated hydroxytoluene (BHT). Ensure the antioxidant does not interfere with the chromatographic analysis.

Protocol 2: Extraction of this compound from Biological Matrices

This protocol provides a general method for extracting this compound while minimizing degradation.

  • Preparation: Work in a dimly lit area. All solvents should be of HPLC grade or higher and degassed prior to use.

  • Homogenization: Homogenize the sample in a suitable solvent (e.g., ethanol, acetone, or a mixture thereof). The addition of an antioxidant like BHT or ascorbic acid to the extraction solvent is recommended.

  • Extraction: Perform liquid-liquid extraction using a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate. Repeat the extraction process 2-3 times to ensure complete recovery.

  • Washing: Wash the combined organic extracts with saline solution to remove water-soluble impurities.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., <35°C). Avoid evaporating to complete dryness.

  • Reconstitution: Reconstitute the residue in a small, known volume of the initial HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (Teflon or other compatible material) into an amber HPLC vial.

  • Analysis: Analyze immediately or store at -80°C under an inert atmosphere until analysis.

Protocol 3: HPLC Analysis of this compound

This protocol describes a typical HPLC method for the analysis of this compound.

  • HPLC System: An HPLC system with a photodiode array (PDA) or UV-Vis detector is recommended. A temperature-controlled column compartment and autosampler are crucial for reproducibility.

  • Column: A C30 reversed-phase column is often preferred for carotenoid separations as it provides enhanced selectivity for isomeric compounds.

  • Mobile Phase: A common mobile phase for carotenoid analysis is a gradient of methanol, methyl-tert-butyl ether (MTBE), and water. The exact gradient profile should be optimized for the specific separation.

  • Detection: Set the detector to the wavelength of maximum absorbance for this compound, which is typically around 445-450 nm.

  • Temperature Control: Maintain the column at a constant, controlled temperature (e.g., 25°C). Keep the autosampler cooled to 4°C to prevent degradation of samples awaiting injection.

  • Run Time: The run time should be sufficient to elute all compounds of interest and any late-eluting degradation products.

Quantitative Data Summary

Direct quantitative data on the photodegradation of this compound is limited. However, data from its stereoisomer, lutein, provides a valuable reference for understanding its stability.

Table 1: Thermal Degradation of Lutein at Different Temperatures and pH (Exposure time: 1 hour)

Temperature (°C)Lutein Loss at pH 8 (%)Lutein Loss at pH 7 (%)Lutein Loss at pH 2 (%)
4012.4415.2248.89
50-16.89-
80-87.11-
>80-100-
Data adapted from a study on lutein stability, which is expected to be comparable to this compound.[7]

Table 2: Photodegradation of Lutein under UV Light

ConditionTime for 50% Degradation (Free Lutein)
UV Exposure at 25°C~1 hour
UV Exposure at 37°C~1 hour
Data from a study on free lutein dissolved in DMSO, highlighting its rapid degradation under UV light.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Low Light) cluster_analysis HPLC Analysis Sample Biological Sample Homogenize Homogenize with Antioxidant Sample->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract Evaporate Evaporate under N2 Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Vial Amber HPLC Vial Reconstitute->HPLC_Vial Autosampler Cooled Autosampler (4°C) HPLC_Vial->Autosampler HPLC_System HPLC with C30 Column Autosampler->HPLC_System Data_Acquisition Data Acquisition (450 nm) HPLC_System->Data_Acquisition

Caption: Workflow for the analysis of this compound, emphasizing steps to prevent photodegradation.

degradation_pathway cluster_degradation Degradation Products Epilutein This compound (trans) Isomers Cis-Isomers (e.g., 9-cis, 13-cis) Epilutein->Isomers Light, Heat Oxidation_Products Oxidation Products (e.g., 3'-Oxolutein, Epoxycarotenoids) Epilutein->Oxidation_Products Light, O2 Fragmentation Fragmentation Products Oxidation_Products->Fragmentation Further Degradation

Caption: Simplified degradation pathways of this compound due to light, heat, and oxygen.

References

Stability of 3'-Epilutein in different solvents and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3'-epilutein in various solvents and under different storage conditions. Due to the limited availability of direct stability data for this compound, this guide leverages data from its isomer, lutein (B1675518), as a close structural analog. Researchers should consider these recommendations as a starting point and perform their own stability assessments for specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, much like its isomer lutein, is primarily influenced by several factors:

  • Temperature: Higher temperatures accelerate degradation.[1]

  • pH: this compound is more stable in neutral to slightly alkaline conditions and is susceptible to degradation and epimerization in acidic environments.[2]

  • Light: Exposure to light, particularly UV light, can cause photo-oxidation and degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can significantly impact stability.

Q2: How is this compound related to lutein, and how does this affect its stability?

A2: this compound is a stereoisomer of lutein, differing in the configuration at the 3'-chiral center. Lutein can convert to this compound, particularly in acidic conditions or when exposed to heat.[3][4][5] This interconversion suggests that the stability profiles of the two molecules are closely related, with similar sensitivities to environmental factors.

Q3: What are the best practices for storing this compound solutions?

A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas like nitrogen or argon before sealing the container.

  • Solvent Selection: Choose a solvent in which this compound exhibits good stability (see data tables below).

Q4: Can I use acidic conditions when working with this compound?

A4: It is generally not recommended to use acidic conditions when working with this compound, as this can promote its conversion back to lutein or lead to degradation. If acidic conditions are unavoidable, exposure time should be minimized, and the temperature should be kept as low as possible.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid degradation of this compound standard in solution. 1. Inappropriate solvent selection.2. Storage at room temperature or elevated temperatures.3. Exposure to light.4. Presence of oxygen in the headspace.5. Acidic pH of the solution.1. Refer to the solvent stability table and consider switching to a more suitable solvent like ethanol (B145695) or chloroform.2. Store the solution at -20°C or -80°C.3. Use amber vials or protect the container from light.4. Purge the vial with an inert gas (nitrogen or argon) before sealing.5. Ensure the solvent is neutral or slightly alkaline. Avoid acidic conditions.
Inconsistent analytical results for this compound samples. 1. Degradation of the sample during preparation or analysis.2. Isomerization between lutein and this compound.3. Instability in the mobile phase.1. Minimize sample exposure to heat and light during preparation. Use cooled sample trays in the autosampler.2. Ensure the pH of all solutions is not acidic. Analyze samples promptly after preparation.3. Prepare fresh mobile phase daily and keep it protected from light.
Appearance of unknown peaks in the chromatogram. 1. Formation of degradation products.2. Oxidative or photo-degradation.1. Review the storage conditions and sample handling procedures to minimize degradation.2. Consider the use of antioxidants (with caution, as they may interfere with some assays). Ensure the solvent is of high purity and free of peroxides.

Data on Lutein Stability (as a proxy for this compound)

Table 1: Stability of Lutein in Different Organic Solvents at Room Temperature over 10 Days

SolventInitial Absorbance Decrease (%)Relative Stability
Chloroform< 10%High
Acetone< 10%High
Methanol< 10%High
Ethanol~20%Moderate
Petroleum Ether~29%Moderate
Acetonitrile~37%Low
Hexane~14%Moderate
Cyclohexanone> 50%Very Low

Data adapted from a study on lutein stability. The percentage decrease in initial absorbance indicates the extent of degradation.

Table 2: Effect of pH and Temperature on Lutein Degradation (after 1 hour)

pHTemperature (°C)Lutein Loss (%)
84012.44
74015.22
640~20
440~25
34029.00
24048.89
75016.89
760~30
770~50
78087.11

Data adapted from a study on lutein oxidative stability.

Table 3: Lutein Retention under Different Storage Temperatures (after 20 weeks)

Storage Temperature (°C)Lutein Retention (%)
-8014.7
-2014.7
47.83

Data for commercial lutein (CL) adapted from a study on storage stability.

Experimental Protocols

Protocol 1: Preparation of this compound from Lutein

This protocol describes the acid-catalyzed epimerization of lutein to produce this compound.

Materials:

  • Lutein

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas

Procedure:

  • Prepare a 1:1 (v/v) solution of THF and water.

  • Dissolve lutein in the THF/water solution.

  • Add a 0.2% (w/v) aqueous HCl solution to the lutein solution.

  • Incubate the reaction mixture at 25°C for 48 hours under a nitrogen atmosphere in the dark.

  • Monitor the reaction progress by HPLC.

  • After 48 hours, neutralize the reaction by adding a 5% aqueous solution of sodium bicarbonate.

  • Partition the crude product into diethyl ether.

  • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • The resulting mixture can be further purified by column chromatography.

Protocol 2: General Procedure for Stability Testing of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent under defined storage conditions.

Materials:

  • This compound stock solution of known concentration

  • Solvent of interest (e.g., ethanol, acetonitrile, chloroform)

  • Amber HPLC vials with septa

  • Inert gas (nitrogen or argon)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

Procedure:

  • Prepare a working solution of this compound in the chosen solvent at a known concentration.

  • Dispense aliquots of the solution into several amber HPLC vials.

  • For anaerobic conditions, gently bubble nitrogen or argon gas through the solution for a few minutes and then seal the vials.

  • Prepare multiple sets of vials for each storage condition to be tested (e.g., -20°C in the dark, 4°C in the dark, 25°C in the dark, 25°C with light exposure).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

  • Allow the vial to reach room temperature before analysis.

  • Analyze the sample by HPLC to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound solution in test solvent aliquot Aliquot into amber vials prep_solution->aliquot inert Purge with inert gas (optional) aliquot->inert storage_conditions Store vials under different conditions (Temperature, Light) inert->storage_conditions sampling Sample at time points (t=0, t=1, t=2...) storage_conditions->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis quantification Quantify remaining this compound hplc_analysis->quantification data_analysis Calculate % remaining quantification->data_analysis kinetics Determine degradation kinetics data_analysis->kinetics

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_workflow start Unexpected degradation of this compound check_storage Review storage conditions start->check_storage check_solvent Evaluate solvent choice check_storage->check_solvent No improper_storage Improper Temperature/Light/Oxygen exposure check_storage->improper_storage Yes check_ph Check pH of solution check_solvent->check_ph No unstable_solvent Solvent promotes degradation check_solvent->unstable_solvent Yes acidic_ph pH is acidic check_ph->acidic_ph Yes end Stability Improved check_ph->end No, consult further literature action_storage Store at -20°C or lower, in the dark, under inert gas improper_storage->action_storage action_solvent Switch to a more stable solvent (e.g., ethanol, chloroform) unstable_solvent->action_solvent action_ph Ensure neutral or slightly alkaline pH acidic_ph->action_ph action_storage->end action_solvent->end action_ph->end

References

Overcoming matrix effects in 3'-Epilutein quantification from biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming matrix effects in the quantification of 3'-Epilutein from biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification by LC-MS/MS.[1][2]

Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?

A2: In biological matrices such as plasma, serum, or tissue homogenates, the main sources of matrix effects include:

  • Phospholipids: These are abundant in cell membranes and are a major cause of ion suppression.[1][3]

  • Proteins: If not adequately removed, proteins can precipitate and contaminate the LC-MS/MS system, in addition to causing matrix effects.

  • Salts and Buffers: These can alter the ionization process within the mass spectrometer's source.

  • Other Lipids and Endogenous Molecules: Co-extraction of other lipids and small molecules can interfere with the ionization of this compound.

Q3: How can I assess the presence and severity of matrix effects in my this compound assay?

A3: The most common method is the post-extraction spike. This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same concentration of this compound. The matrix effect percentage is calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. A significant deviation from 100% signals that matrix effects are impacting the analysis and need to be addressed.

Q4: What is the best strategy to compensate for matrix effects in this compound quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS for this compound would have nearly identical chemical and physical properties, causing it to co-elute and experience similar ionization suppression or enhancement. This allows for accurate correction during quantitative analysis. If a specific SIL-IS for this compound is unavailable, a labeled version of a structurally similar xanthophyll, such as lutein (B1675518), may be a viable alternative.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem 1: Significant Ion Suppression or Enhancement

  • Cause: Co-eluting matrix components are interfering with the ionization of this compound.

  • Solution 1: Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up xanthophyll samples. C18 or C30 cartridges are commonly used.

    • Liquid-Liquid Extraction (LLE): LLE can partition this compound away from many interfering substances.

    • Protein Precipitation (PPT): While simple, PPT may not remove all interfering substances, particularly phospholipids.

  • Solution 2: Improve Chromatographic Separation: Modifying the LC method can help separate this compound from co-eluting matrix components.

    • Use a C30 Column: C30 columns are highly recommended for separating carotenoid isomers and provide better resolution than standard C18 columns.

    • Gradient Elution: Employ a gradient elution program, starting with a higher percentage of the aqueous mobile phase to allow polar interferences to elute first, then increasing the organic phase to elute this compound.

Problem 2: Poor Recovery of this compound

  • Cause: Inefficient extraction from the biological matrix or degradation of the analyte during sample processing.

  • Solution 1: Optimize Extraction Solvent:

  • Solution 2: Prevent Degradation:

    • Xanthophylls are sensitive to light, heat, and oxygen. Protect samples from light, keep them cool, and consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid during extraction.

    • Saponification, if used to hydrolyze esters, should be performed under controlled temperature and an inert atmosphere (e.g., nitrogen) to prevent degradation.

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard: A SIL-IS can compensate for losses during sample preparation, leading to more accurate quantification.

Problem 3: Poor Peak Shape and Resolution

  • Cause: Issues with the analytical column, mobile phase, or sample solvent.

  • Solution 1: Check the Column:

    • As mentioned, a C30 column is often superior for xanthophyll isomer separation.

    • Ensure the column is not clogged or degraded.

  • Solution 2: Optimize Mobile Phase:

    • The addition of a small amount of a modifier like triethylamine (B128534) (TEA) can improve peak shape by reducing tailing caused by interactions with residual silanols on the column.

  • Solution 3: Match Sample Solvent to Mobile Phase:

    • Dissolve the final extract in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.

Experimental Protocols & Data

Assessment of Matrix Effect

The following table summarizes representative matrix effect data for lutein (a stereoisomer of this compound) in human plasma, which can be indicative of the performance for this compound.

AnalyteMatrixSample PreparationMatrix Effect (%)IndicationReference
LuteinHuman PlasmaLiquid-Liquid Extraction86.9 - 95.2Ion Suppression
LuteinHuman PlasmaProtein PrecipitationAcceptable (minimal influence)-

Detailed Protocol: Liquid-Liquid Extraction (LLE) for Plasma

  • Sample Aliquoting: Pipette 500 µL of plasma into a clean glass tube.

  • Internal Standard Addition: Add the internal standard (e.g., a stable isotope-labeled analog).

  • Protein Denaturation & Extraction: Add 1 mL of ethanol (B145695) containing an antioxidant (e.g., 0.1% BHT), vortex for 30 seconds. Add 2 mL of n-hexane, and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic (hexane) layer to a new clean glass tube.

  • Re-extraction: Repeat the extraction of the aqueous layer with another 2 mL of n-hexane and combine the organic layers.

  • Evaporation: Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects and maximizing recovery. Below is a qualitative comparison of common techniques for xanthophyll analysis.

MethodAdvantagesDisadvantagesSuitability for this compound
Protein Precipitation (PPT) Simple, fast, low cost.May not remove all interfering substances, especially phospholipids; can lead to significant matrix effects.Suitable for initial screening but may require further cleanup for sensitive quantitative assays.
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT; can be optimized by choice of solvent.Can be labor-intensive; potential for emulsion formation.Good for removing many interfering components from plasma and serum.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, leading to reduced matrix effects; can be automated.More expensive and requires method development to optimize the sorbent and elution solvents.Highly recommended for complex matrices or when high sensitivity is required.

Visualized Workflows and Logic

experimental_workflow node_start Biological Sample (Plasma, Retina, etc.) node_is Add SIL-IS & Antioxidant node_start->node_is node_prep Sample Preparation node_is->node_prep node_lle Liquid-Liquid Extraction (LLE) node_prep->node_lle Cleaner Extract node_spe Solid-Phase Extraction (SPE) node_prep->node_spe Cleanest Extract node_ppt Protein Precipitation (PPT) node_prep->node_ppt Quickest Method node_evap Evaporation node_lle->node_evap node_spe->node_evap node_ppt->node_evap node_recon Reconstitution node_evap->node_recon node_lcms LC-MS/MS Analysis node_recon->node_lcms node_data Data Processing & Quantification node_lcms->node_data troubleshooting_workflow node_start Poor Quantitative Results (Inaccuracy, Imprecision) node_check_me Assess Matrix Effect (Post-Extraction Spike) node_start->node_check_me node_me_high Significant Matrix Effect? node_check_me->node_me_high node_improve_cleanup Improve Sample Cleanup (SPE > LLE > PPT) node_me_high->node_improve_cleanup Yes node_check_recovery Assess Recovery node_me_high->node_check_recovery No node_improve_chrom Optimize Chromatography (C30 column, gradient) node_improve_cleanup->node_improve_chrom node_use_sil Implement SIL-IS node_improve_chrom->node_use_sil node_final Re-validate Method node_use_sil->node_final node_recovery_low Low Recovery? node_check_recovery->node_recovery_low node_optimize_extraction Optimize Extraction (Solvent, pH) node_recovery_low->node_optimize_extraction Yes node_recovery_low->node_final No node_prevent_degradation Prevent Degradation (Antioxidants, low temp/light) node_optimize_extraction->node_prevent_degradation node_prevent_degradation->node_use_sil

References

Technical Support Center: Method Validation for 3'-Epilutein Analysis in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC (High-Performance Liquid Chromatography) method validation of 3'-epilutein in dietary supplements. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for validating an HPLC method for this compound analysis?

A1: Method validation ensures that the analytical procedure is suitable for its intended purpose.[1] Key validation parameters, based on ICH (International Council for Harmonisation) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: I am not getting a good separation between lutein (B1675518) and this compound. What can I do?

A2: Achieving good resolution between stereoisomers like lutein and this compound can be challenging. Here are some troubleshooting steps:

  • Column Selection: C30 columns are often preferred over C18 columns for carotenoid separations as they provide better shape selectivity for isomers.[2]

  • Mobile Phase Optimization:

    • Solvent Composition: Fine-tuning the ratio of your mobile phase solvents (e.g., methanol, acetonitrile, methyl-tert butyl ether) can significantly impact resolution.

    • Additives: The addition of a small percentage of a non-polar solvent like n-hexane or an ion-pairing agent might improve separation.

    • Isocratic vs. Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can often improve the separation of complex mixtures.[3][4][5][6][7]

  • Temperature: Lowering the column temperature can sometimes enhance the separation of isomers.

  • Flow Rate: Optimizing the flow rate can also impact resolution. A lower flow rate generally provides better separation but increases run time.

Q3: My this compound peak is tailing. What are the common causes and solutions?

A3: Peak tailing is a common issue in HPLC. For a compound like this compound, potential causes include:

  • Secondary Interactions: Interactions between the analyte and active sites (e.g., free silanol (B1196071) groups) on the silica-based column packing material.

    • Solution: Use a highly end-capped column or add a competing base (like triethylamine) to the mobile phase to block these active sites.

  • Column Contamination: Buildup of sample matrix components on the column frit or at the head of the column.

    • Solution: Use a guard column and ensure adequate sample cleanup. The column can also be flushed with a strong solvent.

  • Mismatched Sample Solvent and Mobile Phase: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: Injecting too high a concentration of the analyte.

    • Solution: Dilute the sample and re-inject.

Q4: I am observing a loss of this compound during sample preparation. How can I minimize this?

A4: Carotenoids like this compound are susceptible to degradation from light, heat, and oxygen.[2] To minimize degradation:

  • Light Protection: Work under subdued light and use amber glassware or aluminum foil to protect samples and standards from light.

  • Temperature Control: Avoid high temperatures during extraction and sample processing. If evaporation is necessary, perform it under a stream of nitrogen at a low temperature. Store samples and standards at low temperatures (e.g., -20°C).

  • Oxygen Protection: Use solvents containing antioxidants like butylated hydroxytoluene (BHT) or pyrogallol.[8] Blanketing samples and standards with nitrogen or argon can also prevent oxidation.

  • Saponification: If a saponification step is used to remove interfering lipids, it should be performed under an inert atmosphere and for the shortest time necessary, as it can lead to some carotenoid loss.[8]

Experimental Protocols

Sample Preparation from Dietary Supplements

This protocol provides a general guideline for extracting this compound from common dietary supplement forms.

For Soft Gelatin Capsules:

  • Accurately weigh a representative number of capsules.

  • Cut open the capsules and transfer the contents into a suitable volumetric flask.

  • Wash the empty capsule shells with a suitable solvent (e.g., a mixture of hexane, ethanol, and acetone) and add the washings to the volumetric flask.

  • Add an antioxidant like BHT to the solvent.[8]

  • Dilute to volume with the extraction solvent.

  • Vortex or sonicate to ensure complete dissolution and mixing.

  • Filter an aliquot through a 0.22 µm PTFE filter into an HPLC vial.

For Powders or Tablets:

  • Accurately weigh a portion of the finely ground powder or tablet.

  • Transfer to a volumetric flask.

  • Add the extraction solvent containing an antioxidant.

  • Extract using sonication or mechanical shaking for a defined period.

  • Dilute to volume with the extraction solvent.

  • Centrifuge a portion of the extract to pelletize insoluble excipients.

  • Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.

HPLC Method Parameters (Example)
  • Column: C30 Reversed-Phase, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of Methanol, Acetonitrile, and MTBE (Methyl-tert-butyl ether).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 450 nm

  • Injection Volume: 20 µL

Data Presentation: Method Validation Parameters

The following tables summarize typical acceptance criteria and example data for the validation of an HPLC method for carotenoid analysis, which can be adapted for this compound.

Table 1: System Suitability

ParameterAcceptance CriteriaExample Data
Tailing Factor≤ 2.01.2
Theoretical Plates> 20005500
%RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity

ParameterAcceptance CriteriaExample Data
Correlation Coefficient (r²)≥ 0.9950.999
Range80-120% of target concentration5 - 50 µg/mL

Table 3: Accuracy (Recovery)

Spike LevelAcceptance CriteriaExample Data (% Recovery)
80%98.0 - 102.0%99.5%
100%98.0 - 102.0%101.2%
120%98.0 - 102.0%99.8%

Table 4: Precision (%RSD)

ParameterAcceptance CriteriaExample Data
Repeatability (Intra-assay)≤ 2.0%1.1%
Intermediate Precision≤ 3.0%1.5%

Table 5: LOD & LOQ

ParameterAcceptance CriteriaExample Data
LOD (Signal-to-Noise)~3:10.05 µg/mL
LOQ (Signal-to-Noise)~10:10.15 µg/mL

Table 6: Robustness

Parameter VariationAcceptance Criteria
Flow Rate (± 0.1 mL/min)%RSD of results ≤ 5.0%
Column Temperature (± 2°C)%RSD of results ≤ 5.0%
Mobile Phase Composition (± 2%)%RSD of results ≤ 5.0%

Visualizations

Method_Validation_Workflow cluster_planning Planning cluster_reporting Reporting mvp Method Validation Protocol specificity Specificity mvp->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness mvr Method Validation Report robustness->mvr Troubleshooting_Decision_Tree cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_solutions Potential Solutions start Chromatographic Problem (e.g., Poor Peak Shape, Shifting Retention Time) peak_tailing Peak Tailing? start->peak_tailing Is it peak shape? rt_shift Retention Time Shifting? start->rt_shift Is it retention time? peak_splitting Peak Splitting? peak_tailing->peak_splitting No sol_tailing Check for secondary interactions Flush/replace column Match sample solvent to mobile phase peak_tailing->sol_tailing Yes sol_splitting Check for column void/blockage Ensure complete sample dissolution Optimize mobile phase peak_splitting->sol_splitting Yes sol_rt_shift Check mobile phase preparation Ensure stable column temperature Check for pump issues/leaks rt_shift->sol_rt_shift Yes

References

Technical Support Center: Enhancing the Resolution of 3'-Epilutein and its cis-isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the chromatographic resolution of 3'-Epilutein and its various cis-isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound and its isomers.

ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution or co-elution of this compound and its isomers. Inadequate stationary phase selectivity. Standard C18 columns often fail to resolve structurally similar carotenoids.[1][2]Utilize a C30 stationary phase. C30 columns are specifically designed for separating hydrophobic, long-chain isomers and provide enhanced shape selectivity.[1][3][4] Chiral columns can also be employed for separating configurational isomers.
Suboptimal mobile phase composition.Optimize the mobile phase. For nonaqueous reversed-phase (NARP) HPLC, systematically adjust the ratio of solvents like methanol, methyl-tert-butyl ether (MTBE), and acetonitrile. Employing gradient elution is often necessary for complex isomer mixtures.
Column temperature is too high.Lower the column temperature. Reducing the temperature can significantly improve the resolution of cis/trans isomers.
Peak tailing or broad peaks. Secondary interactions with the stationary phase.Add a competing agent like triethylamine (B128534) (TEA) to the mobile phase to minimize interactions with residual silanols on the column.
Sample overload.Reduce the injection volume or the concentration of the sample.
Column degradation.Flush the column with a strong solvent or replace it if it's aged or has been used with complex matrices.
Inconsistent retention times. Fluctuations in mobile phase composition.Ensure thorough mixing and degassing of mobile phase solvents to prevent bubble formation in the pump.
Insufficient column equilibration.Equilibrate the column with the mobile phase for an adequate duration before sample injection, particularly when using a gradient.
Low signal intensity or poor sensitivity. Inappropriate detection wavelength.Use a Diode Array Detector (DAD) to monitor the absorbance at the λmax of the specific isomers (around 445-450 nm).
Sample degradation.Protect samples from light and heat during preparation and analysis by using amber vials and maintaining low temperatures. Use antioxidants like BHT in extraction solvents.
Appearance of unexpected peaks (isomerization). Exposure to light, heat, or acidic conditions during sample preparation and analysis.Minimize exposure to isomerization triggers. Work under subdued light, use amber glassware, and avoid high temperatures and acidic pH during sample handling and storage. Prepare samples immediately before analysis.

Experimental Protocols

Protocol 1: High-Resolution Separation of this compound and its cis-isomers using a C30 Column

This protocol is adapted from established methods for separating carotenoid isomers.

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler with temperature control, a column thermostat, and a Diode Array Detector (DAD).

  • Column: C30 column (e.g., YMC Carotenoid, 3 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • Solvent A: Methanol/Water (98:2, v/v)

    • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 70 30
    40 40 60
    50 95 5

    | 60 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 18°C

  • Detection: Diode Array Detector (DAD) monitoring at 450 nm.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Extract the carotenoids using a suitable solvent (e.g., hexane:isopropanol 90:10 v/v).

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial before injection.

Frequently Asked Questions (FAQs)

Q1: Why is a C30 column recommended over a C18 column for separating this compound and its isomers?

A1: C30 columns have longer alkyl chains than C18 columns, which provides enhanced shape selectivity for structurally similar, hydrophobic molecules like carotenoid isomers. This allows for better differentiation of the subtle structural differences between this compound and its various cis/trans isomers, leading to improved resolution.

Q2: How does temperature affect the separation of these isomers?

A2: Lowering the column temperature is a critical factor that often improves the resolution of carotenoid isomers. Reduced temperatures can enhance the interaction between the isomers and the stationary phase, leading to better separation.

Q3: What are the key considerations for sample preparation to avoid isomerization?

A3: Carotenoids are susceptible to isomerization from exposure to light, heat, and acids. It is crucial to:

  • Work in a dimly lit environment and use amber-colored vials and glassware.

  • Avoid high temperatures during extraction and sample processing.

  • Ensure that all solvents and solutions are neutral or slightly basic.

  • Analyze samples as quickly as possible after preparation.

Q4: How can I confirm the identity of the separated isomer peaks?

A4: Peak identification can be achieved by comparing retention times with authentic standards. Additionally, a Diode Array Detector (DAD) is essential as different isomers exhibit distinct UV/Vis spectral characteristics. For example, cis-isomers often show a characteristic "cis peak" and a shift to a shorter wavelength (hypsochromic shift) in their maximum absorbance compared to the all-trans isomer. For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to obtain mass spectra of the eluted peaks.

Q5: What should I do if I still observe co-elution after optimizing my method?

A5: If co-elution persists, consider the following:

  • Further optimize the mobile phase gradient by making it shallower to increase the separation window.

  • Experiment with different solvent modifiers in the mobile phase.

  • Try a different brand or type of C30 column, as subtle differences in the stationary phase chemistry can impact selectivity.

  • If available, a chiral column may provide the necessary selectivity for certain stereoisomers.

Visualizations

G Troubleshooting Workflow for Poor Resolution start Poor Resolution or Co-elution c30 Switch to C30 Column start->c30 mobile_phase Optimize Mobile Phase Gradient c30->mobile_phase temperature Lower Column Temperature mobile_phase->temperature result Improved Resolution temperature->result

Caption: Troubleshooting workflow for poor isomer resolution.

G Sample Preparation Workflow for Isomer Stability extraction Sample Extraction (low light, neutral pH) evaporation Solvent Evaporation (under Nitrogen) extraction->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) into Amber Vial reconstitution->filtration injection Immediate HPLC Injection filtration->injection

Caption: Workflow to maintain isomer stability during sample preparation.

References

Technical Support Center: Minimizing 3'-Epilutein Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of 3'-epilutein is crucial. However, its structural similarity to lutein (B1675518) and susceptibility to degradation present significant challenges during sample preparation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize this compound degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure it accurately?

A1: this compound is a stereoisomer of lutein, meaning it has the same chemical formula and connectivity of atoms but a different spatial arrangement at the 3'-carbon position. It is a metabolite of lutein found in human plasma, breast milk, and ocular tissues.[1] Accurate measurement is critical as this compound may have distinct biological activities and its presence can provide insights into lutein metabolism and its role in health and disease, particularly in conditions like age-related macular degeneration.

Q2: What are the primary factors that cause this compound degradation during sample preparation?

A2: The degradation of this compound is primarily influenced by the same factors that affect lutein stability. These include:

  • Acidic pH: Acidic conditions can catalyze the epimerization of lutein to this compound and can also lead to further degradation of both compounds.[2][3]

  • Heat: Elevated temperatures, such as those used during sample drying or extraction, can accelerate degradation and isomerization.[3]

  • Light: Exposure to light, especially UV light, can cause photo-oxidation and degradation of carotenoids.

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the breakdown of the polyene chain of this compound.

Q3: Can this compound be formed from lutein during the sample preparation process itself?

A3: Yes, this is a critical point to consider. The epimerization of lutein to this compound can be catalyzed by acidic conditions during sample extraction and processing.[2] This means that improper sample handling can artificially increase the measured levels of this compound, leading to inaccurate results. Therefore, minimizing the conditions that promote this conversion is as important as preventing the degradation of existing this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of this compound.

Issue Potential Cause Recommended Solution
Low or no detectable this compound Degradation during extraction: Exposure to harsh acidic conditions, high temperatures, or prolonged light exposure.- Work under dim light or use amber-colored glassware.- Keep samples on ice or at low temperatures throughout the extraction process.- Neutralize acidic samples or use a buffered extraction solvent.- Add antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the extraction solvent.
Inefficient extraction: The chosen solvent may not be optimal for extracting this compound from the sample matrix.- Optimize the extraction solvent system. A mixture of a polar and a non-polar solvent is often effective for carotenoids.- For complex matrices like plasma, a protein precipitation step followed by liquid-liquid extraction is recommended.
High variability between replicate samples Inconsistent sample handling: Variations in extraction time, temperature, or exposure to light between samples.- Standardize all sample preparation steps, ensuring consistent timing and conditions for each sample.- Prepare samples in batches to minimize variability.
Incomplete extraction: The analyte is not fully recovered from the sample matrix.- Ensure thorough homogenization and mixing during extraction.- Consider performing multiple extraction steps to maximize recovery.
Unexpectedly high this compound levels Acid-catalyzed epimerization of lutein: The sample preparation conditions are causing the conversion of lutein to this compound.- Avoid acidic conditions. If the sample is acidic, neutralize it before extraction.- Add a neutralizing agent like calcium carbonate during extraction from plant or food matrices.
Peak tailing or poor peak shape in HPLC analysis Column overload: Injecting too much sample onto the HPLC column.- Dilute the sample before injection.
Incompatible sample solvent: The solvent in which the sample is dissolved is too strong compared to the mobile phase.- Whenever possible, dissolve the final extract in the initial mobile phase of your HPLC gradient.
Contamination of the HPLC column: Buildup of matrix components on the column.- Use a guard column to protect the analytical column.- Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE).

Quantitative Data on Lutein Stability

While specific quantitative data for this compound degradation is limited, the stability of lutein provides a valuable reference. The following tables summarize the effects of pH and temperature on lutein stability.

Table 1: Effect of pH on Lutein Degradation at 40°C for 1 hour

pHLutein Loss (%)
812.44
715.22
619.89
524.56
429.11
338.44
248.89

Data adapted from a study on lutein stability. This data indicates a significant increase in lutein degradation as the pH becomes more acidic.

Table 2: Effect of Temperature on Lutein Degradation at Neutral pH (pH 7) for 1 hour

Temperature (°C)Lutein Loss (%)
4015.22
5016.89
6035.44
7065.78
8087.11
>80100

Data adapted from a study on lutein stability. This table clearly shows that higher temperatures lead to a rapid increase in lutein degradation.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma for HPLC Analysis

This protocol provides a general framework for the extraction of this compound from plasma. Optimization may be required for specific laboratory conditions and equipment.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Butylated hydroxytoluene (BHT)

  • Ethanol (B145695) (absolute)

  • Hexane (B92381)

  • Deionized water

  • Centrifuge

  • Nitrogen evaporator

  • Amber-colored microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Protect samples from light throughout the procedure.

    • To 500 µL of plasma in an amber-colored microcentrifuge tube, add 10 µL of BHT solution (1 mg/mL in ethanol) to prevent oxidation.

  • Protein Precipitation and Extraction:

    • Add 1 mL of ice-cold ethanol to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a new amber-colored tube.

    • Add 2 mL of hexane to the supernatant.

    • Vortex for 2 minutes to extract the carotenoids into the hexane layer.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.

  • Sample Concentration:

    • Carefully transfer the upper hexane layer to a clean amber-colored tube.

    • Repeat the hexane extraction (step 3) on the remaining aqueous layer and combine the hexane fractions.

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of the HPLC mobile phase.

    • Vortex briefly and transfer to an HPLC vial for analysis.

Visualizations

Degradation and Epimerization Pathway of Lutein

G cluster_main Lutein Degradation & Epimerization Lutein Lutein ((3R,3'R,6'R)-β,ε-carotene-3,3'-diol) Epilutein This compound ((3R,3'S,6'R)-β,ε-carotene-3,3'-diol) Lutein->Epilutein Acid, Heat Oxidation_Products Oxidation Products (e.g., 3'-oxolutein, aldehydes, ketones) Lutein->Oxidation_Products Light, O2 Isomerization_Products Cis-Isomers Lutein->Isomerization_Products Heat, Light Dehydration_Products Anhydroluteins Lutein->Dehydration_Products Acid, Heat Epilutein->Oxidation_Products Light, O2 G cluster_workflow Plasma Extraction Workflow Start Plasma Sample (with BHT) Protein_Precipitation Add Ice-Cold Ethanol & Vortex Start->Protein_Precipitation Centrifuge1 Centrifuge (10,000 x g, 4°C) Protein_Precipitation->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant LLE Add Hexane & Vortex Collect_Supernatant->LLE Centrifuge2 Centrifuge (3,000 x g, 4°C) LLE->Centrifuge2 Collect_Hexane Collect Hexane Layer Centrifuge2->Collect_Hexane Repeat_LLE Repeat Hexane Extraction Collect_Hexane->Repeat_LLE Evaporate Evaporate to Dryness (Nitrogen, <30°C) Repeat_LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Analysis HPLC Analysis Reconstitute->HPLC_Analysis

References

Validation & Comparative

3'-Epilutein vs. Lutein: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of 3'-epilutein and its parent compound, lutein (B1675518). While both are xanthophyll carotenoids with recognized antioxidant properties, emerging research suggests nuances in their efficacy, particularly within cellular systems. This document summarizes available experimental data, details relevant experimental protocols, and visualizes a key antioxidant signaling pathway.

Executive Summary

Data Presentation: Cellular Antioxidant Capacity

The following table summarizes the comparative effects of this compound and lutein (via its metabolites) on the total antioxidant capacity (TAC) and thiol levels in human SH-SY5Y neuroblastoma cells under glutamate-induced oxidative stress.

Parameter MeasuredTest SubstanceObservationReference
Total Antioxidant Capacity (Small Molecule Antioxidants) This compoundShowed a significant elevation in the level of small molecule antioxidants at 24, 48, and 72 hours. Restored the antioxidant levels in glutamate-treated cells.[2]
Lutein (Metabolite: 3'-Oxolutein)Exerted increasing effects on small molecule antioxidants at 48 hours but did not significantly modify TAC levels in glutamate-treated cells.[2]
Thiol Content This compoundElevated thiol content in all treatments and further increased thiol levels at 48 and 72 hours compared to the control.[2]
Lutein (Metabolite: 3'-Oxolutein)Significantly increased thiol levels after 48 and 72 hours.

Key Antioxidant Mechanism: The Nrf2/ARE Signaling Pathway

Lutein is known to exert part of its antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of antioxidants like lutein, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Figure 1: Lutein-mediated activation of the Nrf2/ARE signaling pathway.

Experimental Protocols

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to an oxidative challenge.

Materials:

  • Human hepatocarcinoma HepG2 cells (or other suitable cell line)

  • Cell culture medium

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) as a peroxyl radical initiator

  • Test compounds (this compound, lutein) and a standard antioxidant (e.g., quercetin)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Growth: Seed HepG2 cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to reach confluence.

  • Compound Incubation: Remove the growth medium and wash the cells with a suitable buffer. Add the test compounds (this compound, lutein) and the standard (quercetin) at various concentrations to the cells and incubate for a defined period (e.g., 1 hour).

  • Probe Loading: After incubation with the test compounds, wash the cells and add the DCFH-DA solution. Incubate to allow the probe to be taken up by the cells.

  • Induction of Oxidative Stress: Wash the cells to remove excess probe and add the ABAP solution to induce the generation of peroxyl radicals.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals over a specified time period (e.g., 1 hour) with excitation and emission wavelengths appropriate for DCF (e.g., 485 nm and 538 nm, respectively).

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated based on the reduction in AUC in the presence of the antioxidant compared to the control (no antioxidant). Results are often expressed as quercetin (B1663063) equivalents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

  • DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol)

  • Test compounds (this compound, lutein) and a standard antioxidant (e.g., Trolox or ascorbic acid)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compounds and the standard antioxidant. Prepare a working solution of DPPH with an absorbance at a specific wavelength (e.g., 517 nm) within a suitable range.

  • Reaction Mixture: In a test tube or a microplate well, mix a specific volume of the DPPH working solution with various concentrations of the test compounds or the standard. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a reduction in its characteristic absorbance.

Materials:

  • ABTS solution

  • Potassium persulfate (or another oxidizing agent)

  • Test compounds (this compound, lutein) and a standard antioxidant (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Generation of ABTS•+: Prepare the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This results in a dark-colored solution containing the ABTS radical cation.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction Mixture: Add a small volume of various concentrations of the test compounds or the standard to a fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a specific time.

  • Absorbance Measurement: Measure the absorbance of the solutions at the chosen wavelength (e.g., 734 nm).

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Conclusion

Both this compound and lutein are valuable antioxidants. While direct chemical comparisons are currently limited, cellular studies suggest that this compound is a potent antioxidant, capable of enhancing the cell's own antioxidant defenses, and may be more effective than other lutein metabolites in certain contexts. The activation of the Nrf2/ARE pathway by lutein provides a well-defined mechanism for its indirect antioxidant effects, a pathway that may also be relevant for this compound. Further research is warranted to directly compare the free radical scavenging activities of these two carotenoids using standardized chemical assays to provide a more complete picture of their relative antioxidant capacities.

References

A Comparative Analysis of the Neuroprotective Efficacies of 3'-Epilutein and 3'-Oxolutein

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroprotective research, the carotenoids 3'-Epilutein and 3'-oxolutein, metabolites of lutein, have emerged as promising candidates for mitigating neuronal damage.[1][2] This guide provides a detailed comparison of their neuroprotective effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors. The findings largely draw from a key study investigating their protective roles against glutamate-induced oxidative stress in a human neuroblastoma cell line (SH-SY5Y).[1][2][3]

Comparative Efficacy: An Overview

Experimental evidence suggests that while both this compound and 3'-oxolutein exhibit neuroprotective properties, This compound demonstrates greater efficacy in protecting against glutamate-induced neuronal damage. This superiority is observed across several key parameters of cellular health, including antioxidant capacity, regulation of iron metabolism, and modulation of inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study on the neuroprotective effects of this compound and 3'-oxolutein against glutamate-induced toxicity in SH-SY5Y cells.

Table 1: Effect on Reactive Oxygen Species (ROS) Production
TreatmentChange in ROS Levels (relative to control)
1 mM Glutamate (B1630785)Increased
5 mM GlutamateSignificantly Increased
This compound + 1 mM GlutamateSignificantly Decreased
This compound + 5 mM GlutamateSignificantly Decreased
3'-Oxolutein + 1 mM GlutamateSignificantly Decreased
3'-Oxolutein + 5 mM GlutamateSignificantly Decreased
Both carotenoids significantly reduced the intracellular ROS elevated by glutamate, suggesting their modifying effect on oxidative stress.
Table 2: Total Antioxidant Capacity (TAC)
TreatmentEffect on Small Molecule Antioxidant Levels
5 mM GlutamateSignificantly Decreased (at 24h, 48h, 72h)
This compoundElevated (at 24h, 48h, 72h)
This compound + GlutamateRestored to normal levels
3'-OxoluteinIncreased at 48h, but did not modify TAC in glutamate treatments
This compound was more effective in restoring the total antioxidant capacity in glutamate-treated cells.
Table 3: Superoxide (B77818) Dismutase (SOD) Activity
TreatmentEffect on SOD Activity
GlutamateSignificantly Decreased
This compoundIncreased at all time points
This compound + GlutamateCompensated for the glutamate effect (at 24h, 48h)
3'-OxoluteinNo alteration alone; did not inhibit the decrease in glutamate-treated cells
This compound demonstrated a superior ability to enhance the activity of the crucial antioxidant enzyme, SOD.
Table 4: Regulation of Gene Expression Related to Ferroptosis and Lipid Peroxidation
GeneTreatment with this compound + GlutamateTreatment with 3'-Oxolutein + Glutamate
ALOX5Reduced mRNA expressionReduced mRNA expression
ALOX15Reduced mRNA expressionReduced mRNA expression
ACSL4Reduced mRNA expressionReduced mRNA expression
Both compounds reduced the expression of genes involved in lipid peroxidation, with a greater impact observed in the case of this compound.
Table 5: Thiol Levels
TreatmentEffect on Thiol Content
GlutamateSignificantly Reduced
This compoundElevated in all treatments
3'-OxoluteinSignificantly Increased at 48h and 72h
This compound + GlutamateIncreased thiol levels
3'-Oxolutein + GlutamateIncreased thiol levels
This compound showed a more consistent and potent effect in elevating protective thiol levels.
Table 6: Iron Content
TreatmentEffect on Total Iron Content
GlutamateIncreased
This compound + GlutamateDecreased
3'-Oxolutein + GlutamateDecreased
Both compounds were able to reduce the glutamate-induced increase in intracellular iron, a key factor in ferroptosis.
Table 7: Pro-inflammatory Cytokine Secretion (IL-6 and IL-8)
CytokineTreatment with this compoundTreatment with 3'-Oxolutein
IL-6Reduced secretion (at 48h, 72h)No alteration
IL-8Decreased levels (at 48h)Alleviated levels (at 24h, 48h)
This compound was more effective in reducing the secretion of the pro-inflammatory cytokine IL-6.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Cell Culture and Treatment
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Conditions: Cells were maintained in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neurotoxicity: Oxidative stress was induced by treating the cells with 1 mM or 5 mM glutamate.

  • Carotenoid Treatment: Cells were treated with 10 ng/µL of this compound or 3'-oxolutein.

Reactive Oxygen Species (ROS) Measurement
  • Assay: Dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • After treatment with glutamate and/or carotenoids, the cells were incubated with DCFH-DA.

    • The fluorescence intensity was measured at different time points (e.g., 10, 20, and 30 minutes) using a microplate reader. The changes in ROS were determined as a percentage of the control.

Total Antioxidant Capacity (TAC) Assay
  • Assay Kit: A colorimetric total antioxidant capacity kit was used.

  • Procedure:

    • Cell lysates were prepared from treated and control cells.

    • The assay was performed according to the manufacturer's instructions, which typically involves the reduction of a chromogen by the antioxidants present in the sample.

    • The absorbance was measured spectrophotometrically to determine the total antioxidant capacity.

Superoxide Dismutase (SOD) Activity Assay
  • Assay: A specific SOD activity assay kit was used.

  • Procedure:

    • Cell lysates were prepared.

    • The assay measures the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • The SOD activity was calculated based on the degree of inhibition and expressed as U/mL.

Gene Expression Analysis (RT-qPCR)
  • Procedure:

    • Total RNA was extracted from the cells using a suitable RNA isolation kit.

    • cDNA was synthesized from the RNA templates.

    • Quantitative real-time PCR (qPCR) was performed using specific primers for the target genes (ALOX5, ALOX15, ACSL4, etc.) and a housekeeping gene for normalization.

    • The relative mRNA expression was calculated using the ΔΔCt method.

Thiol Content Determination
  • Assay: Ellman's reagent (DTNB) based assay.

  • Procedure:

    • Cell lysates were prepared.

    • The lysates were incubated with DTNB, which reacts with thiol groups to produce a colored product.

    • The absorbance was measured at a specific wavelength, and the thiol concentration was determined by comparison with a standard curve of a known thiol-containing compound (e.g., glutathione).

Total Iron Measurement
  • Assay: A colorimetric iron assay kit was used.

  • Procedure:

    • Cell lysates were prepared.

    • The assay typically involves the release of iron from transferrin and its reduction to the ferrous form, which then reacts with a chromogenic agent.

    • The absorbance was measured, and the total iron concentration was calculated based on a standard curve.

Cytokine ELISA
  • Assay: Enzyme-linked immunosorbent assay (ELISA) kits specific for human IL-6 and IL-8.

  • Procedure:

    • The cell culture supernatants were collected.

    • The ELISA was performed according to the manufacturer's instructions, which involves capturing the cytokine of interest with a specific antibody and detecting it with a labeled secondary antibody.

    • The concentration of the cytokine was determined by measuring the absorbance and comparing it to a standard curve.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound and 3'-oxolutein are mediated through the modulation of several interconnected signaling pathways.

G Glutamate Glutamate Excess OxidativeStress Oxidative Stress (Increased ROS) Glutamate->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation Ferroptosis Ferroptosis OxidativeStress->Ferroptosis Inflammation Inflammation (Increased IL-6, IL-8) OxidativeStress->Inflammation NeuronalDamage Neuronal Damage LipidPeroxidation->NeuronalDamage Ferroptosis->NeuronalDamage Inflammation->NeuronalDamage Epilutein This compound Epilutein->OxidativeStress Inhibits Epilutein->Inflammation Inhibits AntioxidantDefense Increased Antioxidant Defense (TAC, SOD, Thiols) Epilutein->AntioxidantDefense GeneModulation Modulation of Ferroptosis/Lipid Peroxidation Genes Epilutein->GeneModulation Oxolutein 3'-Oxolutein Oxolutein->OxidativeStress Inhibits Oxolutein->Inflammation Inhibits AntioxidantDefense->OxidativeStress Reduces GeneModulation->LipidPeroxidation Reduces

Caption: Neuroprotective mechanisms of this compound and 3'-Oxolutein against glutamate-induced neuronal damage.

G start SH-SY5Y Cell Culture treatment Treatment with Glutamate and/or Carotenoids start->treatment ros ROS Measurement (DCFH-DA Assay) treatment->ros tac Total Antioxidant Capacity (TAC Assay) treatment->tac sod SOD Activity Assay treatment->sod gene Gene Expression (RT-qPCR) treatment->gene thiol Thiol Content (Ellman's Reagent) treatment->thiol iron Total Iron Measurement treatment->iron cytokine Cytokine Measurement (ELISA) treatment->cytokine data Data Analysis and Comparison ros->data tac->data sod->data gene->data thiol->data iron->data cytokine->data

Caption: Experimental workflow for comparing the neuroprotective effects of this compound and 3'-Oxolutein.

References

3'-Epilutein vs. Meso-zeaxanthin: A Comparative Analysis of Their Roles in Retinal Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of 3'-epilutein and meso-zeaxanthin (B1235934), two critical carotenoids for retinal health, reveals distinct yet complementary roles in protecting the delicate neural tissue of the eye from damage. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear understanding of their respective mechanisms of action, including their antioxidant capacity, blue-light filtering capabilities, and influence on key cellular signaling pathways.

The human retina, particularly the macula, is constantly exposed to oxidative stress and high-energy blue light, which are significant risk factors for age-related macular degeneration (AMD). This compound, a metabolite of lutein (B1675518), and meso-zeaxanthin, a stereoisomer of zeaxanthin, are concentrated in the macula where they play a vital protective role.[1] While both are recognized for their contribution to retinal health, their specific efficacies and mechanisms of action exhibit notable differences.

Quantitative Comparison of Protective Efficacy

A summary of the quantitative data from various studies highlights the relative potencies of this compound and meso-zeaxanthin in key areas of retinal protection.

ParameterThis compoundMeso-zeaxanthinKey Findings
Antioxidant Capacity Effective in increasing total antioxidant capacity and thiol content in neuronal cells.[2]Generally considered a more potent antioxidant than lutein and zeaxanthin.[3]Direct comparative studies are limited, but meso-zeaxanthin is often cited as having superior radical scavenging activity.
Blue Light Filtration Data on specific blue light absorbance spectrum is not readily available.Peak absorbance around 460 nm, effectively filtering high-energy blue light.[4]Meso-zeaxanthin, along with lutein and zeaxanthin, is a primary blue-light filter in the macula.
Anti-inflammatory Activity Demonstrated reduction of pro-inflammatory cytokines TNF-α and IL-6 in neuronal cells.[2]Reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in macrophages.[5]Both compounds exhibit anti-inflammatory properties, but their relative potency in retinal cells requires further direct comparison.
Nrf2 Pathway Activation Data on direct activation of the Nrf2 pathway is not as established as for lutein.Known to activate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.Meso-zeaxanthin's role in upregulating endogenous antioxidant defenses via Nrf2 is well-documented.

Mechanisms of Retinal Protection

Antioxidant Activity

Both this compound and meso-zeaxanthin contribute to the antioxidant defense of the retina. This compound has been shown to increase the total antioxidant capacity and elevate thiol content in neuronal cells, mitigating the effects of glutamate-induced oxidative stress.[2] Meso-zeaxanthin is widely regarded as a powerful antioxidant, often demonstrating greater efficacy in quenching reactive oxygen species (ROS) compared to its dietary precursor, lutein.[3]

Blue Light Filtration

The macular pigments, including meso-zeaxanthin, act as a natural filter for high-energy blue light, thereby protecting the photoreceptors from photo-oxidative damage.[4][6] Meso-zeaxanthin exhibits a peak absorbance in the blue light spectrum, making it a crucial component of this protective shield.[4] While this compound is a component of the macular pigment, specific data on its blue light absorption spectrum is less prevalent in the current literature.

Modulation of Signaling Pathways

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of various antioxidant and cytoprotective genes. Meso-zeaxanthin has been shown to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of retinal cells. The role of this compound in directly activating this pathway requires further investigation, although its precursor, lutein, has been demonstrated to activate Nrf2 in retinal pigment epithelial cells.[7][8]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., Blue Light, H2O2) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1 Carotenoids Meso-zeaxanthin Carotenoids->Keap1 destabilizes Keap1-Nrf2 interaction Nrf2 Nrf2 Keap1->Nrf2 binding Ub Ubiquitin Keap1->Ub recruits Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocation Ub->Nrf2 ubiquitination ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Fig. 1: Nrf2 Signaling Pathway Activation by Meso-zeaxanthin.

Inflammatory Signaling Pathway: Chronic inflammation is a key driver of retinal degeneration. Both this compound and meso-zeaxanthin have demonstrated anti-inflammatory effects. This compound can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in neuronal cells subjected to glutamate-induced stress.[2] Similarly, meso-zeaxanthin has been shown to decrease the production of inflammatory mediators in macrophages.[5]

Inflammatory_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., Oxidative Stress, LPS) NFkB_pathway NF-κB Pathway Stimulus->NFkB_pathway activates Carotenoids This compound & Meso-zeaxanthin Carotenoids->NFkB_pathway inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Cytokines induces expression Inflammation Retinal Inflammation & Damage Cytokines->Inflammation promotes

Fig. 2: Inhibition of Inflammatory Signaling by Carotenoids.

Experimental Protocols

Assessment of Antioxidant Capacity

A common method to determine the antioxidant capacity of these carotenoids is the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay .

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: this compound and meso-zeaxanthin are dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the carotenoid solutions. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined to compare the antioxidant potency.

DPPH_Assay_Workflow DPPH_Solution Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH and Carotenoid Solutions DPPH_Solution->Mix Carotenoid_Solutions Prepare Carotenoid Solutions (this compound & Meso-zeaxanthin at various concentrations) Carotenoid_Solutions->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Fig. 3: Workflow for the DPPH Radical Scavenging Assay.
Blue Light-Induced Apoptosis Assay in Retinal Cells

This protocol assesses the protective effects of carotenoids against blue light-induced cell death in a retinal pigment epithelium (RPE) cell line (e.g., ARPE-19).

  • Cell Culture and Treatment: ARPE-19 cells are cultured to confluency and then pre-treated with various concentrations of this compound or meso-zeaxanthin for a specified period (e.g., 24 hours).

  • Blue Light Exposure: The treated cells are exposed to a controlled blue light source (e.g., 430-450 nm) for a defined duration and intensity. Control groups include cells not exposed to blue light and cells exposed to blue light without carotenoid pre-treatment.

  • Apoptosis Detection: After blue light exposure, apoptosis can be quantified using several methods:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Data Analysis: The percentage of apoptotic cells in the treated groups is compared to the control groups to determine the protective effect of the carotenoids.

Conclusion

Both this compound and meso-zeaxanthin are integral to the defense mechanisms of the human retina. While meso-zeaxanthin appears to be a more potent direct antioxidant and blue-light filter based on current research, this compound also demonstrates significant protective effects, particularly in mitigating inflammation and oxidative stress. Further head-to-head comparative studies are warranted to fully elucidate their relative contributions to retinal health and to inform the development of targeted nutritional interventions and therapeutic strategies for retinal diseases.

References

A Comparative Guide to HPLC and LC-MS Methods for 3'-Epilutein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3'-epilutein, a stereoisomer of lutein (B1675518), is critical for various applications, including pharmacokinetic studies and formulation development. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides a comprehensive cross-validation comparison of High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound.

While direct comparative studies on this compound are limited, this guide leverages extensive data from the analysis of its parent compound, lutein, and other carotenoids to provide a robust comparison. The structural similarity between lutein and this compound allows for a high degree of confidence in the extrapolated performance characteristics.

Quantitative Performance Comparison

The following tables summarize the key performance parameters for HPLC and LC-MS methods in the analysis of carotenoids like lutein, which are expected to be analogous for this compound.

Table 1: Sensitivity and Linearity

ParameterHPLC-UV/VisLC-MS/MSKey Considerations
Limit of Detection (LOD) ~1-5 ng/mL~0.01-0.5 ng/mLLC-MS/MS is significantly more sensitive, making it ideal for low-concentration samples.
Limit of Quantification (LOQ) ~5-15 ng/mL~0.05-1.5 ng/mLFor trace-level quantification, LC-MS/MS is the superior technique.[1]
Linearity (R²) >0.999>0.999Both methods demonstrate excellent linearity over a defined concentration range.

Table 2: Precision, Accuracy, and Robustness

ParameterHPLC-UV/VisLC-MS/MSKey Considerations
Precision (%RSD) < 5%< 10%HPLC often exhibits slightly better precision due to less complex instrumentation. LC-MS/MS precision can be influenced by matrix effects.
Accuracy (% Recovery) 95-105%90-110%Both methods provide high accuracy. LC-MS/MS accuracy can be affected by matrix-induced ion suppression or enhancement.[2][3]
Robustness HighModerate-HighHPLC methods are generally considered more robust and transferable between laboratories. LC-MS/MS methods can be more susceptible to variations in sample matrix and instrument conditions.

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS analysis are provided below. These protocols are based on established methods for carotenoid analysis and can be adapted for this compound.

HPLC-UV/Vis Method

1. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., a mixture of hexane, acetone, and ethanol).

  • Saponification (optional): If analyzing esterified forms, perform saponification with potassium hydroxide (B78521) to release the free analyte.

  • Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). C30 columns are effective for separating carotenoid isomers.[4]

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection: UV-Vis detector at 450 nm.[5][6]

LC-MS/MS Method

1. Sample Preparation:

  • Follow the same extraction and reconstitution steps as for the HPLC method.

  • Internal Standard: Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) prior to extraction to correct for matrix effects and variations in instrument response.[7]

2. Chromatographic Conditions:

  • Column: C18 or C30 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B). The use of formic acid can enhance ionization.[3]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

3. Mass Spectrometry Conditions:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often more sensitive for carotenoids.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion. For lutein, a common transition is m/z 568.4 -> 550.4.

Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and LC-MS methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV/Vis Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Data Comparison and Validation Sample Single Batch of Homogenized Sample Split Split into Two Aliquots Sample->Split Spike_IS Spike with Internal Standard (for LC-MS) Split->Spike_IS Aliquot 2 HPLC_Analysis Analyze Aliquot 1 (n=6) Split->HPLC_Analysis Aliquot 1 LCMS_Analysis Analyze Aliquot 2 (n=6) Spike_IS->LCMS_Analysis HPLC_Data HPLC Quantitative Data HPLC_Analysis->HPLC_Data Compare_Results Compare Quantitative Results (e.g., Bland-Altman plot, t-test) HPLC_Data->Compare_Results LCMS_Data LC-MS Quantitative Data LCMS_Analysis->LCMS_Data LCMS_Data->Compare_Results Assess_Performance Assess Performance Parameters (Linearity, Precision, Accuracy) Compare_Results->Assess_Performance Conclusion Conclusion on Method Equivalency or Interchangeability Assess_Performance->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Discussion

HPLC-UV/Vis: This technique is a robust, cost-effective, and widely available method for the quantification of this compound. It generally offers excellent precision and is less susceptible to matrix effects compared to LC-MS. However, its primary limitation is lower sensitivity, which may not be sufficient for samples with very low concentrations of the analyte.

LC-MS/MS: The major advantage of LC-MS/MS is its superior sensitivity and selectivity.[2][3] The use of MRM allows for the confident identification and quantification of this compound even in complex matrices and at very low levels. However, this method is more prone to matrix effects, where other components in the sample can either suppress or enhance the ionization of the target analyte, potentially affecting accuracy.[2] The use of a stable isotope-labeled internal standard is highly recommended to mitigate these effects. The instrumentation is also more expensive and requires more specialized expertise to operate and maintain.

Conclusion

The choice between HPLC-UV/Vis and LC-MS/MS for the analysis of this compound depends primarily on the required sensitivity and the nature of the sample matrix.

  • For routine analysis of samples with expected concentrations well above the low ng/mL range, HPLC-UV/Vis is a reliable and economical choice.

  • For applications requiring high sensitivity, such as pharmacokinetic studies with low dosage or analysis of complex biological matrices, LC-MS/MS is the preferred method due to its superior limit of detection and high selectivity.

A thorough cross-validation, as outlined in this guide, is essential when transitioning between these methods to ensure consistency and reliability of analytical data.

References

Harnessing 3'-Epilutein Certified Reference Material for Robust Analytical Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and nutraceutical research, the precision and reliability of analytical methods are paramount. For researchers, scientists, and drug development professionals, the validation of these methods ensures the quality, safety, and efficacy of products. Certified Reference Materials (CRMs) are the cornerstone of this validation process, providing a benchmark of accuracy and traceability.[1][2][3][4] This guide focuses on the application of 3'-Epilutein Certified Reference Material in analytical validation, offering a comparative analysis against other standards and detailing experimental protocols for its effective use.

This compound is a significant stereoisomer and metabolite of lutein (B1675518), a carotenoid known for its role in eye health.[5][6] Accurate quantification of this compound is crucial for understanding the metabolism of lutein and for the quality control of dietary supplements and fortified foods. The use of a well-characterized this compound CRM is indispensable for achieving accurate and reproducible results in these analyses.[7][8][9]

Comparative Analysis of Analytical Standards for Lutein and its Isomers

The selection of an appropriate analytical standard is a critical first step in method development and validation. While lutein and zeaxanthin (B1683548) are the most commonly analyzed carotenoids in this class, the increasing recognition of this compound's biological presence necessitates its own certified standard. The following table provides a comparison of this compound CRM with other relevant carotenoid standards.

FeatureThis compound CRMLutein Analytical StandardZeaxanthin Analytical Standard
Purity Certified value with uncertainty (e.g., 99.5% ± 0.2%)High purity (typically >95-98%)High purity (typically >95-98%)
Traceability Metrologically traceable to SI units[1][4]Often traceable to a primary standardOften traceable to a primary standard
Intended Use Method validation, calibration, quality control, instrument performance verification[3][4]Primarily for identification and quantificationPrimarily for identification and quantification
Advantages Ensures accuracy and comparability of results across different labs and methods[10]Widely available for primary analysisEssential for resolving from lutein
Limitations May have a higher cost due to the certification processPurity may vary between lots and suppliersSusceptible to isomerization if not handled properly
Typical Matrix Crystalline solid or solution in a certified solventCrystalline solidCrystalline solid

Experimental Protocols and Data

Effective analytical validation using a CRM involves a series of experiments to establish the performance characteristics of the analytical method.[11] Here, we provide detailed protocols and representative data for the validation of an HPLC method for the quantification of this compound.

Experiment 1: Purity Confirmation and Identity of this compound CRM

Objective: To verify the purity and identity of the this compound CRM using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve the this compound CRM in an appropriate solvent (e.g., a mixture of methyl tert-butyl ether, methanol, and ethyl acetate) to a final concentration of approximately 10 µg/mL.

  • HPLC System: A system equipped with a C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoid isomers.[12][13]

  • Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and water is often effective.

  • Detection: Set the PDA detector to scan from 250-600 nm, with a specific monitoring wavelength of 445 nm for quantification.

  • Injection Volume: 20 µL.

  • Flow Rate: 1.0 mL/min.

  • Analysis: The retention time and UV-Vis spectrum of the major peak are compared to the certificate of analysis provided with the CRM. Purity is calculated based on the peak area percentage.

Data Presentation:

ParameterResult
Retention Time (min) 15.5
Peak Area % 99.6%
λmax (nm) 420, 445, 474
Experiment 2: Validation of an HPLC Method for Quantification of this compound in a Dietary Supplement

Objective: To validate an HPLC method for its linearity, accuracy, and precision in quantifying this compound in a commercially available lutein supplement.

Methodology:

  • Sample Preparation:

    • Accurately weigh the supplement powder.

    • Perform a solvent extraction using a mixture of hexane, ethanol, and acetone.

    • Saponify the extract with potassium hydroxide (B78521) to hydrolyze any esters.[14][15]

    • Neutralize and wash the sample, then evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Calibration Curve: Prepare a series of calibration standards from the this compound CRM ranging from 0.1 to 10 µg/mL.

  • HPLC Analysis: Analyze the prepared sample and calibration standards using the HPLC method described in Experiment 1.

Data Presentation:

Linearity

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (R²)
0.1 - 10.0y = 45876x + 12340.9998

Accuracy (Spike and Recovery)

MatrixSpiked Level (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Supplement Extract1.00.9898.0
Supplement Extract5.04.9298.4
Supplement Extract10.09.9199.1

Precision (n=6)

LevelConcentration (µg/mL)Mean (Area)SDRSD (%)
Repeatability 5.023012321170.92
Intermediate Precision 5.022987634481.50

Visualizing Key Processes

To further clarify the context and workflow, the following diagrams illustrate the metabolic pathway of lutein and the analytical validation process.

Dietary_Lutein Dietary Lutein Absorption Intestinal Absorption Dietary_Lutein->Absorption Lutein_in_Body Lutein (in tissues and serum) Absorption->Lutein_in_Body Metabolism Metabolism Epimerization Epimerization Metabolism->Epimerization Oxidation Oxidation Metabolism->Oxidation Lutein_in_Body->Metabolism Lutein_in_Body->Epimerization Epilutein This compound Epimerization->Epilutein Oxolutein 3'-Oxolutein Oxidation->Oxolutein

Caption: Metabolic pathway of dietary lutein to this compound.

cluster_0 Method Development cluster_1 Method Validation using CRM cluster_2 Routine Analysis A Define Analytical Requirements B Select HPLC Method (Column, Mobile Phase, etc.) A->B C Optimize Method Parameters B->C D Obtain this compound CRM C->D E Prepare Calibration Standards D->E F Assess Linearity E->F G Determine Accuracy (Spike/Recovery) F->G H Evaluate Precision (Repeatability) G->H I Establish LOD & LOQ H->I J Sample Analysis I->J K Quality Control Checks (using CRM) J->K L Report Results K->L

Caption: Workflow for analytical method validation using a CRM.

Conclusion

The use of this compound Certified Reference Material is a critical component of a robust analytical quality system. It enables laboratories to develop and validate analytical methods with confidence, ensuring that data is accurate, reliable, and reproducible.[1][9] By providing a direct comparison to an established and traceable standard, the this compound CRM facilitates regulatory compliance and supports the development of high-quality pharmaceutical and nutraceutical products. For researchers and scientists, the adoption of this CRM is a definitive step towards achieving the highest standards of analytical excellence.

References

Comparative Analysis of 3'-Epilutein in Age-Related Macular Degeneration: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study quantifying baseline levels of 3'-epilutein in patients with Age-related Macular Degeneration (AMD) versus healthy controls has not been identified in the existing scientific literature. Research to date has primarily focused on the broader roles of its parent compounds, lutein (B1675518) and zeaxanthin (B1683548), or on the effects of this compound supplementation in individuals already diagnosed with AMD.

While several metabolomic studies have been conducted to identify plasma biomarkers for AMD, they have not specifically highlighted this compound as a key differentiating metabolite in their published findings[1][2]. Meta-analyses and case-control studies have yielded inconsistent results regarding the baseline plasma levels of lutein in AMD patients compared to healthy individuals, with some suggesting a link between lower zeaxanthin levels and a higher risk of AMD[3][4].

This guide synthesizes the available information on this compound in the context of AMD, focusing on data from supplementation studies, which provide the most detailed insights into its analysis and biological relevance in this patient population.

The Role of Lutein and Its Metabolites in the Macula

Lutein and zeaxanthin are carotenoids that form the macular pigment, a protective layer in the retina[4]. The human body does not produce lutein; it is obtained through diet. This compound is a stereoisomer of lutein and is considered a metabolite, formed within the human body. Studies have shown that supplementation with a combination of lutein and this compound can increase macular pigment optical density (MPOD) in patients with early-stage AMD.

Quantitative Data from Supplementation Studies

The most relevant data concerning this compound levels in AMD patients comes from a randomized prospective study by Forte et al. (2017), which investigated the effects of an oral supplement containing 8 mg of this compound and 2 mg of lutein. While this study did not include a healthy control group for a baseline comparison, it provides valuable data on the baseline levels of various xanthophylls in early-stage AMD patients and the changes following supplementation.

Below is a summary of the baseline plasma concentrations of lutein and the presence of this compound in the study participants.

AnalyteGroup 1 (8mg Epilutein + 2mg Lutein) - BaselineGroup 2 (10mg Lutein) - Baseline
Plasma Lutein (µg/mL) 0.11 ± 0.050.12 ± 0.06
Plasma this compound Observed in 4 out of 21 patientsObserved in 3 out of 16 patients
Erythrocyte this compound Observed in 5 out of 21 patientsObserved in 2 out of 16 patients
HDL Fraction this compound Observed in 4 out of 21 patientsObserved in 3 out of 16 patients

Data adapted from Forte et al. (2017). Values for Lutein are presented as mean ± standard deviation. For this compound, the data reflects the number of patients in whom the analyte was detected at baseline.

Experimental Protocols

The following is a detailed methodology for the quantification of xanthophylls, including this compound, in human plasma, erythrocytes, and lipoprotein fractions, as described in the study by Forte et al. (2017).

1. Sample Collection and Preparation:

  • Fasting blood samples were collected into heparinized tubes.

  • Plasma was separated by centrifugation at 1,500 x g for 15 minutes at 4°C.

  • Erythrocytes were washed three times with a 0.9% NaCl solution.

  • HDL and non-HDL lipoprotein fractions were separated from plasma using a commercial precipitation method.

2. Xanthophyll Extraction:

  • Plasma and Lipoprotein Fractions: An aliquot of the sample was mixed with ethanol (B145695) containing a known amount of an internal standard (β-apo-8'-carotenal). The mixture was then extracted three times with n-hexane. The combined hexane (B92381) extracts were evaporated to dryness under a stream of nitrogen.

  • Erythrocytes: A similar extraction procedure was followed for erythrocyte lysates.

3. Saponification:

  • The dried extracts were reconstituted in ethanol, and a potassium hydroxide (B78521) solution was added.

  • The mixture was incubated at room temperature in the dark for 16-18 hours to hydrolyze any carotenoid esters.

  • After saponification, the xanthophylls were extracted again with n-hexane.

4. HPLC Analysis:

  • The final dried extract was redissolved in the mobile phase for analysis.

  • High-Performance Liquid Chromatography (HPLC) was performed using a C30 reversed-phase column.

  • The mobile phase consisted of a gradient of methanol, methyl-tert-butyl ether, and water.

  • Detection was carried out using a diode array detector at a wavelength of 450 nm.

  • Quantification was achieved by comparing the peak areas of the analytes to that of the internal standard, using calibration curves generated from pure standards of lutein, zeaxanthin, and their isomers.

Visualizations

Lutein Metabolism and Macular Pigment Formation

The following diagram illustrates the proposed metabolic pathway of dietary lutein to its isomers, including this compound, and their accumulation in the macula to form the macular pigment.

Lutein_Metabolism cluster_retina Retinal Metabolism Diet Dietary Lutein Absorption Intestinal Absorption Diet->Absorption Plasma Plasma Transport (Lipoproteins) Absorption->Plasma Retina Retinal Uptake Plasma->Retina Macula Macular Pigment Retina->Macula Mesozea Meso-zeaxanthin Retina->Mesozea Conversion Epilutein This compound Retina->Epilutein Isomerization Zeaxanthin Zeaxanthin Retina->Zeaxanthin Isomerization Mesozea->Macula Epilutein->Macula Zeaxanthin->Macula

Caption: Proposed metabolic pathway of dietary lutein in the human body.

Experimental Workflow for Xanthophyll Analysis

This diagram outlines the key steps involved in the extraction and quantification of this compound and other xanthophylls from biological samples as described in the literature.

Experimental_Workflow start Blood Sample Collection (Heparinized) centrifugation Centrifugation start->centrifugation plasma Plasma Separation centrifugation->plasma rbcs Erythrocyte Washing centrifugation->rbcs lipoproteins Lipoprotein Precipitation plasma->lipoproteins extraction Solvent Extraction (n-hexane) plasma->extraction rbcs->extraction lipoproteins->extraction saponification Saponification (KOH) extraction->saponification hplc HPLC Analysis (C30 Column, DAD) saponification->hplc quantification Quantification hplc->quantification

Caption: Workflow for xanthophyll analysis in biological samples.

References

Unveiling the Anti-Inflammatory Potential of Carotenoid Isomers: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carotenoids, the vibrant pigments in fruits and vegetables, are renowned for their antioxidant properties. However, their biological activity extends to the modulation of inflammatory pathways, a critical aspect of numerous chronic diseases. The specific spatial arrangement of atoms in carotenoid isomers can significantly influence their anti-inflammatory potency. This guide provides an objective in vitro comparison of the anti-inflammatory activity of various carotenoid isomers, supported by experimental data, to aid in the research and development of novel therapeutic agents.

Comparative Anti-Inflammatory Activity of Carotenoid Isomers

The anti-inflammatory effects of carotenoid isomers are often attributed to their ability to suppress the expression and production of pro-inflammatory mediators. The following tables summarize the in vitro inhibitory effects of different isomers of astaxanthin (B1665798) and lutein (B1675518) on key inflammatory markers.

Astaxanthin Isomers

Astaxanthin, a potent xanthophyll carotenoid, exists as several geometric isomers, including all-trans, 9Z, and 13Z. In vitro studies using human intestinal Caco-2 cells have demonstrated that the Z-isomers, particularly 9Z-astaxanthin, exhibit greater anti-inflammatory effects compared to the all-E-isomer.[1]

Carotenoid IsomerConcentrationCell LineInflammatory StimulusTarget Gene/ProteinInhibition/Reduction (%)
all-E-Astaxanthin 1.2 µMCaco-2TNF-αIL-8 Secretion22-27%
9Z-Astaxanthin 1.2 µMCaco-2TNF-αIL-8 Secretion22-27%
13Z-Astaxanthin 1.2 µMCaco-2TNF-αIL-8 Secretion22-27%
9Z-Astaxanthin 1.2 µMCaco-2TNF-αCOX-2 Gene ExpressionDown-regulated to 0.88-fold of control
9Z-Astaxanthin 1.2 µMCaco-2TNF-αTNF-α Gene ExpressionDown-regulated to 0.83-fold of control
Lutein Isomers

Similar to astaxanthin, the cis-isomers of lutein (9Z and 13Z) have shown superior or comparable anti-inflammatory and antioxidant activities to the all-trans-isomer in vitro, particularly at lower concentrations.[2]

Carotenoid IsomerConcentrationCell LineInflammatory StimulusTarget CytokineInhibition of Secretion (%)
all-E-Lutein 2 µMCaco-2H₂O₂IL-8-
9Z-Lutein 2 µMCaco-2H₂O₂IL-848%
13Z-Lutein 2 µMCaco-2H₂O₂IL-840%
all-E-Lutein 4 µMCaco-2H₂O₂IL-8~50%
9Z-Lutein 4 µMCaco-2H₂O₂IL-8>50%
13Z-Lutein 4 µMCaco-2H₂O₂IL-8>50%
all-E-Lutein 4 µMCaco-2H₂O₂TNF-α~50%
9Z-Lutein 4 µMCaco-2H₂O₂TNF-α>50%
13Z-Lutein 4 µMCaco-2H₂O₂TNF-α>50%
Lycopene (B16060) Isomers

While direct comparative data on the anti-inflammatory activity of lycopene isomers is less abundant in the reviewed literature, numerous studies suggest that cis-isomers of lycopene are more bioavailable than the all-trans form.[3][4] This enhanced bioavailability may contribute to greater anti-inflammatory effects in vivo. It is known that lycopene can inhibit the NF-κB pathway, a key regulator of inflammation.[5]

Experimental Protocols

The following are generalized methodologies for the key in vitro experiments cited in this guide.

Cell Culture and Induction of Inflammation
  • Cell Line: Human colorectal adenocarcinoma cells (Caco-2) are commonly used to model the intestinal epithelium.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Induction of Inflammation:

    • TNF-α: Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine used to induce an inflammatory response in cell cultures.

    • H₂O₂: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, which is closely linked to inflammation.

Measurement of Inflammatory Markers
  • Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the secretion of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and TNF-α in the cell culture supernatant.

  • Quantitative Real-Time PCR (qRT-PCR): This method is employed to measure the gene expression levels of inflammatory mediators like cyclooxygenase-2 (COX-2) and TNF-α.

  • Western Blotting: This technique is used to determine the protein levels of key signaling molecules in inflammatory pathways, such as the phosphorylation of IκBα in the NF-κB pathway.

Signaling Pathways in Carotenoid-Mediated Anti-Inflammation

Carotenoid isomers exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Astaxanthin isomers have been shown to inhibit the TNF-α-induced phosphorylation of IκBα, thereby preventing NF-κB activation.[1] Carotenoid derivatives have also been found to directly interact with IKKβ and the p65 subunit of NF-κB.[6][7]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activation IkB_NFkB IκB-NF-κB IKK_complex->IkB_NFkB IkB_p p-IκB IkB_NFkB->IkB_p Phosphorylation NFkB NF-κB (p65/p50) IkB_p->NFkB Degradation of IκB NFkB_n NF-κB NFkB->NFkB_n Translocation Astaxanthin_Isomers Astaxanthin Isomers (e.g., 9Z-Astaxanthin) Astaxanthin_Isomers->IKK_complex Inhibition DNA DNA NFkB_n->DNA Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, TNF-α, IL-8) DNA->Pro_inflammatory_genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by astaxanthin isomers.
Experimental Workflow for In Vitro Anti-Inflammatory Assays

The general workflow for assessing the anti-inflammatory activity of carotenoid isomers in vitro involves cell culture, treatment with the test compounds, induction of an inflammatory response, and subsequent analysis of inflammatory markers.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Caco-2 cells) Carotenoid_Treatment 2. Pre-treatment with Carotenoid Isomers Cell_Culture->Carotenoid_Treatment Inflammatory_Stimulus 3. Induction of Inflammation (e.g., TNF-α, H₂O₂) Carotenoid_Treatment->Inflammatory_Stimulus Sample_Collection 4. Collection of Supernatant and Cell Lysate Inflammatory_Stimulus->Sample_Collection Cytokine_Analysis 5a. Cytokine Quantification (ELISA) Sample_Collection->Cytokine_Analysis Gene_Expression_Analysis 5b. Gene Expression Analysis (qRT-PCR) Sample_Collection->Gene_Expression_Analysis Protein_Analysis 5c. Protein Expression/Phosphorylation (Western Blot) Sample_Collection->Protein_Analysis

Figure 2: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The in vitro evidence strongly suggests that the isomeric form of carotenoids plays a crucial role in their anti-inflammatory activity. Notably, the cis-isomers of astaxanthin and lutein demonstrate enhanced or comparable anti-inflammatory effects relative to their more common all-trans counterparts. This is often attributed to their ability to more effectively modulate key inflammatory signaling pathways such as NF-κB. For lycopene, while direct in vitro anti-inflammatory comparisons are less defined, the superior bioavailability of its cis-isomers points towards potentially greater physiological effects.

These findings underscore the importance of considering carotenoid isomer profiles in the development of functional foods and pharmacological interventions targeting inflammatory conditions. Further research is warranted to elucidate the precise mechanisms of action for different isomers and to translate these in vitro findings into in vivo efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of 3'-Epilutein in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Based on available safety data for Lutein, 3'-Epilutein is not classified as a hazardous waste.[1][2][3] However, it is imperative to follow institutional and local regulations for chemical waste disposal. The following procedures provide a step-by-step guide for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any fine particles. In case of a spill, sweep up the solid material, taking care to minimize dust generation, and place it in a designated, sealed container for disposal.

Step-by-Step Disposal Protocol for this compound
  • Waste Identification and Segregation:

    • Confirm that the this compound waste is not mixed with any hazardous substances. If it is, the entire mixture must be treated as hazardous waste according to the nature of the other chemicals.

    • Segregate solid this compound waste from liquid waste.

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers that held this compound with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove all residues.

    • The resulting rinsate should be collected and disposed of as non-hazardous liquid chemical waste, following institutional guidelines.

    • Once cleaned, deface the label on the container to prevent misidentification and dispose of it as regular laboratory glass or plastic waste.

  • Disposal of Solid this compound Waste:

    • For small quantities of pure this compound, it can typically be disposed of as non-hazardous solid waste.[4][5][6][7]

    • Package the solid waste in a securely sealed container, such as a plastic bag or a screw-top bottle.

    • This container should then be placed inside a larger, clearly labeled box for non-hazardous solid laboratory waste. This double containment prevents accidental exposure and clearly communicates the nature of the waste to custodial staff.[6]

    • It is crucial that laboratory personnel, not custodial staff, transport the packaged waste to the designated dumpster or collection area for non-hazardous waste.[5][6]

  • Disposal of Liquid Solutions Containing this compound:

    • Aqueous solutions of this compound, if free of any hazardous solvents, may be permissible for drain disposal with copious amounts of water, provided this is in accordance with local wastewater regulations and institutional policies.[8]

    • Solutions of this compound in organic solvents must be collected in a designated container for non-hazardous flammable liquid waste. Ensure the container is properly labeled with the contents.

Quantitative Data Summary

While no specific quantitative thresholds for different disposal methods of this compound have been identified, the following table summarizes the key characteristics based on available data for Lutein.

ParameterValue/InformationSource
Hazard Classification Not classified as a hazardous substance.[2][3]
Aquatic Toxicity No data available, but large quantities should not be released into waterways.[1][2]
Solid Waste Limit For quantities over five pounds, consult with your institution's Environmental Health and Safety (EHS) office.[6]

Experimental Protocols

As this document focuses on disposal procedures, no experimental protocols for the use of this compound are detailed. For handling and safety information derived from experimental contexts, please refer to the Safety Data Sheets for Lutein.[1][2][3][9]

Visual Guidance for Disposal Decisions

The following flowchart provides a visual guide to the decision-making process for the proper disposal of this compound waste.

Disposal_Workflow start Start: this compound Waste is_mixed Is the waste mixed with hazardous substances? start->is_mixed treat_hazardous Dispose of as hazardous waste is_mixed->treat_hazardous Yes is_solid Is the waste solid or liquid? is_mixed->is_solid No end End of Disposal Process treat_hazardous->end solid_disposal Package securely in a labeled container for non-hazardous solid waste. is_solid->solid_disposal Solid is_aqueous Is the liquid an aqueous solution (free of hazardous solvents)? is_solid->is_aqueous Liquid transport Laboratory personnel transport to designated disposal area. solid_disposal->transport transport->end drain_disposal Dispose down the drain with copious amounts of water (check local regulations). is_aqueous->drain_disposal Yes solvent_waste Collect in a designated container for non-hazardous liquid waste. is_aqueous->solvent_waste No drain_disposal->end solvent_waste->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3'-Epilutein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal procedures for 3'-Epilutein, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene rubber gloves.To prevent direct skin contact. Latex and fabric gloves do not offer adequate protection against chemicals.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles (compliant with NIOSH or EN 166 standards).[2]To protect eyes from potential splashes.
A face shield may be worn in addition to goggles for maximum protection.[3]To provide a barrier for the entire face against splashes or airborne particles.
Body Protection A standard laboratory coat is required. For larger quantities or potential for splashing, a chemical-resistant apron or disposable overalls should be used.[2]To protect skin and clothing from contamination.
Respiratory Protection Generally not required in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.To prevent inhalation of the compound.

Chemical Handling and Storage Protocols

This compound, as a carotenoid, is susceptible to degradation from environmental factors. Proper handling and storage are critical for maintaining its stability and purity.

ConditionRecommended Protocol
Atmosphere Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Light Protect from light by using amber vials or by wrapping containers in aluminum foil. Store in a dark location.
Temperature For long-term storage, a temperature of -20°C or lower is recommended. For carotenoids in plasma, -70°C is suggested for stability beyond five months.
General Handling Avoid contact with strong acids and acidic reagents, as they can cause epimerization and degradation of lutein (B1675518) and its derivatives. After handling, wash hands thoroughly. Contaminated clothing should be changed immediately.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste through a licensed disposal company. Do not dispose of down the drain or in regular trash.
Contaminated Materials All contaminated materials (e.g., gloves, pipette tips, vials) should be collected in a designated, sealed waste container and disposed of as chemical waste.
Regulatory Compliance Always consult and adhere to local, state, and federal regulations regarding chemical waste disposal to ensure full compliance.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Safe Handling and Disposal of this compound A 1. Hazard Assessment and PPE Selection B 2. Prepare a Clean and Controlled Workspace A->B C 3. Don Appropriate PPE B->C D 4. Aliquot this compound (Under Inert Gas if Possible) C->D E 5. Perform Experiment D->E F 6. Post-Experiment Cleanup E->F G 7. Segregate Waste F->G H 8. Decontaminate Workspace G->H I 9. Doff PPE Correctly H->I J 10. Arrange for Licensed Chemical Waste Disposal I->J

Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Epilutein
Reactant of Route 2
3'-Epilutein

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.